Product packaging for Prasugrel Hydrochloride(Cat. No.:CAS No. 389574-19-0)

Prasugrel Hydrochloride

Cat. No.: B1678084
CAS No.: 389574-19-0
M. Wt: 409.9 g/mol
InChI Key: JALHGCPDPSNJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Prasugrel Hydrochloride is the hydrochloride salt form of prasugrel, an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of prasugrel targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved indications. This drug has a black box warning from the FDA.
A piperazine derivative and PLATELET AGGREGATION INHIBITOR that is used to prevent THROMBOSIS in patients with ACUTE CORONARY SYNDROME;  UNSTABLE ANGINA and MYOCARDIAL INFARCTION, as well as in those undergoing PERCUTANEOUS CORONARY INTERVENTIONS.
See also: Prasugrel (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21ClFNO3S B1678084 Prasugrel Hydrochloride CAS No. 389574-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHGCPDPSNJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049067
Record name Prasugrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389574-19-0
Record name Prasugrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389574-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prasugrel Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389574190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasugrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetoxy-5-(α-cyclopropyl-carbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASUGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89JQ59I13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Prasugrel Hydrochloride on the P2Y12 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel hydrochloride is a third-generation thienopyridine antiplatelet agent that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] This guide provides a comprehensive technical overview of the molecular mechanism of action of prasugrel, detailing its metabolic activation, its specific and irreversible interaction with the P2Y12 receptor, and the subsequent interruption of downstream signaling pathways that are crucial for platelet activation and aggregation. This document includes quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the relevant biological and experimental workflows to support researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

Platelet activation and aggregation are central processes in the pathophysiology of atherothrombosis, the primary underlying cause of acute coronary syndromes (ACS) and ischemic stroke. The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, plays a pivotal role in amplifying and sustaining the platelet response to ADP, a key agonist in thrombus formation.[3][4] this compound is a prodrug that, upon metabolic activation, irreversibly blocks the P2Y12 receptor, leading to potent and sustained inhibition of platelet function.[1][5] Compared to its predecessor clopidogrel, prasugrel exhibits a more efficient and consistent metabolic activation profile, resulting in a faster onset of action and greater inhibition of platelet aggregation.[6][7]

Metabolic Activation of Prasugrel

Prasugrel is a prodrug and requires a two-step metabolic conversion to its active metabolite, R-138727.[6][8] This activation process is more efficient than that of clopidogrel, contributing to prasugrel's more predictable antiplatelet effect.[6]

Step 1: Hydrolysis

Following oral administration, prasugrel is rapidly and almost completely hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive intermediate thiolactone metabolite, R-95913.[5][9]

Step 2: Cytochrome P450-Mediated Oxidation

The intermediate metabolite, R-95913, undergoes a single-step oxidation primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6 in the liver, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[10][11] This active metabolite contains a reactive thiol group that is crucial for its interaction with the P2Y12 receptor.[11]

cluster_Intestine Intestine cluster_Liver Liver Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Thiolactone Intermediate) Prasugrel->R95913 Hydrolysis (hCE2) R95913_liver R-95913 R95913->R95913_liver R138727 R-138727 (Active Metabolite) R95913_liver->R138727 Oxidation (CYP3A4, CYP2B6)

Metabolic activation pathway of prasugrel.

Molecular Interaction with the P2Y12 Receptor

The active metabolite of prasugrel, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor.[9]

3.1. Irreversible Covalent Bonding

R-138727 forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the P2Y12 receptor.[12] Site-directed mutagenesis studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the key residues for this interaction.[5] This irreversible binding ensures a sustained antiplatelet effect for the lifespan of the platelet, which is approximately 7 to 10 days.[10]

3.2. P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[13] Upon binding of its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to platelet activation.

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[14]

  • VASP Dephosphorylation: Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein in maintaining platelets in a resting state.[15]

  • PI3K Activation: The Gβγ subunit of the Gi protein activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[3][14]

  • Glycoprotein IIb/IIIa Activation: These signaling events culminate in the conformational activation of the glycoprotein IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation.[14]

By irreversibly binding to the P2Y12 receptor, R-138727 prevents ADP from initiating this signaling cascade, thereby inhibiting platelet activation and aggregation.[10]

cluster_P2Y12_Signaling P2Y12 Receptor Signaling cluster_Inhibition Inhibition by Prasugrel ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Gi->PI3K cAMP ↓ cAMP AC->cAMP VASP VASP-P → VASP cAMP->VASP GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive Akt Akt PI3K->Akt Akt->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversible Antagonism

P2Y12 receptor signaling and its inhibition by prasugrel.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the active metabolite of prasugrel, R-138727, in comparison to clopidogrel's active metabolite where available.

ParameterPrasugrel Active Metabolite (R-138727)Reference
P2Y12 Receptor Binding
Binding ModeIrreversible, covalent disulfide bond[12]
Target ResiduesCys97 and Cys175[5]
Functional Inhibition
IC50 (Clot Strength)0.7 ± 0.1 µM[10]
Inhibition of [33P]2-MeSADP bindingComplete at 30 µM[14]
ParameterPrasugrel 60 mg LDClopidogrel 300 mg LDReference
Platelet Aggregation (20 µM ADP)
Max. Inhibition of Platelet Aggregation78.8% ± 9.2%35.0% ± 24.5%[16]
Median Time to ≥20% IPA30 minutes1.5 hours[16]
Platelet Aggregation (5 µM ADP)
Max. Inhibition of Platelet Aggregation84.1% ± 9.5%48.9% ± 27.0%[16]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

5.1. Light Transmission Aggregometry (LTA)

This assay measures the change in light transmittance through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Start Whole Blood Sample (3.2% Sodium Citrate) Centrifuge1 Centrifuge at 150 x g for 10 min Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Re-centrifuge remaining blood at 2000 x g for 10 min Centrifuge1->Centrifuge2 Incubate Incubate PRP at 37°C for 3 min PRP->Incubate PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP AddAgonist Add ADP (e.g., 20 µM) to PRP Incubate->AddAgonist Measure Measure Light Transmittance over time AddAgonist->Measure Analyze Calculate % Aggregation Measure->Analyze

Workflow for Light Transmission Aggregometry.

Protocol:

  • Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.[17]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[18]

    • Transfer the PRP to a new tube.

    • Re-centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).[18]

  • Assay Procedure:

    • Set the light transmission of the aggregometer to 0% with PRP and 100% with PPP.[19]

    • Pipette PRP into a cuvette with a magnetic stir bar and incubate at 37°C for 3 minutes.[20]

    • Add the platelet agonist (e.g., 20 µM ADP) to the PRP.[20]

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of light transmittance achieved is reported as the percentage of platelet aggregation.

5.2. Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay measures the phosphorylation state of VASP within platelets, which is inversely correlated with P2Y12 receptor activity.

Start Whole Blood Sample (3.2% Sodium Citrate) Incubate_PGE1 Incubate with PGE1 Start->Incubate_PGE1 Incubate_PGE1_ADP Incubate with PGE1 + ADP Start->Incubate_PGE1_ADP Fix Fix with Formaldehyde Incubate_PGE1->Fix Incubate_PGE1_ADP->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize PrimaryAb Incubate with primary Ab (anti-VASP-P Ser239) Permeabilize->PrimaryAb SecondaryAb Incubate with fluorescently labeled secondary Ab PrimaryAb->SecondaryAb FlowCytometry Analyze by Flow Cytometry SecondaryAb->FlowCytometry CalculatePRI Calculate Platelet Reactivity Index (PRI) FlowCytometry->CalculatePRI

Workflow for VASP Phosphorylation Assay.

Protocol:

  • Sample Preparation: Use whole blood collected in 3.2% sodium citrate.

  • Platelet Stimulation:

    • In one tube, incubate a small volume of whole blood with prostaglandin E1 (PGE1).[14]

    • In a second tube, incubate whole blood with both PGE1 and ADP.[14]

    • Incubate for 10 minutes at room temperature.[21]

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde.[10]

    • Permeabilize the platelets with a detergent such as Triton X-100.[10]

  • Immunostaining:

    • Incubate the cells with a primary monoclonal antibody specific for the phosphorylated form of VASP at Serine 239.[10]

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.[10]

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter properties, and a platelet-specific marker like CD61.[3]

    • Measure the mean fluorescence intensity (MFI) of the VASP-P signal in both the PGE1 and PGE1+ADP treated samples.

  • Data Analysis:

    • Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100.[20]

5.3. Radioligand Binding Assay

This assay is used to determine the binding affinity of prasugrel's active metabolite to the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Start Platelet Membranes or CHO cells expressing P2Y12 Incubate Incubate with [33P]2-MeSADP and varying concentrations of R-138727 Start->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Determine IC50 and Ki Count->Analyze

Workflow for Radioligand Binding Assay.

Protocol:

  • Receptor Preparation: Prepare platelet membranes or use Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.

  • Assay Buffer: Use a suitable binding buffer, for example, 50 mM Na2HPO4/KH2PO4, 100 mM NaCl, 5 mM MgCl2, pH 7.4.[22]

  • Competitive Binding:

    • In assay tubes, combine the receptor preparation, a fixed concentration of a P2Y12-specific radioligand (e.g., [33P]2-MeSADP), and varying concentrations of the unlabeled competitor (R-138727).[14][23]

    • To determine non-specific binding, a parallel set of tubes should contain the receptor preparation, radioligand, and a high concentration of a non-radiolabeled P2Y12 agonist or antagonist.[13]

    • Incubate at room temperature with agitation.[22]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a potent antiplatelet agent that exerts its effect through the irreversible antagonism of the P2Y12 receptor by its active metabolite, R-138727. Its efficient metabolic activation and the covalent nature of its binding to the P2Y12 receptor result in a rapid, potent, and sustained inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a framework for the continued investigation of P2Y12 receptor antagonists and their effects on platelet function. A thorough understanding of the molecular mechanisms and the methodologies used to study them is essential for the development of novel antiplatelet therapies and for optimizing the treatment of patients with atherothrombotic diseases.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies employed in the chemical synthesis and purification of Prasugrel Hydrochloride. Prasugrel, a member of the thienopyridine class of ADP receptor inhibitors, is a critical antiplatelet agent used to reduce the risk of thrombotic cardiovascular events.[1][2][3] Chemically designated as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, its synthesis and purification require precise control over reaction conditions to ensure high purity and yield, and to obtain the desired polymorphic form.[2]

Part 1: Chemical Synthesis of Prasugrel

The predominant synthetic route to prasugrel involves a multi-step process commencing with the condensation of key intermediates, followed by an acetylation reaction to form the prasugrel base, and culminating in the formation of the hydrochloride salt.[2][4]

Core Synthesis Pathway

The most widely documented pathway can be summarized in three primary stages:

  • Condensation: This step involves the alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Intermediate 3 ) with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Intermediate 2 ). This reaction, typically conducted in the presence of a base like potassium carbonate in a solvent such as acetonitrile, yields the key intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, also known as desacetyl prasugrel (Intermediate 4 ).[2]

  • Acetylation: The hydroxyl group of the desacetyl intermediate (4 ) is then acetylated to form the prasugrel base (5 ). This is commonly achieved using acetic anhydride in the presence of a base and a solvent like dimethylformamide (DMF).[2][4]

  • Salt Formation: The final step is the conversion of the prasugrel base (5 ) into its hydrochloride salt, this compound (1 ). This is accomplished by reacting the base with hydrochloric acid in a suitable organic solvent, such as acetone or ethyl acetate.[2][5]

Visualization of the Synthesis Pathway

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product R1 2-bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone (2) I1 Desacetyl Prasugrel (4) R1->I1 Condensation (K2CO3, Acetonitrile) R2 5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one HCl (3) R2->I1 I2 Prasugrel Base (5) I1->I2 Acetylation (Acetic Anhydride, Base) P1 This compound (1) I2->P1 Salt Formation (HCl, Acetone)

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis

The following protocol is a representative example compiled from established literature.[2]

Step 1: Synthesis of Desacetyl Prasugrel (4)

  • Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (3 ) (e.g., 10 g, 52.17 mmol) in acetonitrile (60 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add anhydrous potassium carbonate (e.g., 14.4 g, 104.45 mmol) to the mixture.

  • Add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (2 ) (e.g., 10.75 g, 41.7 mmol) at 0-5 °C.

  • Stir the reaction mixture vigorously at 0-5 °C for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate by distillation under vacuum at 40-45 °C to yield desacetyl prasugrel as an oily liquid.

Step 2: Synthesis of Prasugrel Base (5)

  • Dissolve the crude desacetyl prasugrel (4 ) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate.

  • Cool the mixture to 0-5 °C.

  • Add acetic anhydride dropwise while maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir for several hours until completion, as monitored by HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude prasugrel base.

Step 3: Formation of this compound (1)

  • Dissolve the crude prasugrel base (5 ) in acetone (e.g., 8-10 volumes).

  • Heat the solution to 40-45 °C to ensure complete dissolution.

  • Add concentrated hydrochloric acid dropwise to the solution.

  • Stir the mixture at 40-45 °C for 1-2 hours, during which time the product will precipitate.

  • Cool the suspension to room temperature and continue stirring for another hour.

  • Collect the precipitated solid by filtration, wash with cold acetone, and dry under vacuum at 50-55 °C to yield this compound.

Quantitative Data for Synthesis
StepReactantsReagents/SolventsTemperature (°C)Time (h)Typical YieldReference
1. Condensation Intermediates 2 & 3 K₂CO₃, Acetonitrile0 - 54~80-90% (crude)[2]
2. Acetylation Intermediate 4 Acetic Anhydride, K₂CO₃, DMF0 - 52 - 4>90%[2]
3. Salt Formation Prasugrel Base (5 )HCl, Acetone40 - 452 - 385-95%[2]
Alternate Salt Formation Prasugrel Base (5 )HCl in Ethanol, Ethyl Acetate20 - 25284%[5]

Part 2: Purification and Crystallization

The purification of this compound is crucial for removing process-related impurities and achieving the desired crystalline form, which impacts the drug's stability and bioavailability. The primary method of purification is crystallization from a suitable solvent system.[5][6]

Polymorphism and Crystallization Control

This compound is known to exist in different polymorphic forms, most notably Form A and Form B.[5] The specific form obtained is highly dependent on the solvent and temperature conditions used during crystallization.

  • Form A: Can be prepared by reacting the prasugrel base with 36% hydrochloric acid in acetone at 25 °C.[5]

  • Form B: A more stable form, can be obtained by reacting the base with hydrochloric acid in acetone at a higher temperature (40 °C) or by using solvents like ethyl acetate or isopropyl acetate at room temperature (20-25 °C).[5]

The choice of solvent is a critical parameter. Solvents with low hydrogen bond donor ability tend to yield Form I (analogous to Form A), while those with high hydrogen bond donor ability favor the formation of Form II (analogous to Form B).[7]

Visualization of Purification Workflow

G A Crude Prasugrel Hydrochloride B Dissolution in Solvent (e.g., Ethyl Acetate, Acetone, Glacial Acetic Acid) A->B C Controlled Cooling / Temperature Hold B->C Heating may be required D Crystallization / Precipitation C->D Inoculation (optional) E Filtration D->E F Washing with Cold Solvent E->F G Drying under Vacuum F->G H Pure Crystalline This compound (e.g., Form B) G->H

Caption: General workflow for the purification of this compound.

Experimental Protocols: Purification/Crystallization

Protocol 1: Preparation of Polymorph Form B using Ethyl Acetate [5]

  • Dissolve prasugrel base (e.g., 1.430 g) in ethyl acetate at 40 °C.

  • Cool the solution to room temperature (20-25 °C).

  • Add a 16.3% solution of hydrogen chloride in ethanol (1 equivalent) dropwise to the prasugrel solution.

  • Inoculate the solution with a seed crystal of Form B if desired to promote crystallization.

  • Stir the mixture at 20-25 °C for 2 hours to allow for complete crystallization.

  • Collect the white crystals by filtration (aspiration).

  • Wash the crystals with a small amount of cold ethyl acetate and dry.

Protocol 2: Preparation of Polymorph Form B using Isopropyl Acetate [5]

  • Dissolve prasugrel base (e.g., 1.324 g) in isopropyl acetate (13 ml) by warming up to 45 °C.

  • Cool the solution to room temperature.

  • Add a solution of HCl in ethanol dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Collect the separated crystalline substance by filtration and dry in air.

Quantitative Data for Purification
Method/SolventStarting MaterialTemperature (°C)Purity (HPLC)YieldMelting Point (°C)PolymorphReference
Ethyl Acetate / HCl in EthanolPrasugrel Base20 - 2599.5%84%165 - 167Form B[5]
Isopropyl Acetate / HCl in EthanolPrasugrel BaseRoom Temp.99.8%88.1%165.8 - 168.2Form B[5]
Acetone / 36% HClPrasugrel Base40N/AN/A166 - 174Form B1[5]
Acetone / 36% HClPrasugrel Base25N/AN/A133 - 136Form A[5]
Glacial Acetic AcidPrasugrel HCl Form B20 - 25N/A90.8%N/AForm F[6]

Part 3: Impurity Profile

Control of impurities is mandated by regulatory bodies like the ICH.[2] During the synthesis of this compound, several process-related impurities and degradation products can form.

  • Desacetyl Prasugrel (4): An impurity resulting from incomplete acetylation of the key intermediate or hydrolysis of the final product.[2]

  • CATP Impurity (7): A chloro-prasugrel analog that can form during the hydrochloride salt formation step, particularly in the presence of water.[2]

  • Positional Isomers: Impurities such as 3-fluoro and 4-fluoro analogs can arise from impurities in the starting materials.[2][8]

  • Degradation Products: Prasugrel is susceptible to degradation via hydrolysis and oxidation.[9][10] Forced degradation studies have identified products resulting from the hydrolysis of the acetate ester and oxidation of the thienopyridine ring.[10]

The level of these impurities must be controlled below specified limits (typically <0.15%) through careful optimization of reaction conditions and effective purification steps.[2][8]

References

Prasugrel hydrochloride physicochemical properties and solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical and Solubility Properties of Prasugrel Hydrochloride

Introduction

This compound is a third-generation thienopyridine and a potent antiplatelet agent.[1] It functions as a prodrug, undergoing metabolic activation to inhibit the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.[2][3] This irreversible inhibition makes it effective for the prevention of thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[2][4] As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability and low solubility.[5][6] This low, pH-dependent solubility is a critical factor influencing its formulation, dissolution, and ultimate bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to light brown, slightly hygroscopic crystalline solid.[7][8] Its fundamental physicochemical characteristics are summarized in the table below. The existence of multiple melting points reported in the literature suggests that this compound can exist in different polymorphic forms, a crucial consideration for formulation stability and performance.[7][9]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₀H₂₀FNO₃S·HCl[1][8]
Molecular Weight 409.90 g/mol [4][10][11]
Appearance White to light brown, slightly hygroscopic, crystalline solid[1][7]
Melting Point 122.03 °C (DSC); 120.5-121.9 °C (Capillary)[7]
>173 °C (decomposition)[1][8]
Polymorph A: 133-136 °C; Polymorph B1: 166-174 °C[9]
pKa 5.1[7]
LogP (Octanol/Water) 3.536[2][4]
BCS Classification Class II[5][6]

Solubility Profile

The solubility of this compound is highly dependent on the pH of the medium, a characteristic feature of a weakly basic compound.[7] It exhibits enhanced solubility in acidic environments, which progressively decreases as the pH becomes neutral or alkaline.[7][12] This pH-dependent solubility is a key factor governing its dissolution in the gastrointestinal tract.

Table 2: Solubility of this compound in Aqueous and Organic Solvents

Solvent/MediumSolubility DescriptionReferences
pH 1.0 - 4.0 Soluble to slightly soluble[7][13]
pH 5.0 Very slightly soluble[7][13]
pH 6.0 - 7.5 Practically insoluble[4][7][12]
Water Insoluble[14]
Methanol Freely soluble[4][12]
Ethanol Soluble; ≥10.42 mg/mL with sonication[8][14]
DMSO Soluble; ≥18.9 mg/mL with gentle warming[8][14]
Acetone Slightly soluble[4][12]
1-Propanol & 2-Propanol Slightly soluble[4][12]
Chloroform Slightly soluble[8]
Diethyl Ether Practically insoluble[4][12]
Ethyl Acetate Practically insoluble[4][12]

Experimental Protocols and Methodologies

The characterization of this compound involves a range of analytical techniques. The following sections detail the methodologies reported for determining key physicochemical parameters.

Melting Point Determination

Two primary methods have been described for determining the melting point of this compound:

  • Differential Scanning Calorimetry (DSC): Analysis is performed using a DSC instrument calibrated with high-purity standards like indium and zinc. A small sample (approximately 1 mg) is weighed into an aluminum sample holder, which is then sealed. The sample is subjected to a controlled heating ramp, typically 10 °C per minute, under an inert nitrogen atmosphere. The melting point is identified as the peak of the endothermic event corresponding to the substance's fusion.[7]

  • Capillary Method: A small amount of the crystalline solid is packed into a capillary tube, which is then placed in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.[7]

G Workflow for Melting Point Determination cluster_0 Sample Preparation cluster_1 Methodology cluster_2 Data Analysis Sample Prasugrel HCl Sample DSC Differential Scanning Calorimetry (DSC) ~1mg sample, 10°C/min ramp Sample->DSC Capillary Capillary Method Sample->Capillary Result_DSC Endothermic Peak (Melting Point) DSC->Result_DSC Result_Capillary Visual Melting Range Capillary->Result_Capillary

Caption: General workflow for melting point analysis.

Infrared (IR) Spectrophotometry

IR spectroscopy is used to confirm the identity of the compound by identifying its functional groups. For this analysis, approximately 1.5 mg of the this compound reference substance is mixed with 150 mg of potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet. The pellet is then analyzed using an FTIR spectrophotometer to obtain the infrared spectrum.[7]

Metabolic Activation and Mechanism of Action

Prasugrel is a prodrug that requires a two-step metabolic process to yield its pharmacologically active metabolite, R-138727. This activation pathway is essential for its antiplatelet effect.

  • Step 1: Hydrolysis: Upon oral administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and hCE1 in the liver, to an inactive intermediate, a thiolactone.[3]

  • Step 2: Cytochrome P450 Oxidation: The thiolactone intermediate is then converted to the active metabolite, R-138727, through oxidation mediated by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[3]

The active metabolite R-138727 then irreversibly binds to the P2Y12 ADP receptor on the surface of platelets. This binding prevents ADP from interacting with the receptor, thereby blocking the activation of the glycoprotein GPIIb/IIIa complex and inhibiting platelet aggregation for the life of the platelet.[4][15]

G Metabolic Activation Pathway of Prasugrel Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Esterases (hCE1, hCE2) ActiveMetabolite R-138727 (Active Metabolite) Thiolactone->ActiveMetabolite CYP450 (CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversible Binding Inhibition Inhibition of Platelet Aggregation P2Y12->Inhibition Blocks ADP Binding

Caption: Metabolic activation of prasugrel.

Relationship Between pH and Solubility

The solubility of this compound, a weak base with a pKa of 5.1, is directly influenced by the pH of the surrounding medium.[7] In environments where the pH is below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Conversely, as the pH rises above the pKa, the equilibrium shifts towards the un-ionized, free base form, which has significantly lower aqueous solubility. This relationship is critical for its dissolution in the varying pH environments of the gastrointestinal tract.

G Relationship Between pH and Prasugrel HCl Solubility Low_pH Low pH (e.g., Stomach) pH < pKa (5.1) Ionized Predominantly Ionized Form (Protonated) Low_pH->Ionized High_pH High pH (e.g., Intestine) pH > pKa (5.1) Unionized Predominantly Un-ionized Form (Free Base) High_pH->Unionized High_Sol Higher Solubility Ionized->High_Sol Low_Sol Lower Solubility (Practically Insoluble) Unionized->Low_Sol

Caption: pH-dependent solubility of prasugrel HCl.

References

An In-Depth Technical Guide to the In Vitro Metabolism of Prasugrel to its Active Metabolite R-138727

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic activation of prasugrel, a third-generation thienopyridine antiplatelet prodrug. Understanding the enzymatic pathways, kinetics, and experimental methodologies involved in the formation of its active metabolite, R-138727, is critical for preclinical and clinical drug development and for interpreting pharmacokinetic and pharmacodynamic data.

The Metabolic Activation Pathway of Prasugrel

Prasugrel requires a two-step metabolic process to be converted into its pharmacologically active form, R-138727.[1] This process is notably efficient, contributing to prasugrel's rapid onset of action and consistent platelet inhibition compared to other thienopyridines like clopidogrel.[2][3][4]

Step 1: Esterase-Mediated Hydrolysis Upon absorption, prasugrel is rapidly and extensively hydrolyzed by carboxylesterases in the intestine, liver, and plasma.[2][5][6] This initial step cleaves the ester bond, converting the prasugrel prodrug into an inactive intermediate thiolactone metabolite, R-95913.[1][3][7] The parent compound, prasugrel, is consequently not detectable in plasma.[1][3] The primary enzyme responsible for this conversion is human carboxylesterase 2 (hCE2), which is highly expressed in the intestine.[5][7] Human carboxylesterase 1 (hCE1), found predominantly in the liver, plays a much smaller role.[7]

Step 2: Cytochrome P450-Mediated Oxidation The intermediate metabolite, R-95913, undergoes a single-step oxidation by the cytochrome P450 (CYP) system to form the active metabolite, R-138727.[3][8] This crucial step opens the thiolactone ring, exposing the reactive thiol group that irreversibly binds to and inhibits the platelet P2Y12 receptor.[9][10] This bioactivation occurs in both the intestine and the liver.[2][5][11] The primary enzymes mediating this transformation are CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][12][13][14][15]

Prasugrel_Metabolism cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Oxidation Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Inactive Thiolactone Intermediate) Prasugrel->R95913 Carboxylesterases (Primarily hCE2 in Intestine; also hCE1 in Liver) R138727 R-138727 (Active Metabolite) R95913->R138727 Cytochrome P450 (CYP) (Primarily CYP3A4/5 & CYP2B6; Minor CYP2C9 & CYP2C19)

Caption: Metabolic pathway of prasugrel to its active metabolite R-138727.

Quantitative Analysis of In Vitro Metabolism

The efficiency of prasugrel's metabolic activation can be quantified by examining the kinetic parameters of the key enzymes involved.

Table 1: Kinetic Parameters for the Hydrolysis of Prasugrel by Human Carboxylesterases (hCE1 and hCE2) [7]

Enzyme Kinetic Model Apparent K_m / K_s (μM) Apparent V_max (nmol/min/μg protein) Apparent Hill Coefficient Notes
hCE1 Michaelis-Menten 9.25 0.725 N/A Hydrolysis by hCE2 is at least 25x greater than by hCE1.

| hCE2 | Hill Kinetics & Substrate Inhibition | 11.1 | 19.0 | 1.42 | Exhibits substrate inhibition at high concentrations (Apparent IC₅₀ = 76.5 μM). |

Table 2: Kinetic Parameters for CYP-Mediated Formation of R-138727 from R-95913 [13][15]

Enzyme Source Kinetic Model Apparent K_m (μM)

| Human Liver Microsomes | Hyperbolic | 21 - 30 |

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Prasugrel Metabolites [13][15]

Metabolite CYP Enzyme Inhibited K_i Value (μM) Potential for In Vivo Interaction
R-95913 CYP2C9 7.2 - 82 Unlikely, as K_i values exceed circulating plasma concentrations by 3.8- to 43-fold.
CYP2C19
CYP2D6
CYP3A

| R-138727 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A | No inhibition observed | None expected. |

Detailed Experimental Protocols

This section outlines generalized protocols for key in vitro experiments based on cited methodologies. Researchers should optimize these protocols for their specific laboratory conditions and reagents.

This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and hCE2.[7]

Methodology:

  • Enzyme Preparation: Use expressed and purified recombinant hCE1 and hCE2.

  • Incubation Mixture: Prepare incubation mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.4), a known concentration of the recombinant enzyme, and varying concentrations of prasugrel.

  • Reaction Initiation and Incubation: Initiate the reaction by adding prasugrel. Incubate at 37°C for a predetermined time, ensuring the reaction rate is linear.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile, which also precipitates the protein.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the formation of the product (R-95913) using a validated analytical method like LC-MS/MS.

  • Data Analysis: Plot the rate of R-95913 formation against the prasugrel concentration. Fit the data to appropriate kinetic models (e.g., Michaelis-Menten for hCE1, Hill equation for hCE2) to determine K_m, V_max, and other relevant parameters.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer (e.g., Tris-HCl, pH 7.4) D Incubate Enzyme and Buffer at 37°C A->D B Prepare Recombinant Enzyme (hCE1 or hCE2) B->D C Prepare Prasugrel Stock Solutions E Initiate Reaction with Prasugrel C->E D->E F Incubate for Linear Time Period E->F G Terminate Reaction (e.g., add Acetonitrile) F->G H Centrifuge and Collect Supernatant G->H I Quantify R-95913 via LC-MS/MS H->I J Plot Kinetics and Calculate Parameters I->J

Caption: Experimental workflow for in vitro hydrolysis of prasugrel.

This experiment identifies the CYP enzymes responsible for converting R-95913 to R-138727 and determines the reaction kinetics.[13][15]

Methodology:

  • Reagent Preparation: Prepare a buffer system (e.g., potassium phosphate buffer, pH 7.4), pooled HLM, the substrate R-95913, and an NADPH-generating system (cofactor). Incubations must also be supplemented with reduced glutathione (GSH) to stabilize the active metabolite.[13][15]

  • Incubation: Pre-incubate HLM, buffer, and R-95913 at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH-generating system.

  • Time Course and Termination: Incubate for a specified time. Terminate the reaction with a suitable organic solvent (e.g., cold acetonitrile or methanol).

  • Sample Processing: Centrifuge the samples to remove precipitated proteins. The supernatant is then prepared for analysis.

  • Analysis: Quantify the formation of R-138727 using a validated LC-MS/MS method.

  • (Optional) Reaction Phenotyping: To identify specific CYP contributions, repeat the experiment using recombinant human CYP enzymes or by including CYP-specific chemical inhibitors (e.g., ketoconazole for CYP3A) or immunoinhibitory antibodies in the HLM incubations.[13][15]

Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer, HLM, R-95913, and Glutathione C Pre-incubate Mixture (HLM, R-95913, etc.) at 37°C A->C B Prepare NADPH- Generating System D Initiate Reaction by adding NADPH System B->D C->D E Incubate at 37°C D->E F Terminate Reaction with Cold Solvent E->F G Process Sample (Centrifuge, Collect Supernatant) F->G H Quantify R-138727 via LC-MS/MS G->H I Determine Kinetic Parameters and/or CYP Contributions H->I

Caption: Experimental workflow for CYP-mediated oxidation of R-95913.

This protocol provides a framework for the sensitive and selective quantification of the unstable active metabolite, R-138727.[16][17]

Methodology:

  • Sample Stabilization: R-138727 contains a reactive thiol group and is unstable. Immediately after the in vitro reaction is terminated (or upon collection of plasma), the sample must be stabilized. This is achieved by derivatizing the thiol group with an alkylating agent, such as N-ethylmaleimide (NEM).[17]

  • Internal Standard Addition: Add a suitable internal standard (IS) to correct for variability during sample processing and analysis.

  • Sample Extraction: Extract the derivatized analyte and IS from the sample matrix (e.g., quenched incubation mixture). This can be done using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[16]

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[16] Use an isocratic or gradient mobile phase (e.g., acetonitrile and ammonium formate buffer) to separate the analyte from other matrix components.[17]

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in electrospray ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions for both the derivatized R-138727 and the IS in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16]

  • Quantification: Construct a calibration curve using standards of known concentrations. Quantify the amount of R-138727 in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.

LCMS_Workflow A In Vitro Sample (Reaction Terminated) B Immediate Stabilization (Derivatize with NEM) A->B C Add Internal Standard (IS) B->C D Sample Extraction (SPE or LLE) C->D E HPLC Separation (e.g., C18 column) D->E F Tandem MS Detection (MRM Mode) E->F G Data Analysis and Quantification F->G

Caption: Analytical workflow for the quantification of R-138727 by LC-MS/MS.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the degradation pathways of prasugrel hydrochloride, a thienopyridine antiplatelet agent. The stability of this compound is a critical aspect of its pharmaceutical development, ensuring its safety and efficacy. This document details the byproducts formed under various stress conditions, including hydrolysis, oxidation, and photolysis, and outlines the experimental protocols used for their identification and quantification.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation, and to a lesser extent, photolysis.[1] The molecule's stability is significantly influenced by pH, the presence of oxidative agents, and exposure to light.[1][2]

Hydrolysis is a major degradation pathway for prasugrel. The ester functional group in the prasugrel molecule is the primary site of hydrolytic cleavage.[3] The rate and extent of hydrolysis are highly dependent on the pH of the environment.

  • Acidic Hydrolysis: Under acidic conditions, prasugrel undergoes hydrolysis to form its corresponding carboxylic acid and the tetrahydropyridine moiety.[4] One of the initial and major degradation products formed is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, referred to as Impurity 1.[5][6] At higher temperatures, further degradation can occur.[3]

  • Neutral Hydrolysis: In a neutral aqueous environment, prasugrel also degrades.[7] The presence of certain excipients, such as magnesium stearate, can influence the formation of specific byproducts like 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Impurity 2).[5][7]

  • Basic Hydrolysis: Prasugrel is particularly sensitive to basic conditions, showing rapid degradation.[6][8] The degradation in alkaline conditions also leads to the formation of Impurity 1.[5][6]

Prasugrel is susceptible to oxidation, which can be initiated by peroxides, free radicals, or atmospheric oxygen (autoxidation).[1][3] The thieno[3,2-c]pyridine ring system is a potential site for oxidative modification.

  • Peroxide-Mediated Oxidation: Exposure to hydrogen peroxide leads to the formation of several oxidative degradation products.[3][4] These products can include N-oxides and other oxygenated derivatives.[3]

  • Radical-Initiated Oxidation: Free radical initiators like azobisisobutyronitrile (AIBN) can also induce the degradation of prasugrel, leading to a distinct set of byproducts.[3][9]

In solution, prasugrel is susceptible to photodegradation when exposed to light.[1][3] However, in the solid state, it is generally considered to be more stable to photolytic stress.[10]

Major Degradation Byproducts

Forced degradation studies have identified several key byproducts of this compound. The structures of some of these have been elucidated using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Degradation PathwayByproduct Name/IdentifierChemical Name
Acidic, Basic, Neutral HydrolysisImpurity 15-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one[5][6]
Neutral Hydrolysis (with Magnesium Stearate)Impurity 25-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one[5][7]
HydrolysisOXTP Diastereomers5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, thiolactone isomers[3]
Oxidationendo-iminium2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-6,7-dihydrothieno[3,2-c]pyridin-5-ium[3]
OxidationHYTP-S5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one[3]
OxidationHYTP-O5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrofuro[3,2-c]pyridin-2(4H)-one[3]
OxidationDiketone1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione[3]

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of degradation observed under various stress conditions as reported in the literature.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acid Hydrolysis1N HCl3 hours60°CExtensive[4]
Acid Hydrolysis0.1N HCl/acetonitrile (70/30)20 hoursAmbient (~23°C)-[3]
Alkali Hydrolysis0.05 M NaOH1 minuteRoom Temperature-[11]
Oxidative30% Hydrogen Peroxide1 hour60°CExtensive[4]
Oxidative10% H2O21.5 hours70°C-[7]
ThermalSolid State24 hours90°C-[4]
PhotolyticUV light (254 nm)16 hours-No significant degradation[7]
Neutral HydrolysisWater/acetonitrile (70/30), pH ~416 hours40°C9.2%[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound degradation.

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4]

  • Acidic Degradation Protocol:

    • Weigh and transfer powder equivalent to 20 mg of prasugrel to a 10 ml volumetric flask.[4]

    • Add 3 ml of 1N HCl and keep the mixture at 60°C for 3 hours in a water bath.[4]

    • Allow the solution to cool to ambient temperature.[4]

    • Neutralize the solution with 1N NaOH to pH 7 and make up the volume with a suitable diluent.[4]

    • Further, dilute the solution to achieve a concentration of 200 μg/ml of prasugrel for analysis.[4]

  • Alkaline Degradation Protocol:

    • A 2-milliliter portion of a prasugrel stock solution is exposed to basic degradation by adding 2.0 ml of 0.05 M NaOH solution.[11]

    • The mixture is kept at room temperature for 1 minute.[11]

    • The solution is then neutralized to pH 7.0 using 0.05 M HCl solution and diluted to 20.0 ml with acetonitrile for analysis.[11]

  • Oxidative Degradation Protocol:

    • Weigh and transfer powder equivalent to 20 mg of prasugrel to a 10 ml volumetric flask.[4]

    • Add 3 ml of diluent and 2 ml of 30% hydrogen peroxide.[4]

    • Keep the mixture at 60°C for 1 hour in a water bath.[4]

    • Allow the solution to cool to ambient temperature and make up the volume with the diluent.[4]

    • Dilute this solution to achieve a concentration of 200 μg/ml of prasugrel for analysis.[4]

  • Thermal Degradation Protocol:

    • Weigh powder equivalent to 20 mg of prasugrel and keep it in a Petri dish at 90°C for 24 hours.[4]

    • After the specified time, the sample is prepared for analysis.

  • Photolytic Degradation Protocol:

    • A solution of prasugrel is exposed to UV light at 254 nm for 16 hours.[7]

    • The sample is then analyzed for any degradation.

A robust stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Chromatographic Conditions:

    • Column: Zorbax XDB C8, (150 × 4.6 mm, 3.5μm)[4]

    • Mobile Phase: A mixture of aqueous 0.05 M ammonium acetate (pH 4.5 with acetic acid) and acetonitrile in a 40:60 (v/v) ratio.[4]

    • Flow Rate: 1.0 ml/min[4]

    • Column Temperature: 30°C[4]

    • Detection Wavelength: 254 nm using a photodiode array (PDA) detector.[4]

Visualizations of Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for studying prasugrel degradation.

G Hydrolytic Degradation Pathway of Prasugrel Prasugrel This compound Acid Acidic Conditions (e.g., HCl) Prasugrel->Acid Base Basic Conditions (e.g., NaOH) Prasugrel->Base Neutral Neutral Conditions (e.g., Water) Prasugrel->Neutral OXTP OXTP Diastereomers Prasugrel->OXTP Hydrolysis Impurity1 Impurity 1 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one) Acid->Impurity1 Base->Impurity1 Neutral->Impurity1 Impurity2 Impurity 2 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one) Neutral->Impurity2 with MgSt

Caption: Hydrolytic degradation pathways of prasugrel under different pH conditions.

G Oxidative Degradation Pathway of Prasugrel Prasugrel This compound Peroxide Peroxide-Mediated (e.g., H2O2) Prasugrel->Peroxide Radical Radical-Initiated (e.g., AIBN) Prasugrel->Radical EndoIminium endo-iminium Peroxide->EndoIminium HYTP_S HYTP-S Peroxide->HYTP_S HYTP_O HYTP-O Peroxide->HYTP_O Diketone Diketone Peroxide->Diketone Radical->EndoIminium

Caption: Oxidative degradation pathways of prasugrel initiated by different agents.

G Forced Degradation Experimental Workflow Start Prasugrel HCl Drug Substance/Product Stress Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Sample Preparation & HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - Identify Degradants - Quantify Degradation - Elucidate Structures Analysis->Data

Caption: A generalized workflow for conducting forced degradation studies on prasugrel.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors. The primary degradation pathways are hydrolysis and oxidation, leading to the formation of several byproducts. A thorough understanding of these pathways and the resulting degradants is imperative for the development of stable pharmaceutical formulations of prasugrel. The use of stability-indicating analytical methods is essential for monitoring the purity and stability of this compound in both the drug substance and the final drug product. The information presented in this guide serves as a valuable resource for researchers and professionals involved in the development and quality control of prasugrel-containing medicines.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prasugrel hydrochloride is a third-generation thienopyridine and a potent oral antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI). As a prodrug, prasugrel requires in vivo metabolic activation to exert its therapeutic effect. Its pharmacologic profile is characterized by a rapid onset of action and more consistent and potent platelet inhibition compared to its predecessor, clopidrel. This guide provides a comprehensive technical overview of the pharmacokinetics (PK), pharmacodynamics (PD), metabolic pathways, and relevant experimental methodologies associated with this compound.

Pharmacokinetics (PK)

The pharmacokinetic profile of prasugrel is defined by its absorption, distribution, metabolism, and excretion (ADME) properties. A key feature is its conversion to a single active metabolite, R-138727, which is responsible for its antiplatelet activity. The parent drug is not detected in plasma following oral administration.

Absorption

Following oral administration, prasugrel is rapidly and extensively absorbed, with at least 79% of the dose being absorbed.[1] The peak plasma concentration (Cmax) of its active metabolite, R-138727, is achieved approximately 30 minutes post-dosing.[2] Co-administration with a high-fat, high-calorie meal can delay the time to peak concentration (Tmax) and reduce the Cmax of the active metabolite, but the overall extent of absorption (AUC) is not significantly affected, allowing prasugrel to be administered without regard to food.[3]

Distribution

The active metabolite of prasugrel, R-138727, is highly bound to human plasma proteins, primarily serum albumin (~98%).

Metabolism

Prasugrel undergoes a two-step metabolic activation process to form its pharmacologically active metabolite, R-138727.[4][5]

  • Step 1: Hydrolysis: After absorption, prasugrel is rapidly and completely hydrolyzed by esterases in the intestine and liver, particularly human carboxylesterase 2 (hCE2) and arylacetamide deacetylase (AADAC), into an inactive intermediate thiolactone metabolite, R-95913.[5][6][7] This initial step is highly efficient.[5]

  • Step 2: Oxidation: The intermediate metabolite, R-95913, undergoes a single, efficient oxidation step mediated by cytochrome P450 (CYP) enzymes to form the active metabolite, R-138727.[1][8] This conversion is primarily catalyzed by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[9][10]

The active metabolite is subsequently inactivated through S-methylation or conjugation with cysteine.[1] Unlike clopidogrel, this metabolic pathway's lower reliance on CYP2C19 contributes to a more consistent antiplatelet response across different patient populations.[11]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Intermediate R-95913 (Thiolactone Intermediate) Prasugrel->Intermediate Step 1: Hydrolysis (Carboxylesterase 2 / AADAC in Intestine/Liver) Active R-138727 (Active Metabolite) Intermediate->Active Step 2: Oxidation (Primarily CYP3A4 & CYP2B6; Minor CYP2C9 & CYP2C19) Inactive Inactive Metabolites Active->Inactive Inactivation (S-methylation or Cysteine Conjugation)

Figure 1: Prasugrel Metabolic Activation Pathway.
Excretion

Prasugrel is eliminated from the body primarily as inactive metabolites. Approximately 68% of the administered dose is excreted in the urine, and about 27% is excreted in the feces.[3] The active metabolite, R-138727, has a mean elimination half-life of approximately 7.4 hours (ranging from 2 to 15 hours).[3]

Pharmacodynamics (PD)

Mechanism of Action

Prasugrel exerts its antiplatelet effect through the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[12]

  • ADP Binding & Platelet Activation: Under normal physiological conditions, ADP released from dense granules of activated platelets binds to the P2Y12 receptor.

  • Signal Transduction: This binding initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

  • GPIIb/IIIa Activation: The reduction in cAMP contributes to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor complex.

  • Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, which acts as a bridge between platelets, leading to platelet aggregation and thrombus formation.[8]

Prasugrel's active metabolite, R-138727, covalently and irreversibly binds to the P2Y12 receptor, blocking ADP from binding and thereby preventing the entire downstream signaling cascade.[8][12] This inhibition lasts for the entire lifespan of the platelet (approximately 7-10 days).[12]

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane P2Y12 P2Y12 Receptor GPIIbIIIa_inactive GPIIb/IIIa (Inactive) P2Y12->GPIIbIIIa_inactive Promotes Activation AdenylylCyclase Adenylyl Cyclase P2Y12->AdenylylCyclase Inhibits GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa_active->Aggregation Binds Fibrinogen AdenylylCyclase->GPIIbIIIa_inactive Maintains Inactive State (via cAMP) ADP ADP ADP->P2Y12 Binds to Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversibly Blocks

Figure 2: Mechanism of Action of Prasugrel at the P2Y12 Receptor.
Onset and Duration of Action

Prasugrel demonstrates a rapid onset of action, with significant inhibition of platelet aggregation observed within 30 minutes of a 60 mg loading dose.[2] Steady-state plasma concentrations are typically reached within three days of consistent dosing.[2] Due to the irreversible binding to the P2Y12 receptor, the antiplatelet effect is maintained for the life of the platelet, with platelet aggregation returning to baseline levels 5 to 9 days after discontinuation, reflecting new platelet production.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and recommended dosing regimens for prasugrel.

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

Parameter Value Reference
Tmax (Time to Peak Concentration) ~0.5 hours [2][14]
Elimination Half-Life (t½) ~7.4 hours (range: 2-15 hours) [3]
Protein Binding ~98% (to human serum albumin)
Route of Excretion (Urine) ~68% (as inactive metabolites) [3]

| Route of Excretion (Feces) | ~27% (as inactive metabolites) |[3] |

Table 2: Dosing Regimens and Considerations for Special Populations

Population Loading Dose Maintenance Dose Notes Reference
Standard Adult (<75 years, ≥60 kg) 60 mg 10 mg once daily Administered with daily aspirin (75-325 mg). [12][15]
Low Body Weight (<60 kg) 60 mg 5 mg once daily Increased exposure to the active metabolite and higher bleeding risk at 10 mg dose. [12][15]
Elderly (≥75 years) 60 mg 5 mg or 10 mg once daily Generally not recommended due to increased bleeding risk, but may be considered in high-risk patients (e.g., diabetes, prior MI). [15][16]
Renal Impairment (Mild to Moderate) 60 mg 10 mg once daily No dose adjustment necessary. [12]
Renal Impairment (End-Stage) 60 mg 10 mg once daily Use with caution; associated with decreased exposure but similar platelet inhibition. [12][17]
Hepatic Impairment (Mild to Moderate) 60 mg 10 mg once daily No dose adjustment necessary. [12]

| Hepatic Impairment (Severe) | Not Studied | Not Studied | Use is not recommended. |[12][17] |

Key Factors Influencing Clinical Use

Genetic Polymorphisms

A significant advantage of prasugrel over clopidogrel is its consistent efficacy irrespective of a patient's CYP2C19 genotype.[11] Clopidogrel's activation is heavily dependent on the CYP2C19 enzyme, and individuals with loss-of-function alleles ("poor metabolizers") exhibit diminished antiplatelet response and are at higher risk for adverse cardiovascular events.[18][19] In contrast, prasugrel's metabolic pathway is less reliant on CYP2C19, resulting in robust and predictable platelet inhibition even in patients who are poor metabolizers of clopidogrel.[11][20]

Drug-Drug Interactions
  • Drugs Increasing Bleeding Risk: Co-administration of prasugrel with other agents that inhibit hemostasis increases the risk of bleeding. Caution is advised when used with anticoagulants (e.g., warfarin, heparin), fibrinolytics, and chronic use of nonsteroidal anti-inflammatory drugs (NSAIDs).[17][21]

  • CYP Enzyme Interactions: Clinically significant pharmacokinetic interactions with drugs that inhibit or induce CYP enzymes (including CYP3A4) are considered unlikely.[9]

  • Opioid Agonists: Co-administration of opioids can delay and reduce the absorption of prasugrel's active metabolite, potentially due to slowed gastric emptying.[22]

Experimental Protocols

The assessment of prasugrel's pharmacodynamic effect relies on platelet function tests. Light Transmission Aggregometry (LTA) is the historical gold standard for measuring platelet aggregation.

Light Transmission Aggregometry (LTA)

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate upon the addition of an agonist, such as ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through to a photocell.[23][24]

Detailed Methodology:

  • Blood Sample Collection: Collect whole blood via venipuncture into a tube containing 3.2% or 3.8% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid contamination with tissue factors.[24][25]

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood sample at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature. This separates the heavier red and white blood cells, leaving the platelets suspended in the plasma (PRP).[24]

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood sample is centrifuged at a higher speed (e.g., >2000 g) for 15-20 minutes to pellet the platelets, yielding platelet-poor plasma (PPP). The PPP is used to set the 100% transmission baseline in the aggregometer.[26]

  • Assay Procedure:

    • PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in the aggregometer.[24]

    • The instrument is calibrated with the patient's PRP (0% transmission) and PPP (100% transmission).

    • A platelet agonist (e.g., ADP at a final concentration of 5 µM or 20 µM) is added to the PRP sample.[13]

    • The change in light transmittance is recorded over time as platelets aggregate.

  • Data Interpretation: The result is typically expressed as the maximal percentage of platelet aggregation. In the context of prasugrel therapy, a lower percentage of aggregation indicates a greater degree of P2Y12 receptor inhibition.

LTA_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collect 1. Collect Whole Blood (Sodium Citrate Tube) Centrifuge1 2. Low-Speed Centrifugation (150-200g, 10-15 min) Collect->Centrifuge1 Separate_PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->Separate_PRP Centrifuge2 4. High-Speed Centrifugation (>2000g, 15-20 min) to obtain Platelet-Poor Plasma (PPP) Centrifuge1->Centrifuge2 Warm 6. Warm PRP to 37°C in Cuvette Separate_PRP->Warm Calibrate 5. Calibrate Aggregometer (PRP=0%, PPP=100% Transmittance) Calibrate->Warm Add_Agonist 7. Add Agonist (e.g., ADP) Warm->Add_Agonist Measure 8. Record Light Transmittance Change Add_Agonist->Measure Result 9. Report Maximal Platelet Aggregation (%) Measure->Result Centrifuge2->Calibrate

References

In Vitro Interaction of Prasugrel Hydrochloride with Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interactions between prasugrel hydrochloride and the cytochrome P450 (CYP) enzyme system. Prasugrel, a third-generation thienopyridine, is a prodrug that requires metabolic activation to exert its antiplatelet effects. Understanding its engagement with CYP enzymes is critical for predicting drug-drug interactions and ensuring its safe and effective clinical use.

Metabolic Activation of Prasugrel

Prasugrel is rapidly hydrolyzed in vivo by esterases to an inactive intermediate thiolactone metabolite, R-95913.[1][2] This intermediate is then oxidized by CYP enzymes in a single step to form the active metabolite, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets.[1][3]

Key Cytochrome P450 Isoforms in Prasugrel Activation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the primary isoforms responsible for the conversion of R-95913 to the active metabolite, R-138727.[1][4] The key enzymes involved are:

  • Major Contributors: CYP3A4 and CYP2B6[1][4][5]

  • Minor Contributors: CYP2C9 and CYP2C19[1][2][4]

The formation of R-138727 demonstrates hyperbolic kinetics in human liver microsomes, with Km values ranging from 21-30 µM.[1] Correlation analyses have shown a strong relationship between the rate of R-138727 formation and CYP3A-mediated midazolam 1'-hydroxylation (r² = 0.98).[1][4] While genetic variations in CYP2B6, CYP2C9, CYP2C19, or CYP3A5 do not appear to have a significant impact on the pharmacokinetics of prasugrel's active metabolite, the involvement of these enzymes in its formation is well-established in vitro.[6][7]

Metabolic Pathway of Prasugrel

The following diagram illustrates the two-step bioactivation of prasugrel.

Prasugrel_Metabolism Prasugrel This compound R95913 R-95913 (Inactive Intermediate) Prasugrel->R95913 Esterases (Hydrolysis) R138727 R-138727 (Active Metabolite) R95913->R138727 CYP3A4, CYP2B6 (Major) CYP2C9, CYP2C19 (Minor)

Prasugrel metabolic activation pathway.

Inhibition of Cytochrome P450 Enzymes

The potential for prasugrel and its metabolites to inhibit CYP enzymes has been investigated in vitro to assess the risk of drug-drug interactions.

Inhibitory Potential of Prasugrel and its Metabolites

Studies have shown that the inactive intermediate metabolite, R-95913, exhibits inhibitory activity against several CYP isoforms, whereas the active metabolite, R-138727, does not demonstrate significant inhibition of the tested P450s.[1][4] Prasugrel itself has been identified as a moderate inhibitor of CYP3A4.[8]

Quantitative Inhibition Data

The following tables summarize the in vitro inhibition data for prasugrel and its intermediate metabolite, R-95913.

Table 1: In Vitro Inhibition of CYP Enzymes by Prasugrel

CYP IsoformInhibitorTest SystemKi (µM)IC50 (µM)Reference
CYP3A4PrasugrelHuman Liver Microsomes10.8416.24[8]

Table 2: In Vitro Inhibition of CYP Enzymes by R-95913 (Inactive Metabolite)

CYP IsoformTest SystemKi (µM)Reference
CYP2C9Recombinant Enzymes7.2[1][4]
CYP2C19Recombinant Enzymes>82[1][4]
CYP2D6Recombinant Enzymes82[1][4]
CYP3ARecombinant Enzymes20[1][4]
CYP1A2Recombinant EnzymesNo Inhibition[1][4]

Although R-95913 shows inhibitory potential in vitro, the observed Ki values are 3.8- to 43-fold higher than the circulating concentrations in humans, suggesting a low likelihood of clinically significant drug-drug interactions due to CYP inhibition by this metabolite.[1][4] Similarly, while prasugrel weakly inhibits CYP2B6 in vivo, dose adjustments for co-administered drugs primarily metabolized by CYP2B6 are not considered necessary.[9]

Induction of Cytochrome P450 Enzymes

The potential of prasugrel to induce the expression of CYP enzymes has also been evaluated. In vitro assays have suggested an induction of CYP3A enzymes by prasugrel.[6] However, detailed quantitative data from these in vitro studies are not extensively reported in the currently available literature. One study noted that hepatic findings in animal studies were consistent with the induction of hepatic drug-metabolizing enzymes, though these findings were considered inconclusive.[10]

Experimental Protocols

The following provides a generalized methodology for key in vitro experiments based on the reviewed literature.

CYP-Mediated Metabolism of Prasugrel Intermediate (R-95913)

This experimental workflow outlines the process for identifying the CYP enzymes responsible for the formation of the active metabolite, R-138727.

Metabolism_Workflow cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation Substrate R-95913 Incubation Incubation at 37°C Substrate->Incubation Enzyme_Source Human Liver Microsomes or Recombinant CYP Isoforms Enzyme_Source->Incubation Cofactors NADPH-Generating System & Reduced Glutathione Cofactors->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quantification Quantify R-138727 Formation LCMS->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics Correlation Correlate with known CYP-specific activities Quantification->Correlation Inhibition_Analysis Assess inhibition by CYP-specific inhibitors Quantification->Inhibition_Analysis

Workflow for determining CYP-mediated metabolism.

Protocol Outline:

  • Incubation:

    • The substrate, R-95913, is incubated with either human liver microsomes (HLM) or a panel of recombinant human CYP enzymes.

    • The incubation mixture contains a buffered solution, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and reduced glutathione.[1][4]

    • The reaction is initiated by the addition of the enzyme source and incubated at 37°C.

  • Sample Analysis:

    • The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

    • The samples are then centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the active metabolite, R-138727.

  • Data Interpretation:

    • For kinetic studies, the rate of metabolite formation is measured at various substrate concentrations to determine Km and Vmax.

    • To identify the contributing CYP isoforms, correlation analysis is performed between the rate of R-138727 formation in a panel of individual HLMs and the known activities of specific CYP enzymes in those same microsomes.[1][4]

    • Chemical inhibition studies using isoform-specific inhibitors (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9) and immunoinhibition with monoclonal antibodies can further confirm the role of specific CYPs.[1][4]

CYP Inhibition Assay

This workflow describes the general procedure for assessing the inhibitory potential of a test compound on CYP activity.

Inhibition_Workflow cluster_0 Pre-incubation & Incubation cluster_1 Analysis cluster_2 Data Analysis Inhibitor Prasugrel or R-95913 (multiple concentrations) Preincubation Pre-incubation Inhibitor->Preincubation Enzyme_Source Human Liver Microsomes or Recombinant CYP Isoforms Enzyme_Source->Preincubation Incubation Incubation with Cofactors Preincubation->Incubation Probe_Substrate CYP-specific Probe Substrate Probe_Substrate->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quantification Quantify Probe Metabolite LCMS->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Ki_Calc Determine Ki IC50_Calc->Ki_Calc

Workflow for assessing CYP inhibition.

Protocol Outline:

  • Pre-incubation and Incubation:

    • The test inhibitor (prasugrel or R-95913) at various concentrations is pre-incubated with human liver microsomes or recombinant CYP enzymes in a buffered solution.

    • The reaction is initiated by the addition of a CYP-specific probe substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) and an NADPH-generating system.

    • The mixture is incubated at 37°C for a specified time.

  • Sample Analysis:

    • The reaction is stopped, and the samples are processed for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor).

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the inhibitor concentration.

    • The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially when the mechanism of inhibition is competitive.

Conclusion

In vitro studies have been instrumental in elucidating the interaction of this compound with cytochrome P450 enzymes. The metabolic activation of prasugrel is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. While the intermediate metabolite R-95913 and prasugrel itself show some inhibitory potential against certain CYP isoforms in vitro, the concentrations required for inhibition are generally higher than those observed clinically, suggesting a low risk of significant drug-drug interactions. Evidence for CYP induction by prasugrel is less definitive. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with prasugrel and other compounds that interact with the CYP450 system.

References

Characterization and Stability of Prasugrel Hydrochloride Polymorphs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization and stability of the polymorphic forms of prasugrel hydrochloride, a critical active pharmaceutical ingredient (API) in antiplatelet therapy. Understanding the solid-state properties of this compound is paramount for ensuring consistent product quality, bioavailability, and therapeutic efficacy. This document details the key polymorphic forms, their characterization using various analytical techniques, and their relative stability under different conditions.

Introduction to Polymorphism of this compound

This compound, chemically known as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride, is known to exist in multiple crystalline forms, or polymorphs. These polymorphs, while chemically identical, exhibit different crystal lattice arrangements, leading to variations in their physicochemical properties such as melting point, solubility, and stability. The most extensively studied polymorphs are designated as Form I and Form II. Additionally, other forms, including various solvates, have been reported in scientific literature and patents. The stable form at ambient conditions is generally considered to be Form I, while Form II is a metastable form. The controlled crystallization and prevention of polymorphic transitions are critical aspects of drug development and manufacturing.

Characterization of this compound Polymorphs

A variety of analytical techniques are employed to identify and characterize the different polymorphic forms of this compound. These methods provide unique fingerprints for each polymorph, allowing for their differentiation and quantification.

Powder X-Ray Diffraction (PXRD)

Powder X-Ray Diffraction is a cornerstone technique for the identification of crystalline phases. Each polymorph produces a unique diffraction pattern based on its crystal lattice structure. While specific 2θ values can vary slightly based on instrumentation and sample preparation, characteristic peaks are used for identification.

Table 1: Characteristic PXRD Peaks for this compound Polymorphs

Polymorph/SolvateCharacteristic 2θ Peaks (±0.2°)
Nitromethane Solvate 8.4, 10.2, 13.8, 21.7, 23.8[1]
Form F (Acetic Acid Solvate) 10.3, 11.6, 12.4, 14.0, 23.7[1]

Note: Comprehensive PXRD data for Form I and Form II are not consistently available in the public domain, highlighting the proprietary nature of some pharmaceutical data. The provided data is for reported solvates.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion. These parameters are distinct for each polymorph and can be used to determine their relative thermodynamic stability.

Table 2: Thermal Properties of this compound Polymorphs from DSC

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)
This compound (form unspecified) 122.03[2]116.30[2]
Crystalline Form G1 ~145.7 (endotherm peak)[3]Not Reported
Crystalline Form G2 ~166.1 (endotherm peak)[3]Not Reported
Spectroscopic Techniques

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also valuable for polymorph characterization, as they probe the molecular vibrations that are sensitive to the crystalline environment.

Stability of this compound Polymorphs

The stability of different polymorphic forms is a critical factor in determining the shelf-life and therapeutic performance of a drug product. Stability studies are typically conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Thermodynamic Stability

The relative stability of polymorphs can be inferred from their melting points and heats of fusion, as well as through solubility studies. The polymorph with the lowest free energy at a given temperature is the most stable. For this compound, Form I is generally considered the most stable polymorph at room temperature. The metastable Form II has a tendency to convert to the more stable Form I, particularly in the presence of solvents.

Solution-Mediated Transformation

The transformation of metastable polymorphs to more stable forms is often mediated by a solvent. Studies have shown that the metastable Form II of this compound transforms into the stable Form I in various organic solvents. The rate of this transformation is influenced by factors such as the nature of the solvent, temperature, and the presence of seed crystals of the stable form.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. This compound has been subjected to various stress conditions, including:

  • Acid and Base Hydrolysis: Degradation is observed under both acidic and alkaline conditions.

  • Oxidation: The molecule is susceptible to oxidative degradation.

  • Thermal Stress: Degradation occurs at elevated temperatures.

  • Photostability: The drug substance is also sensitive to light.

These studies are crucial for identifying potential degradation products and for designing appropriate packaging and storage conditions for the final drug product.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of polymorphs. Below are representative experimental protocols for the key analytical techniques.

Powder X-Ray Diffraction (PXRD)

A typical PXRD experiment for the analysis of this compound polymorphs involves the following steps:

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation) is commonly used.

  • Data Collection: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks (2θ values) and their intensities.

Caption: Workflow for PXRD analysis of polymorphs.

Differential Scanning Calorimetry (DSC)

The following protocol outlines a typical DSC analysis for this compound:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The heat flow as a function of temperature is recorded. The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of fusion for any thermal events.[2]

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis start Weigh Sample (1-5 mg) pan Place in Aluminum Pan start->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load heat Heat at Constant Rate (e.g., 10°C/min) load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate DSC Thermogram record->thermogram analyze Determine Tm, ΔH thermogram->analyze

Caption: Workflow for DSC analysis of polymorphs.

Logical Relationships of this compound Polymorphs

The different polymorphic forms of this compound are thermodynamically related. The metastable form (Form II) has higher free energy than the stable form (Form I). This energy difference provides the driving force for the conversion of Form II to Form I. This relationship is often depicted in an energy level diagram.

Polymorph_Stability high Higher Energy low Lower Energy Form_II Form II (Metastable) Form_I Form I (Stable) Form_II->Form_I Spontaneous Conversion (e.g., solution-mediated)

Caption: Energy relationship between Form I and Form II.

Conclusion

The presence of polymorphism in this compound necessitates a thorough solid-state characterization and stability assessment during drug development and manufacturing. A combination of analytical techniques, including PXRD and DSC, is essential for the identification and control of the desired polymorphic form. Understanding the thermodynamic relationships and transformation pathways between different polymorphs is critical for ensuring the consistent quality, safety, and efficacy of this compound-containing drug products. This guide provides a foundational understanding of these principles and methodologies for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Inactive Metabolites of Prasugrel Hydrochloride and Their Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. While the pharmacology of its active metabolite (R-138727) is well-characterized, a comprehensive understanding of its inactive metabolites is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the primary inactive metabolites of prasugrel hydrochloride, detailing their metabolic pathways, chemical structures, pharmacokinetic properties, and, most importantly, their biological relevance. Contrary to the general classification of "inactive," recent findings indicate that the intermediate metabolite, R-95913, possesses a nuanced biological role that warrants consideration in drug development and clinical application.

Introduction

Prasugrel is indicated for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI). Its mechanism of action involves the irreversible antagonism of the P2Y12 adenosine diphosphate (ADP) receptor on platelets. As a prodrug, prasugrel undergoes a series of metabolic conversions to generate its active form. This process also yields several metabolites that are considered pharmacologically inactive with respect to platelet aggregation. This guide focuses on the three major inactive metabolites:

  • R-95913: An intermediate thiolactone metabolite.

  • R-106583: An S-methylated metabolite.

  • R-119251: A cysteine conjugate metabolite.

Metabolic Pathways of Prasugrel

The biotransformation of prasugrel is an efficient, multi-step process. Following oral administration, prasugrel is rapidly and extensively hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to form the intermediate thiolactone metabolite, R-95913.[1] This initial step is a key differentiator from clopidogrel, contributing to prasugrel's more rapid and consistent onset of action.

Subsequently, R-95913 undergoes a single-step oxidation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19) in the liver to form the active metabolite, R-138727.[1] The active metabolite is then further metabolized into two main inactive end-products: R-106583 via S-methylation and R-119251 through conjugation with cysteine.[2][3] Approximately 68% of the prasugrel dose is excreted in the urine and 27% in the feces as these inactive metabolites.[4]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Intermediate Thiolactone Metabolite) Prasugrel->R95913 Intestinal Esterases (hCE2) R138727 R-138727 (Active Metabolite) R95913->R138727 Hepatic Cytochrome P450 (CYP3A4, CYP2B6, etc.) R106583 R-106583 (S-methylated Metabolite) Inactive R138727->R106583 S-methylation R119251 R-119251 (Cysteine Conjugate) Inactive R138727->R119251 Cysteine Conjugation

Figure 1: Metabolic Pathway of this compound.

Chemical Structures and Properties of Inactive Metabolites

A clear understanding of the chemical structures of the inactive metabolites is fundamental to interpreting their biological activities and pharmacokinetic profiles.

MetaboliteChemical NameMolecular FormulaMolecular Weight ( g/mol )
R-95913 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanoneC₁₈H₁₈FNO₂S331.41
R-106583 (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acidC₁₉H₂₂FNO₃S363.45
R-119251 (2R)-2-amino-3-(((Z)-3-(carboxymethylene)-1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)piperidin-4-yl)disulfanyl)propanoic acidC₂₁H₂₅FN₂O₅S₂468.57

Pharmacokinetic Profiles of Inactive Metabolites

The plasma concentrations of prasugrel's inactive metabolites have been characterized in several clinical studies. The intermediate metabolite, R-95913, and the cysteine conjugate, R-119251, exhibit plasma concentration-time profiles that parallel that of the active metabolite, R-138727, suggesting that their elimination is formation-rate limited and dependent on the elimination rate of R-95913.[5] In contrast, the S-methylated metabolite, R-106583, which is the most abundant, reaches its peak plasma concentration later and has a slower decline.[5]

Table 1: Pharmacokinetic Parameters of Prasugrel Metabolites in Healthy Subjects (Single 30 mg Dose)

MetaboliteCmax (ng/mL) [mean ± SD]Tmax (hr) [median (range)]AUC₀₋₂₄ (ng·hr/mL) [mean ± SD]
R-95913 63.5 ± 29.01.00 (0.50 - 4.00)299 ± 30.0
R-106583 163.0 ± 52.02.00 (1.00 - 4.00)1560 ± 410.0
R-119251 Data not availableData not availableData not available
R-138727 (Active) 55.7 ± 28.00.50 (0.50 - 1.00)145 ± 34.0

Data for R-95913, R-106583, and R-138727 from a single 30 mg dose study. Tmax is presented as median (range). Cmax and AUC are presented as mean ± SD.[5]

Biological Relevance of Inactive Metabolites

While R-106583 and R-119251 are considered pharmacologically inert, recent evidence has illuminated a more complex role for the intermediate metabolite, R-95913.

R-95913: An "Inactive" Metabolite with Modulatory Effects

Although classified as inactive due to its inability to irreversibly inhibit the P2Y12 receptor, R-95913 (also referred to as PIM for prasugrel inactive metabolite) has been shown to act as a weak, reversible inhibitor of ADP-induced platelet activation.[6][7] More significantly, in vitro studies have demonstrated that R-95913 can negatively interfere with the antiplatelet activity of the active metabolite (PAM), likely by competing for the same binding site on the P2Y12 receptor.[6][7]

This antagonistic interaction is dose-dependent and reversible.[6] When the plasma concentration of R-95913 is high, which can occur with rapid absorption or incomplete hepatic conversion to the active metabolite, it can counteract the inhibitory effects of R-138727.[8] This finding has important implications for understanding the inter-individual variability in response to prasugrel and suggests that the ratio of the active to the intermediate metabolite (PAM/PIM ratio) may be a more accurate predictor of platelet inhibition than the concentration of the active metabolite alone.[8]

R95913_Interaction cluster_0 P2Y12 Receptor P2Y12 Binding Site Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Blocks R138727 R-138727 (Active Metabolite) R138727->P2Y12 Irreversible Inhibition R95913 R-95913 (Intermediate Metabolite) R95913->P2Y12 Reversible Competition

Figure 2: Competitive Interaction at the P2Y12 Receptor.
R-106583 and R-119251: Truly Inactive Metabolites?

In contrast to R-95913, the S-methylated (R-106583) and cysteine conjugate (R-119251) metabolites appear to be genuinely inactive with respect to platelet aggregation. In vitro studies have shown that even at high concentrations (100 µM and 300 µM), these metabolites do not significantly affect ADP-induced aggregation of human platelets in platelet-rich plasma.[5] Their primary biological relevance, therefore, seems to be as terminal elimination products of the active metabolite.

Experimental Protocols

The characterization and quantification of prasugrel's inactive metabolites, and the assessment of their biological activity, rely on a suite of sophisticated analytical and pharmacological techniques.

Quantification of Inactive Metabolites by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of prasugrel's metabolites in human plasma.[1][9]

  • Sample Preparation: Human plasma samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate the metabolites of interest.

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 column with an isocratic mobile phase, for example, a mixture of an aqueous buffer (e.g., 10mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each metabolite and an internal standard.

  • Validation: The assay is validated for linearity, accuracy, precision, and selectivity. The validated concentration range for the inactive metabolites is typically 1 to 500 ng/mL.[1][9]

LCMS_Workflow Plasma Plasma Sample Extraction Solid-Phase Extraction Plasma->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Quantification Quantification MS->Quantification

Figure 3: LC-MS/MS Workflow for Metabolite Quantification.
Assessment of Biological Activity using Light Transmission Aggregometry (LTA)

LTA is a widely used method to assess platelet function and the effects of antiplatelet agents.[10][11]

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.

  • Assay Procedure: A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A baseline light transmission is established. An agonist, such as ADP, is added to induce platelet aggregation.

  • Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time. The extent of aggregation is expressed as a percentage, with 0% representing the baseline PRP and 100% representing the PPP.

  • Inhibition Studies: To assess the inhibitory effect of the metabolites, PRP is pre-incubated with varying concentrations of the test compound before the addition of the agonist. The reduction in the aggregation response compared to a vehicle control is then calculated.

Conclusion

While often overshadowed by its pharmacologically active counterpart, a thorough investigation of the inactive metabolites of this compound reveals a more complex and nuanced picture. The S-methylated (R-106583) and cysteine conjugate (R-119251) metabolites appear to be truly inactive, serving as markers of the elimination of the active compound. However, the intermediate thiolactone, R-95913, demonstrates a tangible biological relevance by acting as a weak, reversible antagonist at the P2Y12 receptor, thereby potentially modulating the efficacy of the active metabolite. This finding underscores the importance of a comprehensive metabolic profiling in drug development and highlights the potential for so-called "inactive" metabolites to influence the overall pharmacological response to a therapeutic agent. Future research should continue to explore the clinical implications of the PAM/PIM ratio in predicting patient outcomes and optimizing antiplatelet therapy.

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Prasugrel Hydrochloride in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, rapid, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of prasugrel hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, enabling efficient analysis. The method was validated in accordance with ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, showing effective separation of this compound from its degradation products. This method is suitable for routine quality control analysis of this compound.

Introduction

This compound is a potent thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] It is a prodrug that is rapidly metabolized to its active metabolite, which irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation.[1][2] Given its critical therapeutic role, it is imperative to have a reliable and accurate analytical method for the quantification of this compound in pharmaceutical formulations to ensure product quality and efficacy.

This application note presents a validated RP-HPLC method for the determination of this compound. The method is designed to be stability-indicating, which is a critical requirement for assessing the quality of drug substances and products during stability studies.

Experimental

Instrumentation

A high-performance liquid chromatograph equipped with a UV-Vis detector and an autosampler was used for this study. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents

This compound reference standard and tablets were used. HPLC grade acetonitrile, methanol, ammonium acetate, potassium dihydrogen phosphate, and ortho-phosphoric acid were procured from a reputable supplier. High-purity water was used throughout the analysis.

Chromatographic Conditions

The chromatographic conditions were optimized to achieve good resolution, symmetric peak shape, and a reasonable analysis time for this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05M Potassium dihydrogen orthophosphate : Acetonitrile (30:70 v/v)[3]
Flow Rate 1.2 mL/min[3]
Detection Wavelength 220 nm[3]
Injection Volume 20 µL[3]
Column Temperature Ambient
Diluent Water : Acetonitrile (50:50 v/v)[3]

Protocols

Standard Solution Preparation
  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.[3]

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 50 mL with the diluent to obtain a stock solution.

  • From the stock solution, prepare working standard solutions of desired concentrations by appropriate dilution with the diluent.

Sample Solution Preparation (for Tablets)
  • Weigh and powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain the final sample solution.[1]

Method Validation

The developed RP-HPLC method was validated for the following parameters as per ICH guidelines:

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of the standard solution. The acceptance criteria were a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.[4]

  • Specificity: The specificity of the method was assessed by analyzing a blank (diluent), a placebo solution, the standard solution, and the sample solution. The chromatograms were examined for any interference at the retention time of this compound. Forced degradation studies were also performed.[3]

  • Linearity: The linearity of the method was established by analyzing a series of at least five concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.[2]

  • Accuracy: The accuracy of the method was determined by recovery studies. A known amount of the standard drug was spiked into the placebo at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was then calculated.[2]

  • Precision: The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was assessed by analyzing six replicate injections of the sample solution on the same day. Inter-day precision was determined by analyzing the sample solution on three different days. The RSD of the peak areas was calculated.[1]

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The effect of these changes on the system suitability parameters was observed.[2]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound bulk drug was subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation (UV light).[3] The stressed samples were then analyzed by the developed HPLC method.

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 6 minutes. The method was found to be specific, as no interference from excipients or degradation products was observed at the retention time of the analyte. The results of the method validation are summarized in the tables below.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 10 - 300 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.88 - 100.59%[2]
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) 0.25 µg/mL[1]
Limit of Quantification (LOQ) 0.75 µg/mL[1]
System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.11[2]
Theoretical Plates ≥ 20007023[2]
% RSD of Peak Area ≤ 2.0%< 1.0%

Diagrams

RP_HPLC_Principle StationaryPhase Non-polar C18 Stationary Phase Separation Separation Process StationaryPhase->Separation MobilePhase Polar Mobile Phase (e.g., Acetonitrile/Water) MobilePhase->StationaryPhase SampleInjection Sample Injection (Prasugrel in Diluent) SampleInjection->MobilePhase Carried by Detector UV Detector Separation->Detector Eluted Components Chromatogram Chromatogram (Peak at specific Retention Time) Detector->Chromatogram Generates Signal HPLC_Method_Development_Workflow Start Method Development Goal: Quantification of Prasugrel HCl LiteratureSearch Literature Search & Review of Existing Methods Start->LiteratureSearch InitialParameters Selection of Initial Chromatographic Conditions (Column, Mobile Phase, etc.) LiteratureSearch->InitialParameters Optimization Method Optimization (Flow Rate, Wavelength, etc.) InitialParameters->Optimization Optimization->InitialParameters Re-adjust SystemSuitability System Suitability Testing Optimization->SystemSuitability Optimized Conditions SystemSuitability->Optimization Fails Validation Method Validation (Linearity, Accuracy, Precision) SystemSuitability->Validation Passes ForcedDegradation Forced Degradation Studies Validation->ForcedDegradation FinalMethod Finalized & Documented RP-HPLC Method ForcedDegradation->FinalMethod Stability-Indicating

References

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Prasugrel's Active Metabolite, R-138727, in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prasugrel is a prodrug and a potent antiplatelet agent that, once metabolized, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The clinical efficacy of prasugrel is dependent on its conversion to the pharmacologically active metabolite, R-138727. A significant challenge in the bioanalysis of R-138727 is its inherent instability due to a reactive thiol group, which can lead to rapid oxidation and disulfide bond formation ex vivo.[1]

To ensure accurate quantification in pharmacokinetic and bioequivalence studies, the thiol group must be stabilized immediately upon sample collection.[2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of R-138727 in human plasma. The protocol involves immediate derivatization of the thiol group with N-ethyl maleimide (NEM), followed by an efficient extraction and analysis.[3][4]

Experimental Workflow

The overall analytical process involves sample collection, immediate stabilization of the analyte, extraction from the plasma matrix, and subsequent quantification using LC-MS/MS.

Workflow Sample Human Plasma Sample Collection (into EDTA tubes) Deriv Immediate Derivatization with N-ethyl maleimide (NEM) to Stabilize R-138727 Thiol Group Sample->Deriv Spike Spike with Internal Standard (e.g., Trandolapril) Deriv->Spike Extract Sample Extraction (Liquid-Liquid or Solid Phase) Spike->Extract Dry Evaporation & Reconstitution Extract->Dry Inject LC-MS/MS Injection Dry->Inject LC Chromatographic Separation (Reverse Phase C18 Column) Inject->LC MS Tandem Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Data Data Acquisition & Processing (Quantification vs. Calibration Curve) MS->Data

Bioanalytical workflow for R-138727 quantification.

Detailed Protocols

Materials and Reagents
  • R-138727 Reference Standard

  • Trandolapril (Internal Standard)

  • N-ethyl maleimide (NEM)

  • HPLC-grade Acetonitrile and Methanol

  • Ammonium Formate

  • Formic Acid

  • Ultrapure Water

  • Human Plasma (EDTA)

  • Liquid-Liquid Extraction Solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether)

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is based on a validated method using NEM for derivatization and trandolapril as the internal standard (IS).[3][4]

  • Derivatization: Immediately after blood collection and centrifugation to obtain plasma, add a working solution of N-ethyl maleimide (NEM) to the plasma sample to stabilize the thiol group of R-138727.[5]

  • Spiking: To a 200 µL aliquot of the derivatized plasma sample, add 25 µL of the internal standard working solution (Trandolapril).

  • Extraction:

    • Add 2.5 mL of the designated liquid-liquid extraction solvent.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Note: Solid Phase Extraction (SPE) is an alternative extraction technique that has also been successfully validated.[6]

LC-MS/MS Instrumental Conditions

The following tables summarize the instrumental conditions for the analysis of the derivatized R-138727.

Table 1: Liquid Chromatography (LC) Parameters
ParameterCondition
Column Hypurity C18, 5 µm (50 mm × 4.6 mm)[4]
Mobile Phase Acetonitrile : 10 mM Ammonium Formate (pH 3.0) (50:50, v/v)[4]
Elution Mode Isocratic[3]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Run Time ~3.7 minutes[4]
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)[6]
MRM Transition (Analyte) m/z 498.3 → 206.0 (for derivatized R-138727)[6]
MRM Transition (IS) m/z 248.2 → 130.1 (for Emtricitabine as IS)[6]
Source Temperature 500°C
Ion Spray Voltage 5500 V

Note: The specific MRM transition for the analyte corresponds to its derivatized form. The IS transition shown is for Emtricitabine; a different transition would be required for Trandolapril.

Method Validation Summary

The described methodology has been thoroughly validated according to regulatory guidelines. The quantitative performance is summarized in the tables below, compiled from multiple validated assays.

Table 3: Calibration Curve and Sensitivity
ParameterResultReference
Linear Dynamic Range 0.2 - 120 ng/mL[6]
1.0 - 500.12 ng/mL[4]
0.5 - 250 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[6]
1.0 ng/mL[4]
Coefficient of Determination (r²) > 0.995[4]
Table 4: Accuracy and Precision
ParameterResultReference
Intra- & Inter-Batch Accuracy 95.2% to 102.2%[6]
-7.00% to +5.98% (inter-batch % bias)[2]
Intra- & Inter-Batch Precision (RSD%) 3.9% to 9.6%[6]
0.98% to 3.39% (inter-batch)[2]
Table 5: Recovery and Stability
ParameterResultReference
Mean Analyte Recovery 90.1% to 104.1%[4]
Derivatized Analyte Stability Stable in human plasma for 3 months at -20°C[4]

Conclusion

The LC-MS/MS method presented provides a sensitive, selective, and high-throughput solution for the accurate quantification of prasugrel's active metabolite, R-138727, in human plasma. The critical step of immediate derivatization with N-ethyl maleimide successfully stabilizes the reactive thiol moiety, ensuring sample integrity during storage and processing.[4] The method has been validated over a broad dynamic range with excellent accuracy, precision, and recovery, making it highly suitable for demanding applications such as clinical pharmacokinetic evaluations and bioequivalence studies.[2][6]

References

Application Note: In Vitro Evaluation of Prasugrel using Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vitro evaluation of prasugrel's antiplatelet activity using the Light Transmission Aggregometry (LTA) assay. Prasugrel is a prodrug, a member of the thienopyridine class, that requires metabolic activation to exert its therapeutic effect.[1][2][3] Its active metabolite, R-138727, functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is crucial for platelet activation and aggregation.[1][2][4] Consequently, in vitro assessment of prasugrel necessitates the use of its active metabolite. This protocol outlines the preparation of human platelet-rich plasma (PRP), the procedure for conducting LTA, and methods for data analysis to determine the inhibitory potency of prasugrel's active metabolite.

Mechanism of Action of Prasugrel

Prasugrel is administered as an inactive prodrug. Following oral administration, it is rapidly hydrolyzed by esterases to an intermediate thiolactone metabolite, R-95913.[3] This intermediate is then converted in a single step by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) into the active metabolite, R-138727.[3][4] This active molecule forms an irreversible covalent disulfide bond with the P2Y12 receptor on the platelet surface, effectively blocking ADP-mediated platelet activation and aggregation for the lifespan of the platelet.[1][2][3][4]

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Intermediate Thiolactone Intermediate (R-95913) Prasugrel->Intermediate Esterases ActiveMetabolite Active Metabolite (R-138727) Intermediate->ActiveMetabolite CYP3A4, CYP2B6 P2Y12_Pathway cluster_receptor Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Prasugrel_AM Prasugrel Active Metabolite (R-138727) Prasugrel_AM->P2Y12 Irreversible Block AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP Produces GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibits PI3K->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A 1. Collect Whole Blood (3.2% Sodium Citrate) B 2. Centrifuge (Low Speed) to separate PRP A->B C 3. Prepare PPP (High-Speed Centrifugation) B->C D 4. Aliquot PRP into cuvettes B->D F 6. Equilibrate in Aggregometer C->F Set 100% Aggregation E 5. Incubate PRP with Prasugrel Active Metabolite or Vehicle at 37°C D->E E->F G 7. Add Agonist (e.g., 20 µM ADP) F->G H 8. Record Light Transmission (5-6 minutes) G->H I 9. Determine Max Platelet Aggregation (MPA) H->I J 10. Calculate % Inhibition and IC50 I->J

References

Application Notes and Protocols for Forced Degradation Studies of Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. This document provides detailed application notes and protocols for conducting forced degradation studies on prasugrel hydrochloride, an antiplatelet agent. These studies are designed to identify potential degradation products that may form under various stress conditions, ensuring the safety and efficacy of the final drug product. This compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it shows relative stability under thermal and photolytic stress.[1][2][3][4]

Data Presentation

The following table summarizes the typical extent of degradation of this compound under various stress conditions as reported in the literature. The actual percentage of degradation can vary based on the precise experimental conditions.

Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis 0.1 M HCl70°C1 hourSignificant Degradation[2]
1N HCl60°C3 hoursExtensive Degradation[5]
Alkaline Hydrolysis 0.05 M NaOHRoom Temperature1 minuteSignificant Degradation[2]
Neutral Hydrolysis Water70°C1.5 hoursSignificant Degradation[2]
Oxidative Degradation 10% H₂O₂70°C1.5 hoursSignificant Degradation[2]
30% H₂O₂60°C1 hourExtensive Degradation[5]
Thermal Degradation Dry Heat90°C2 daysNo Potential Degradation[2]
Photolytic Degradation UV light (254 nm)Ambient16 hoursNo Significant Degradation[2]

Experimental Protocols

The following are detailed protocols for subjecting this compound to various stress conditions. These protocols are synthesized from established research methodologies.[2][5]

Acidic Degradation

Objective: To induce degradation of this compound using acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH) for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Volumetric flasks

  • Water bath

Protocol:

  • Prepare a stock solution of this compound in acetonitrile.

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.1 M HCl.

  • Heat the mixture in a water bath at 70°C for 1 hour.[2]

  • Cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 with 0.1 M NaOH.

  • Dilute the final solution to the desired concentration with acetonitrile.

  • Analyze the sample using a suitable stability-indicating HPLC method.

Alkaline Degradation

Objective: To induce degradation of this compound using basic conditions.

Materials:

  • This compound

  • 0.05 M Sodium hydroxide (NaOH)

  • 0.05 M Hydrochloric acid (HCl) for neutralization

  • Acetonitrile (ACN), HPLC grade

  • Volumetric flasks

Protocol:

  • Prepare a stock solution of this compound in acetonitrile.

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 0.05 M NaOH.

  • Keep the mixture at room temperature for 1 minute.[2]

  • Neutralize the solution to pH 7.0 with 0.05 M HCl.

  • Dilute the final solution to the desired concentration with acetonitrile.

  • Analyze the sample using a suitable stability-indicating HPLC method.

Oxidative Degradation

Objective: To induce degradation of this compound using oxidative conditions.

Materials:

  • This compound

  • 10% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Volumetric flasks

  • Water bath

Protocol:

  • Prepare a stock solution of this compound in acetonitrile.

  • Transfer a known volume of the stock solution into a volumetric flask.

  • Add an equal volume of 10% H₂O₂.

  • Heat the mixture in a water bath at 70°C for 1.5 hours.[2]

  • Cool the solution to room temperature.

  • Dilute the final solution to the desired concentration with acetonitrile.

  • Analyze the sample using a suitable stability-indicating HPLC method.

Thermal Degradation

Objective: To evaluate the solid-state stability of this compound at elevated temperatures.

Materials:

  • This compound powder

  • Oven

  • Petri dish or suitable container

Protocol:

  • Spread a thin layer of this compound powder in a petri dish.

  • Place the sample in an oven maintained at 90°C for 2 days.[2]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-treated sample in a suitable diluent (e.g., acetonitrile).

  • Analyze the sample using a suitable stability-indicating HPLC method.

Photolytic Degradation

Objective: To assess the stability of this compound upon exposure to UV light.

Materials:

  • This compound solution

  • UV light source (254 nm)

  • Quartz cuvette or suitable transparent container

Protocol:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Transfer the solution to a quartz cuvette.

  • Expose the solution to UV light at 254 nm for 16 hours.[2]

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, analyze both the exposed and control samples using a suitable stability-indicating HPLC method.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating the degradation products from the parent drug. The following is an example of a typical HPLC method used for the analysis of prasugrel and its impurities.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[1][3] or C8[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.5) and acetonitrile in a suitable ratio (e.g., 55:45 v/v).[2][5]

  • Flow Rate: 1.0 - 1.2 mL/min[2][5]

  • Detection Wavelength: 254 nm[5]

  • Column Temperature: 25-30°C[2][5]

  • Injection Volume: 20 µL[2]

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for forced degradation studies and the relationship between the stress conditions and the expected outcome for this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prasugrel HCl Stock Solution Acid Acid Hydrolysis (0.1M HCl, 70°C, 1h) Start->Acid Alkali Alkaline Hydrolysis (0.05M NaOH, RT, 1min) Start->Alkali Oxidative Oxidative Degradation (10% H2O2, 70°C, 1.5h) Start->Oxidative Thermal Thermal Degradation (Solid, 90°C, 2 days) Start->Thermal Photo Photolytic Degradation (UV 254nm, 16h) Start->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Alkali->Neutralize Dilute Dilution to final concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC End Impurity Profile HPLC->End

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_degradation Degradation Products cluster_conditions Stress Conditions cluster_stability Stable Conditions Prasugrel This compound DP1 Hydrolytic Impurities Prasugrel->DP1 Hydrolysis DP2 Oxidative Impurities Prasugrel->DP2 Oxidation Thermal Thermal Photolytic Photolytic Acid Acidic Acid->DP1 Alkali Alkaline Alkali->DP1 Oxidative Oxidative Oxidative->DP2

References

Chiral Separation of Prasugrel Stereoisomers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation and analysis of prasugrel stereoisomers and its active metabolite. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to achieve effective enantioseparation. Additionally, generalized protocols for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are provided as starting points for method development.

High-Performance Liquid Chromatography (HPLC) Method for Prasugrel Enantiomers

This application note details a chiral HPLC method for the separation of prasugrel enantiomers using a polysaccharide-based chiral stationary phase (CSP). The method is suitable for the analysis of prasugrel in bulk drug substance and for monitoring enantiomeric purity.

Key Findings:

A study focused on the efficiency of chiral chromatographic conditions for the separation of prasugrel's enantiomers and its related impurities successfully resolved ten chiral compounds using a Phenominex-LUX-2-Amylose based chiral HPLC column[1][2]. The separation was achieved using a mobile phase containing isopropanol and ethanol as organic modifiers, with trimethylamine (TEA) and trifluoroacetic acid (TFA) as polar modifiers[1][2]. The investigation highlighted that lower alcohol concentrations and higher TFA concentrations in the mobile phase led to significant enantiomeric separations[1][2].

Table 1: Optimized HPLC Method Parameters for Prasugrel Enantiomer Separation
ParameterValue
Column Phenominex-LUX-2-Amylose (polysaccharide CSP)
Mobile Phase n-Hexane with organic and polar modifiers
Organic Modifiers Isopropanol, Ethanol
Polar Modifiers Trifluoroacetic acid (TFA), Trimethylamine (TEA)
Detection UV/Vis or Photo Diode Array (PDA)
Temperature Ambient (controlled)
Flow Rate Optimized for best resolution
Injection Volume 10 µL
Experimental Protocol: HPLC Separation of Prasugrel Enantiomers

1. Materials and Reagents:

  • Prasugrel reference standard (racemic)
  • n-Hexane (HPLC grade)
  • Isopropanol (HPLC grade)
  • Ethanol (HPLC grade)
  • Trifluoroacetic acid (TFA) (HPLC grade)
  • Trimethylamine (TEA) (HPLC grade)
  • Sample solvent: Mobile phase or a suitable mixture of hexane and alcohol.

2. Chromatographic System:

  • HPLC system with a quaternary or binary pump
  • UV/Vis or PDA detector
  • Thermostatted column compartment
  • Autosampler
  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Column: Phenominex-LUX-2-Amylose (e.g., 250 x 4.6 mm, 5 µm)
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane with a low percentage of an alcohol modifier (e.g., ethanol or isopropanol) and a specific concentration of TFA. The exact composition should be optimized, but a starting point could be n-Hexane:Ethanol (95:5 v/v) with 0.1% TFA.
  • Flow Rate: 1.0 mL/min (can be adjusted to optimize separation)
  • Column Temperature: 25 °C (can be varied to improve resolution)
  • Detection Wavelength: 254 nm or as determined by the UV spectrum of prasugrel.
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of racemic prasugrel in the sample solvent at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample solution.
  • Monitor the chromatogram for the separation of the two enantiomers.
  • Identify the peaks corresponding to the enantiomers based on their retention times.
  • Quantify the enantiomers by integrating their respective peak areas.

6. Method Optimization:

  • Modifier Concentration: Vary the concentration of the alcohol modifier and TFA to achieve baseline separation with optimal resolution.
  • Temperature: Investigate the effect of column temperature on selectivity and resolution.

LC-MS/MS Method for Stereoisomers of Prasugrel's Active Metabolite (R-138727)

This application note describes a sensitive and specific LC-MS/MS method for the chromatographic separation and quantification of the four stereoisomers of prasugrel's active metabolite, R-138727, in human plasma. Due to the instability of the thiol-containing active metabolite, a derivatization step is crucial for accurate analysis.

Background:

The metabolic activation of the prodrug prasugrel is stereoselective, leading to the formation of four stereoisomers of its active metabolite, R-138727. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to separate these four stereoisomers in human plasma after stabilizing the molecule through derivatization with bromomethoxyacetophenone[3]. This method is valuable for determining the relative contribution of each stereoisomer in biological samples[3]. Studies have shown that in humans, approximately 84% of the active metabolite is present as the more pharmacologically potent RS and RR isomers, while the SR and SS enantiomers account for about 16%[3].

Table 2: LC-MS/MS Method Parameters for R-138727 Stereoisomer Analysis
ParameterValue
Analyte Prasugrel Active Metabolite (R-138727) Stereoisomers
Matrix Human Plasma
Derivatizing Agent Bromomethoxyacetophenone
Column Chiral Stationary Phase (specifics to be optimized)
Mobile Phase To be optimized for chiral separation (e.g., gradient elution with acetonitrile and water with additives)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Tandem Mass Spectrometry (MS/MS)
Monitoring Multiple Reaction Monitoring (MRM)
Experimental Protocol: LC-MS/MS Analysis of R-138727 Stereoisomers

1. Materials and Reagents:

  • Human plasma samples
  • R-138727 reference standards (if available)
  • Bromomethoxyacetophenone
  • Internal standard (e.g., a stable isotope-labeled analog)
  • Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water, formic acid - all LC-MS grade)

2. Sample Preparation and Derivatization:

  • Plasma Collection: Collect blood samples in tubes containing an anticoagulant and immediately perform the derivatization to stabilize the active metabolite.
  • Derivatization: Add a solution of bromomethoxyacetophenone to the plasma sample to react with the thiol group of R-138727. The reaction conditions (time, temperature, pH) should be optimized.
  • Extraction: After derivatization, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the derivatized analyte.
  • Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase.

3. LC-MS/MS System:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
  • Electrospray ionization (ESI) source.

4. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable chiral column capable of separating the four diastereomeric derivatives. Screening of different chiral stationary phases (e.g., polysaccharide-based) is recommended.
  • Mobile Phase: A gradient elution using, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient program needs to be developed to resolve the four stereoisomers.
  • Flow Rate: Typically 0.2-0.5 mL/min for UPLC.
  • Column Temperature: To be optimized (e.g., 40 °C).
  • Ionization: ESI in positive ion mode.
  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for the derivatized R-138727 and the internal standard need to be determined by infusion experiments.

5. Data Analysis:

  • Integrate the peak areas of the four stereoisomers and the internal standard.
  • Calculate the concentration of each stereoisomer using a calibration curve prepared with derivatized standards.

Generalized Protocols for SFC and CE

Due to the limited availability of specific application notes for the chiral separation of prasugrel using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), the following sections provide generalized protocols. These should serve as a starting point for method development and will require optimization for prasugrel and its stereoisomers.

Supercritical Fluid Chromatography (SFC) - A Template Protocol

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.

Protocol:

1. Chromatographic System:

  • SFC system with a back-pressure regulator.
  • UV/Vis or PDA detector.
  • Co-solvent pump.

2. Chromatographic Conditions:

  • Column: Screen a variety of chiral stationary phases, with polysaccharide-based columns being a good starting point.
  • Mobile Phase: Supercritical CO2 with a co-solvent (modifier).
  • Co-solvent: Typically methanol, ethanol, or isopropanol. Start with a gradient of 5% to 50% co-solvent to elute the compound, then optimize to an isocratic condition.
  • Additives: For basic compounds like prasugrel, a small amount of a basic additive (e.g., 0.1-0.5% diethylamine or isopropylamine) in the co-solvent can improve peak shape.
  • Flow Rate: 2-4 mL/min.
  • Back Pressure: 100-150 bar.
  • Temperature: 35-40 °C.

3. Sample Preparation:

  • Dissolve the prasugrel sample in the co-solvent or a compatible solvent.

Capillary Electrophoresis (CE) - A Template Protocol

CE offers high separation efficiency and requires minimal sample and reagent volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.

Protocol:

1. CE System:

  • Capillary electrophoresis instrument with a UV/Vis or PDA detector.
  • Fused-silica capillary.

2. Electrophoretic Conditions:

  • Capillary: 50 µm i.d., effective length of 40-60 cm.
  • Background Electrolyte (BGE): A buffer such as phosphate or borate at a specific pH. For a basic compound like prasugrel, a lower pH (e.g., pH 2.5-5.0) might be suitable.
  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors. Screen various neutral and charged CDs (e.g., β-CD, hydroxypropyl-β-CD, sulfated-β-CD) at different concentrations in the BGE.
  • Voltage: 15-25 kV.
  • Temperature: 20-25 °C.
  • Injection: Hydrodynamic or electrokinetic injection.

3. Sample Preparation:

  • Dissolve the prasugrel sample in the BGE or a low-ionic-strength buffer.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic Prasugrel Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chiral Separation on Lux Amylose-2 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers integrate->quantify report Report Results quantify->report Signaling_Pathway_Metabolism prasugrel Prasugrel (Prodrug) hydrolysis Esterase Hydrolysis prasugrel->hydrolysis intermediate Thiolactone Intermediate hydrolysis->intermediate cyp450 CYP450 Oxidation intermediate->cyp450 active_metabolite Active Metabolite (R-138727) (Four Stereoisomers) cyp450->active_metabolite receptor P2Y12 Receptor Binding active_metabolite->receptor inhibition Inhibition of Platelet Aggregation receptor->inhibition

References

Protocol for Assessing the In Vitro Effects of Prasugrel's Active Metabolite on Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a third-generation thienopyridine antiplatelet agent that irreversibly inhibits the P2Y12 receptor on platelets. Beyond its well-established antithrombotic effects, emerging evidence suggests that prasugrel may also exert beneficial effects on endothelial function. Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and enhanced leukocyte adhesion, is a key initiating event in atherosclerosis. This document provides a detailed protocol for assessing the in vitro effects of prasugrel's active metabolite, R-138727, on key aspects of endothelial cell function. Prasugrel is a prodrug, and its biological activity is mediated by its active metabolite, R-138727; therefore, in vitro studies should utilize this active form.[1][2][3]

These protocols are designed for researchers in cardiovascular pharmacology and drug development to investigate the direct effects of prasugrel on endothelial cells, independent of its actions on platelets. The assays described herein focus on three critical markers of endothelial function: nitric oxide production, expression of adhesion molecules (VCAM-1 and ICAM-1), and monocyte adhesion.

Experimental Protocols

Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes the standard procedure for culturing HUVECs, a widely used model for studying endothelial cell biology.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2), supplemented with growth factors and 10% fetal bovine serum (FBS)

  • 0.2% Gelatin solution in PBS

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution (0.05%)

  • Culture flasks or plates (gelatin-coated)

Protocol:

  • Coating Cultureware: Coat culture flasks or plates with a 0.2% gelatin solution for at least 1 hour at 37°C. Aspirate the gelatin solution and allow the surface to dry before seeding the cells.

  • Thawing Cells: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed EGM-2 and centrifuge at 200 x g for 5 minutes.

  • Seeding Cells: Resuspend the cell pellet in fresh EGM-2 and seed the cells onto the gelatin-coated cultureware at a density of 1 x 104 cells/cm2.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • Subculturing: To passage the cells, wash the monolayer with PBS, and then add Trypsin-EDTA solution to detach the cells. Neutralize the trypsin with EGM-2 containing FBS, centrifuge the cells, and re-seed them onto new gelatin-coated cultureware at the appropriate density.

Treatment of HUVECs with Prasugrel's Active Metabolite (R-138727)

For all experiments, HUVECs should be treated with the active metabolite of prasugrel, R-138727.

Preparation of R-138727 Stock Solution:

  • Dissolve R-138727 in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.

Treatment Protocol:

  • Grow HUVECs to 80-90% confluency in the appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for adhesion and protein expression assays).

  • Prior to treatment, replace the growth medium with a basal medium (e.g., EGM-2 without growth factors and with reduced FBS) for a few hours to starve the cells.

  • Dilute the R-138727 stock solution in the basal medium to the desired final concentrations. Based on in vitro studies on platelet function, a concentration range of 0.1 µM to 10 µM is a reasonable starting point.[1]

  • Incubate the cells with R-138727 for the desired duration (e.g., 24 hours for chronic effects or shorter time points for acute signaling studies). Include a vehicle control (DMSO) at the same final concentration as in the R-138727-treated wells.

  • For experiments involving inflammatory stimulation, a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) can be added for a specified period (e.g., 4-24 hours) before the endpoint measurement.

Assessment of Endothelial Function

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well microplate reader

Protocol:

  • After treating HUVECs with R-138727 as described above, collect the cell culture supernatant.

  • Prepare a standard curve of NaNO₂ in the same basal medium used for the cell treatment (ranging from 0 to 100 µM).

  • Add 50 µL of each supernatant sample and standard to a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve.

Adhesion Molecule Expression (VCAM-1 and ICAM-1)

The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of HUVECs can be quantified by flow cytometry or Western blotting.

a) Flow Cytometry Protocol:

Materials:

  • FITC- or PE-conjugated anti-human VCAM-1 antibody

  • FITC- or PE-conjugated anti-human ICAM-1 antibody

  • Isotype control antibodies

  • Cell scraper

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Protocol:

  • Following treatment with R-138727 and/or inflammatory stimuli, wash the HUVEC monolayer with PBS.

  • Detach the cells using a cell scraper in cold PBS (avoiding trypsin to preserve surface proteins).

  • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in FACS buffer.

  • Aliquot the cell suspension into FACS tubes.

  • Add the fluorescently labeled anti-VCAM-1, anti-ICAM-1, or isotype control antibodies to the respective tubes.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer by centrifugation.

  • Resuspend the final cell pellet in FACS buffer and analyze the samples using a flow cytometer.

  • Quantify the median fluorescence intensity (MFI) for VCAM-1 and ICAM-1 expression.

b) Western Blotting Protocol:

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate and imaging system

Protocol:

  • After treatment, wash the HUVEC monolayer with ice-cold PBS and lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against VCAM-1, ICAM-1, or the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the expression of VCAM-1 and ICAM-1 to the loading control.

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytes to the HUVEC monolayer, a key functional consequence of endothelial activation.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM or CellTracker™ Green CMFDA)

  • RPMI-1640 medium with 10% FBS

  • Fluorescence microscope or plate reader

Protocol:

  • Culture HUVECs in a 24- or 96-well plate until confluent. Treat with R-138727 and/or inflammatory stimuli as described previously.

  • Label THP-1 monocytes by incubating them with a fluorescent dye (e.g., 5 µM Calcein-AM) for 30 minutes at 37°C.

  • Wash the labeled THP-1 cells twice with serum-free medium to remove excess dye.

  • Resuspend the labeled THP-1 cells in EGM-2.

  • Wash the HUVEC monolayer gently with PBS to remove any residual treatment medium.

  • Add the fluorescently labeled THP-1 cells to the HUVEC monolayer (e.g., 1 x 105 cells per well in a 24-well plate) and co-incubate for 30-60 minutes at 37°C.

  • Gently wash the co-culture three times with warm PBS to remove non-adherent monocytes.

  • Quantify the adhesion by either:

    • Microscopy: Capture images from multiple random fields per well using a fluorescence microscope and count the number of adherent fluorescent cells.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of Prasugrel's Active Metabolite (R-138727) on Nitric Oxide Production in HUVECs

Treatment Group Concentration (µM) Nitrite Concentration (µM) % Change from Control
Vehicle Control - 100%
R-138727 0.1
R-138727 1
R-138727 10
TNF-α (10 ng/mL) -

| TNF-α + R-138727 | 1 | | |

Table 2: Effect of Prasugrel's Active Metabolite (R-138727) on VCAM-1 and ICAM-1 Expression in HUVECs

Treatment Group Concentration (µM) VCAM-1 MFI (Fold Change) ICAM-1 MFI (Fold Change)
Vehicle Control - 1.0 1.0
R-138727 0.1
R-138727 1
R-138727 10
TNF-α (10 ng/mL) -

| TNF-α + R-138727 | 1 | | |

Table 3: Effect of Prasugrel's Active Metabolite (R-138727) on Monocyte Adhesion to HUVECs

Treatment Group Concentration (µM) Number of Adherent Monocytes/Field % Adhesion (relative to TNF-α)
Vehicle Control -
R-138727 1
TNF-α (10 ng/mL) - 100%
TNF-α + R-138727 0.1
TNF-α + R-138727 1

| TNF-α + R-138727 | 10 | | |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this protocol.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Metabolite_Inactive Inactive Metabolites Prasugrel->Metabolite_Inactive Esterases (Intestine, Liver) Metabolite_Active R-138727 (Active Metabolite) Metabolite_Inactive->Metabolite_Active CYP450 (Liver)

Figure 1: Metabolic activation of prasugrel.

Endothelial_Function_Workflow cluster_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_endpoints Endpoints HUVEC_Culture Culture HUVECs to Confluency Treatment Treat with R-138727 +/- Inflammatory Stimulus HUVEC_Culture->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Adhesion_Molecule_Assay Adhesion Molecule Expression (Flow Cytometry / Western Blot) Treatment->Adhesion_Molecule_Assay Monocyte_Adhesion_Assay Monocyte Adhesion Assay Treatment->Monocyte_Adhesion_Assay NO_Production NO Production NO_Assay->NO_Production VCAM_ICAM VCAM-1/ICAM-1 Expression Adhesion_Molecule_Assay->VCAM_ICAM Monocyte_Binding Monocyte Adhesion Monocyte_Adhesion_Assay->Monocyte_Binding

Figure 2: Experimental workflow for assessing endothelial function.

P2Y12_Signaling_Endothelium cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Gi Gi P2Y12->Gi Activates NFkB NF-κB Pathway P2Y12->NFkB Modulates R138727 R-138727 R138727->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates eNOS_inactive eNOS Akt->eNOS_inactive Phosphorylates (Ser1177) eNOS_active eNOS-P (Active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO Produces Adhesion_Molecules VCAM-1, ICAM-1 Expression NFkB->Adhesion_Molecules Upregulates

Figure 3: Putative P2Y12 signaling in endothelial cells.

References

Application Notes and Protocols: Development of Prasugrel Hydrochloride Nanoparticle Formulation for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the formulation, characterization, and in-vitro evaluation of prasugrel hydrochloride nanoparticles. The protocols and data presented are intended to serve as a foundational resource for research and development purposes.

Introduction

This compound is a potent antiplatelet agent belonging to the thienopyridine class.[1][2] It is a prodrug that, upon metabolic activation, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation.[2][3][4] Due to its poor aqueous solubility, developing novel formulations such as nanoparticles can enhance its dissolution rate and bioavailability.[1][5][6] This application note details the development and characterization of this compound nanoparticles using the evaporative precipitation method.

Data Presentation

The following table summarizes the physicochemical characteristics of different this compound nanoparticle formulations prepared by the evaporative precipitation method, varying the surfactant concentration and solvent-to-antisolvent ratio.

Formulation CodeSurfactant (Tween 80) Concentration (%)Solvent:Antisolvent RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PN-10.51:53680.45-15.285.3
PN-21.01:52570.28-18.592.1
PN-30.51:103100.35-16.888.7
PN-41.01:102250.21-20.395.4

Experimental Protocols

Materials
  • This compound (Pharmaceutical Grade)

  • Ethanol (Solvent)

  • Tween 80 (Surfactant)

  • Purified Water (Antisolvent)

  • Citro-phosphate buffer pH 4.0

Preparation of this compound Nanoparticles

The evaporative precipitation method is employed for the preparation of this compound nanoparticles.[1]

  • Preparation of Organic Phase: Dissolve a specific amount of this compound in ethanol.

  • Preparation of Aqueous Phase: Dissolve the desired concentration of Tween 80 in purified water.

  • Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase with constant stirring on a magnetic stirrer.

  • Solvent Evaporation: Apply a vacuum while stirring to facilitate the evaporation of ethanol.

  • Nanosuspension Formation: Continue the process until all the ethanol has evaporated, resulting in the formation of a nanosuspension.

Characterization of Nanoparticles
  • Sample Preparation: Dilute the nanosuspension with purified water to an appropriate concentration.

  • Analysis: Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

  • Data Recording: Record the average values from at least three measurements.

  • Sample Preparation: Place a drop of the nanosuspension on a stub and allow it to air dry.

  • Sputter Coating: Coat the dried sample with gold in a sputter coater.

  • Imaging: Visualize the morphology of the nanoparticles using a scanning electron microscope.

  • Separation of Free Drug: Centrifuge the nanosuspension at high speed to separate the nanoparticles from the aqueous medium.

  • Quantification of Free Drug: Measure the concentration of free this compound in the supernatant using a UV-Visible spectrophotometer at a wavelength of 254 nm.[1]

  • Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In-Vitro Drug Release Study

The in-vitro drug release study is performed using the USP Type II dissolution apparatus (paddle method).[1][7]

  • Dissolution Medium: Use 500 mL of citro-phosphate buffer (pH 4.0) maintained at 37 ± 0.5°C.[1]

  • Apparatus Setup: Set the paddle rotation speed to 75 rpm.[1]

  • Sample Addition: Add a volume of the nanosuspension equivalent to 50 mg of this compound to the dissolution medium.[1]

  • Sampling: Withdraw 10 mL aliquots at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Medium Replacement: Replace the withdrawn volume with an equal volume of fresh dissolution medium.[1]

  • Sample Preparation: Filter the withdrawn samples through a 0.2 µm sterile filter.[1]

  • Analysis: Determine the amount of this compound released in the medium using a UV-Visible spectrophotometer at 254 nm.[1]

  • Data Analysis: Calculate the cumulative percentage of drug release over time.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In-Vitro Release prep1 Dissolve Prasugrel HCl in Ethanol prep3 Inject Organic Phase into Aqueous Phase prep1->prep3 Organic Phase prep2 Dissolve Tween 80 in Water prep2->prep3 Aqueous Phase prep4 Solvent Evaporation (Vacuum) prep3->prep4 prep5 Nanosuspension prep4->prep5 char1 Particle Size, PDI, Zeta Potential (DLS) prep5->char1 char2 Morphology (SEM) prep5->char2 char3 Encapsulation Efficiency (UV-Vis) prep5->char3 rel1 USP Apparatus II (Paddle Method) prep5->rel1 rel2 Sample Withdrawal & Filtration rel1->rel2 rel3 Quantification (UV-Vis) rel2->rel3 rel4 Drug Release Profile rel3->rel4

Caption: Experimental workflow for the preparation and evaluation of this compound nanoparticles.

Signaling Pathway of Prasugrel's Active Metabolite

signaling_pathway cluster_metabolism Prasugrel Metabolism cluster_platelet Platelet Activation prasugrel Prasugrel HCl (Prodrug) intermediate Inactive Thiolactone Intermediate prasugrel->intermediate Hydrolysis (Esterases) active_metabolite Active Metabolite (R-138727) intermediate->active_metabolite Oxidation (CYP3A4, CYP2B6) p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Inhibition adp ADP adp->p2y12 gpiibiiia GP IIb/IIIa Activation p2y12->gpiibiiia Downstream Signaling aggregation Platelet Aggregation gpiibiiia->aggregation

Caption: Mechanism of action of prasugrel's active metabolite on the platelet P2Y12 signaling pathway.

References

Application Notes and Protocols for In Vivo Models Studying the Antiplatelet Effects of Prasugrel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models and protocols for evaluating the antiplatelet efficacy of prasugrel, a third-generation thienopyridine that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor.[1][2][3]

Introduction to Prasugrel's Antiplatelet Action

Prasugrel is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[1][2][4] Upon oral administration, it is rapidly absorbed and hydrolyzed to an inactive thiolactone intermediate.[5] This intermediate is then metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to its active metabolite, R-138727.[5][6] The active metabolite irreversibly binds to the platelet P2Y12 receptor, blocking ADP-mediated platelet activation and aggregation for the lifespan of the platelet, which is typically 7 to 10 days.[2][5][6] This inhibition of the P2Y12 receptor prevents downstream signaling pathways that lead to platelet shape change, granule release, and the activation of the glycoprotein IIb/IIIa complex, a critical step in thrombus formation.[5] Animal studies have shown that prasugrel has a more potent and consistent antiplatelet effect compared to clopidogrel, which is attributed to its more efficient generation of the active metabolite.[7][8]

In Vivo Animal Models

Several animal models are utilized to study the antiplatelet and antithrombotic effects of prasugrel. The most common models include rats, mice, and rabbits.

  • Rat Models: Rats are frequently used for initial pharmacodynamic and efficacy studies. The arterio-venous (AV) shunt thrombosis model is a well-established method to assess in vivo antithrombotic activity.[1] Ex vivo platelet aggregation assays are also commonly performed on blood samples from prasugrel-treated rats.[1][7][8]

  • Mouse Models: Mice are valuable for studying the role of specific genetic factors in platelet function and for bleeding time assays.[9][10] P2Y12 knockout mice have been instrumental in confirming the selective action of prasugrel on its target receptor.[10]

  • Rabbit Models: Rabbit models of thrombosis and hemostasis are also employed to evaluate the efficacy and bleeding risk of antiplatelet agents like prasugrel.[11][12]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies of prasugrel.

Table 1: Pharmacodynamic Parameters of Prasugrel in Rats

ParameterAgonistPrasugrel DoseValueReference
ED50 for ex vivo platelet aggregationADP (20 μmol·L−1)Single oral dose1.9 mg·kg−1[1]
ED50 for in vivo thrombus formation-Single oral dose1.8 mg·kg−1[1]
ED200 for bleeding time-Single oral dose3.0 mg·kg−1[1]
IC50 of active metabolite (in vitro)ADP (10 µM)-1.8 µM[7]

Table 2: Effects of Prasugrel on Bleeding in Mice

Prasugrel DoseBleeding TimeBleeding VolumeObservationsReference
0.15 mg/kg> 20 min in most animalsSignificantly lower than higher doses-[9]
0.5 mg/kg> 20 minSignificantly lower than higher dosesRe-bleeding in 40% of mice[9]
1.5 mg/kg> 20 min0.7 to 1.8 mL-[9]
5 mg/kg> 20 min0.7 to 1.8 mL-[9]

Experimental Protocols

Ex Vivo Platelet Aggregation Assay in Rats

This protocol measures the ability of prasugrel to inhibit platelet aggregation in response to an agonist after in vivo administration.

Materials:

  • Prasugrel

  • Vehicle (e.g., 0.5% methylcellulose)

  • Adenosine diphosphate (ADP)

  • 3.2% or 3.8% sodium citrate solution

  • Saline

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Administer prasugrel or vehicle orally to rats at the desired doses.

  • At specified time points after dosing (e.g., 1, 2, 4, 8, 12, and 24 hours), collect blood via cardiac puncture or from the abdominal aorta into syringes containing sodium citrate.[1]

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[13]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.[13]

  • Adjust the platelet count in the PRP with PPP if necessary.

  • Place a sample of PRP into the aggregometer cuvette and set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

  • Add the platelet agonist (e.g., ADP at a final concentration of 5 or 20 μmol·L−1) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).[1][14]

  • Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in samples from prasugrel-treated animals to that of vehicle-treated animals.

Arterio-Venous (AV) Shunt Thrombosis Model in Rats

This model assesses the in vivo antithrombotic effect of prasugrel by measuring thrombus formation in an extracorporeal shunt.

Materials:

  • Prasugrel

  • Vehicle

  • Anesthetic (e.g., pentobarbital)

  • Polyethylene tubing

  • Silk thread

  • Heparinized saline

Procedure:

  • Administer prasugrel or vehicle orally to rats.

  • After a specified time (e.g., 4 hours), anesthetize the rats.[1]

  • Expose the left carotid artery and the right jugular vein.

  • Insert a polyethylene tube filled with heparinized saline into the carotid artery and another into the jugular vein to create an AV shunt.

  • Place a pre-weighed silk thread within a section of the tubing.

  • Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).

  • After the circulation period, remove the silk thread with the formed thrombus.

  • Weigh the thread with the thrombus and subtract the initial weight of the thread to determine the thrombus weight.[1]

  • Compare the thrombus weight in prasugrel-treated animals to that of the vehicle-treated group to determine the percentage of thrombus inhibition.

Tail Bleeding Time Assay in Mice

This assay evaluates the effect of prasugrel on hemostasis by measuring the time to cessation of bleeding after tail transection.

Materials:

  • Prasugrel

  • Vehicle

  • Anesthetic (e.g., ketamine/xylazine)

  • Scalpel or sharp blade

  • Saline at 37°C

  • Filter paper or a container for collecting blood

  • Timer

Procedure:

  • Administer prasugrel or vehicle to mice for a specified duration (e.g., daily for 3 days).[9]

  • Anesthetize the mouse.[15]

  • Immerse the mouse's tail in warm saline (37°C) for a few minutes to standardize temperature.

  • Transect the tail at a precise distance from the tip (e.g., 2-3 mm).[15]

  • Immediately immerse the tail in saline at 37°C and start the timer.[9]

  • Record the time until bleeding stops completely for at least 30 seconds.[15]

  • A cut-off time (e.g., 20 minutes) is typically set, and any animal still bleeding at this time is assigned the maximum value.[9][15]

  • For a more sensitive measurement, the bleeding volume can be quantified by measuring the change in the animal's body weight or by determining the hemoglobin concentration in the saline.[9]

Visualizations

Prasugrel_Mechanism_of_Action Prasugrel Prasugrel (Prodrug) Thiolactone Inactive Thiolactone Intermediate Prasugrel->Thiolactone Hydrolysis ActiveMetabolite Active Metabolite (R-138727) Thiolactone->ActiveMetabolite CYP450 (CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Binding PlateletActivation Platelet Activation & Aggregation P2Y12->PlateletActivation Activation ADP ADP ADP->P2Y12 Binding AV_Shunt_Thrombosis_Model_Workflow start Start drug_admin Oral Administration of Prasugrel or Vehicle to Rat start->drug_admin anesthesia Anesthetize Rat (e.g., 4 hours post-dose) drug_admin->anesthesia surgery Expose Carotid Artery and Jugular Vein anesthesia->surgery shunt_creation Create AV Shunt with Polyethylene Tubing surgery->shunt_creation thread_placement Place Pre-weighed Silk Thread in Shunt shunt_creation->thread_placement circulation Allow Blood Circulation (e.g., 15-30 min) thread_placement->circulation thrombus_removal Remove Silk Thread with Thrombus circulation->thrombus_removal weighing Weigh the Thrombus thrombus_removal->weighing analysis Calculate and Compare Thrombus Weight weighing->analysis end End analysis->end Bleeding_Time_Assay_Workflow start Start drug_admin Administer Prasugrel or Vehicle to Mouse (e.g., daily for 3 days) start->drug_admin anesthesia Anesthetize Mouse drug_admin->anesthesia tail_prep Immerse Tail in Warm Saline (37°C) anesthesia->tail_prep transection Transect Tail Tip (2-3 mm) tail_prep->transection bleeding_measurement Immerse Tail in Saline (37°C) and Start Timer transection->bleeding_measurement cessation_check Monitor for Cessation of Bleeding (no bleeding for 30s) bleeding_measurement->cessation_check record_time Record Bleeding Time cessation_check->record_time end End record_time->end

References

Application Note: Quantitative Analysis of Prasugrel and its Metabolites in Plasma Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a prodrug, an inactive compound that is metabolized in the body to a pharmacologically active form. It is a member of the thienopyridine class of ADP receptor inhibitors, which are used to prevent blood clots. After oral administration, prasugrel is rapidly metabolized to its active metabolite, R-138727, and several inactive metabolites. Accurate quantification of these analytes in plasma is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. This document provides a detailed protocol for the simultaneous quantitative analysis of prasugrel's active and inactive metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Prasugrel

Prasugrel undergoes a complex metabolic conversion to its active form. The following diagram illustrates the key steps in this pathway.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Metabolite1 R-95913 (Inactive Intermediate) Prasugrel->Metabolite1 Esterase Hydrolysis Metabolite2 R-138727 (Active Metabolite) Metabolite1->Metabolite2 CYP-mediated Oxidation Inactive_Metabolites Inactive Metabolites Metabolite2->Inactive_Metabolites Further Metabolism

Caption: Metabolic activation pathway of prasugrel.

Experimental Protocols

This section details the validated methodology for the quantitative analysis of prasugrel's active and inactive metabolites in human plasma.

Materials and Reagents
  • Prasugrel reference standards (active and inactive metabolites)

  • Internal Standard (IS), e.g., Emtricitabine or Trandolapril[1][2]

  • Formic acid, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Ammonium acetate, analytical grade

  • 2-bromo-3'-methoxyacetophenone (for derivatization)[3][4][5]

  • N-ethyl maleimide (for derivatization)[2]

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Active Metabolite (R-138727)

The active metabolite R-138727 is unstable in plasma due to its thiol group and requires immediate derivatization after blood collection to ensure its stability.[3][4][5]

Derivatization and Extraction Workflow

Sample_Prep_Workflow Start Plasma Sample Derivatization Add Derivatizing Agent (e.g., 2-bromo-3'-methoxyacetophenone) Start->Derivatization IS_Addition Add Internal Standard Derivatization->IS_Addition Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the preparation of plasma samples.

Detailed Protocol:

  • Derivatization: Immediately after plasma separation, add a derivatizing agent like 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide to stabilize the active metabolite.[2][3]

  • Internal Standard Addition: Spike the plasma samples with the internal standard solution.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample, wash with a suitable solvent to remove interferences, and elute the analytes with an organic solvent.[1]

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the plasma sample, vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer containing the analytes.[2]

  • Evaporation: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters for Prasugrel Metabolite Analysis

ParameterCondition
Chromatography System UPLC/HPLC System
Column Reverse-phase C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm)[2][6]
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0) B: Acetonitrile (Isocratic or gradient elution)[2][6]
Flow Rate 0.4 - 0.6 mL/min[6]
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4][5]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific precursor to product ion transitions (e.g., R-138727: m/z 498.3 → 206.0)[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of prasugrel's active and inactive metabolites.

Table 2: Quantitative Performance for Active Metabolite (R-138727)

ParameterMethod 1[3][4][5]Method 2[1]Method 3[2]
Linear Range (ng/mL) 0.5 - 2500.2 - 1201.0 - 500.12
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.21.0
Inter-batch Accuracy (%) -7.00 to 5.9895.2 to 102.2Not Reported
Inter-batch Precision (%RSD) 0.98 to 3.393.9 to 9.6Not Reported
Mean Recovery (%) Not ReportedNot Reported90.1 to 104.1

Table 3: Quantitative Performance for Inactive Metabolites

ParameterMethod[3][4][5][6]
Linear Range (ng/mL) 1 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Inter-day Accuracy (%) -10.5 to 12.5
Inter-day Precision (%RSD) 2.4 to 6.6

Conclusion

The presented LC-MS/MS methods provide sensitive, specific, and reliable quantification of prasugrel's active and inactive metabolites in human plasma. The key challenge in the analysis of the active metabolite, R-138727, is its instability, which can be overcome by a timely derivatization step. The validation data demonstrates that these methods are suitable for pharmacokinetic and other clinical studies requiring accurate determination of prasugrel and its metabolites.

References

Application Note: Cell-Based Assays for Prasugrel-Induced Platelet Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prasugrel is a potent thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1] Like other thienopyridines, prasugrel is a prodrug that requires metabolic activation to exert its therapeutic effect.[2] Its active metabolite irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface, a key mediator of platelet activation and aggregation.[1][3] Accurate measurement of its inhibitory effect is crucial for both clinical monitoring and drug development. This document provides detailed protocols for three common cell-based assays used to quantify prasugrel-induced platelet inhibition: Light Transmission Aggregometry (LTA), Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay, and the VerifyNow P2Y12 Assay.

Mechanism of Action

Prasugrel is rapidly absorbed after oral administration and undergoes hydrolysis to an inactive intermediate metabolite.[2] This intermediate is then converted by hepatic cytochrome P450 enzymes into its active metabolite, R-138727.[1][3] R-138727 forms an irreversible covalent bond with the P2Y12 receptor on platelets.[2][4] This action prevents ADP from binding to the receptor, thereby blocking the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.[1][2] The antiplatelet effect of prasugrel lasts for the entire lifespan of the platelet (approximately 7-10 days).[2][3]

Prasugrel_Mechanism cluster_metabolism Metabolism (Liver) cluster_platelet Platelet Surface cluster_downstream Downstream Signaling Prasugrel Prasugrel (Prodrug) Active_Metabolite Active Metabolite (R-138727) Prasugrel->Active_Metabolite CYP-mediated activation P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition GPIIbIIIa GPIIb/IIIa Activation P2Y12->GPIIbIIIa Signal Transduction Aggregation Platelet Aggregation GPIIbIIIa->Aggregation ADP ADP ADP->P2Y12 Binding

Caption: Prasugrel's metabolic activation and irreversible inhibition of the platelet P2Y12 receptor.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing the platelet inhibitory effects of prasugrel and clopidogrel using various assays.

Table 1: Prasugrel vs. Clopidogrel - Inhibition of Platelet Aggregation (IPA %) Data represents mean ± standard deviation. IPA was measured by LTA with 20 µM ADP as the agonist.

Treatment GroupLoading Dose (LD)IPA at 6 Hours After LDMaintenance Dose (MD)IPA After 14 Days of MDReference
Prasugrel 60 mg74.8% ± 13.0%10 mg/day61.3% ± 17.8%[5]
Clopidogrel 600 mg31.8% ± 21.1%150 mg/day46.1% ± 21.3%[5]
Prasugrel 60 mg73.5% (at 4h)10 mg/day58.0%[6]
Clopidogrel 600 mg39.5% (peak)75 mg/day-[6]

Table 2: Prasugrel vs. Clopidogrel - Platelet Reactivity Index (PRI %) Data from VASP Phosphorylation Assay. A lower PRI indicates greater P2Y12 inhibition.

Treatment GroupLoading Dose (LD)PRI at 2 Hours After LDMaintenance Dose (MD)PRI After 14 Days of MDReference
Prasugrel 60 mg8.3%10 mg/day25.0%[7]
Clopidogrel 600 mg55.9%75 mg/day51.0%[7]
Prasugrel 60 mgLower than Clopidogrel (P<0.001)10 mg/dayLower than Clopidogrel (P<0.001)[8]
Clopidogrel 300 mgHigher than Prasugrel75 mg/dayHigher than Prasugrel[8]

Table 3: Dose-Dependent Effects of Prasugrel (Day 14) Data from a study in patients with non-cardioembolic stroke.[9]

Prasugrel Daily DoseInhibition of Platelet Aggregation (IPA %)Platelet Reactivity Index (PRI %)
2.5 mg 33% ± 9%50.7% ± 10.8%
5.0 mg 44% ± 11%28.8% ± 12.9%
7.5 mg 53% ± 14%20.2% ± 12.1%
Clopidogrel 75 mg 23% ± 16%58.5% ± 15.7%

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

LTA_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis Collect 1. Collect whole blood (3.2% Sodium Citrate tube) Rest 2. Let sample rest for 30 minutes Collect->Rest Centrifuge1 3. Centrifuge at low speed (e.g., 175 x g for 10 min) to obtain Platelet-Rich Plasma (PRP) Rest->Centrifuge1 Centrifuge2 4. Centrifuge remaining blood at high speed (e.g., 2000 x g for 10 min) to obtain Platelet-Poor Plasma (PPP) Centrifuge1->Centrifuge2 Calibrate 5. Calibrate aggregometer: PPP = 100% Transmission PRP = 0% Transmission Centrifuge2->Calibrate Incubate 6. Incubate PRP sample at 37°C for 3 minutes Calibrate->Incubate AddAgonist 7. Add ADP agonist (e.g., 20 µM final concentration) Incubate->AddAgonist Measure 8. Record light transmittance over time (e.g., 5-10 min) AddAgonist->Measure Calculate 9. Calculate Maximum Platelet Aggregation (MPA %) Measure->Calculate

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

Methodology:

  • Blood Collection: Draw whole blood via venipuncture into a tube containing 3.2% or 3.8% sodium citrate anticoagulant.[10] The first few milliliters of blood should be discarded to avoid tissue factor contamination. Gently invert the tube 3-5 times.

  • PRP Preparation: Allow the blood to stand for 30 minutes at room temperature.[11] Centrifuge the sample at a low speed (e.g., 175 x g) for 10 minutes to pellet red and white blood cells, leaving platelet-rich plasma (PRP) as the supernatant.[11]

  • PPP Preparation: Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining platelets, yielding platelet-poor plasma (PPP).[11]

  • Calibration: Use the PPP to set the 100% light transmission baseline and the PRP to set the 0% transmission baseline in the aggregometer.

  • Aggregation Measurement: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. After a 3-minute incubation, add the agonist (e.g., ADP to a final concentration of 20 µM) to induce aggregation.[11]

  • Data Analysis: Record the change in light transmittance for 5-10 minutes. The primary endpoint is the maximum platelet aggregation (MPA), expressed as a percentage. The inhibition of platelet aggregation (IPA) can be calculated relative to a pre-treatment baseline.

Protocol 2: VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway. Inhibition of the P2Y12 receptor by prasugrel's active metabolite leads to the phosphorylation of VASP, which can be quantified using fluorescent antibodies.

VASP_Workflow cluster_prep Sample Treatment cluster_analysis Flow Cytometry Analysis Collect 1. Collect whole blood (3.2% Sodium Citrate tube) Aliquot 2. Aliquot sample into two tubes Collect->Aliquot TubeA Tube A: 3. Add PGE1 Aliquot->TubeA TubeB Tube B: 3. Add PGE1 + ADP Aliquot->TubeB Incubate 4. Incubate both tubes TubeA->Incubate TubeB->Incubate FixPerm 5. Fix and permeabilize platelets Incubate->FixPerm Stain 6. Stain with fluorescently labeled anti-VASP-P antibody FixPerm->Stain Analyze 7. Analyze samples on a flow cytometer Stain->Analyze Calculate 8. Calculate Platelet Reactivity Index (PRI) Analyze->Calculate

Caption: Workflow for the VASP phosphorylation flow cytometry assay.

Methodology:

  • Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate.[12]

  • Sample Treatment: The assay is typically performed using a commercial kit (e.g., Stago Platelet VASP).[12][13]

    • Divide the whole blood sample into two tubes.

    • To the first tube (control), add Prostaglandin E1 (PGE1) to stimulate the cAMP pathway, leading to VASP phosphorylation.

    • To the second tube, add both PGE1 and ADP. ADP, acting through unblocked P2Y12 receptors, will inhibit the cAMP pathway and prevent VASP phosphorylation.

  • Incubation: Incubate the samples according to the kit manufacturer's instructions, typically for 10 minutes at room temperature.

  • Fixation and Staining: Fix the cells with paraformaldehyde to stop the reaction, then permeabilize the platelet membrane. Add a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (VASP-P).

  • Flow Cytometry: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the VASP-P signal in the platelet population.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated using the MFI from the two conditions:

    • PRI (%) = [ (MFI(PGE1) - MFI(PGE1 + ADP)) / MFI(PGE1) ] x 100.[14]

    • A high PRI indicates active P2Y12 receptors and poor inhibition, while a low PRI signifies effective P2Y12 blockade by prasugrel. A PRI >50% is often considered indicative of hyporesponsiveness.[8][15]

Protocol 3: VerifyNow P2Y12 Assay

The VerifyNow system is a rapid, point-of-care, whole-blood assay designed to measure P2Y12 receptor-mediated platelet aggregation.

VerifyNow_Workflow Collect 1. Collect whole blood in a Greiner Bio-One 3.2% citrate tube Insert 2. Insert VerifyNow P2Y12 cartridge into instrument Collect->Insert Add 3. Add blood sample to the cartridge port Insert->Add Analyze 4. Instrument automatically performs analysis Add->Analyze Report 5. Results are reported in ~5 minutes Analyze->Report

Caption: Simplified workflow for the VerifyNow P2Y12 point-of-care assay.

Methodology:

  • Blood Collection: Collect a whole blood sample directly into the specialized Greiner Bio-One 3.2% sodium citrate vacuum tube provided with the assay system.

  • Assay Preparation: Turn on the VerifyNow instrument and insert a P2Y12 assay cartridge.

  • Sample Application: Once the instrument is ready, gently invert the blood collection tube and insert it into the cartridge port. The instrument automatically draws the required amount of blood.

  • Automated Analysis: The cartridge contains two channels. One channel contains ADP and fibrinogen-coated beads to measure P2Y12-mediated aggregation. The second channel contains iso-TRAP as an agonist to measure baseline platelet function independent of P2Y12. The instrument measures the agglutination of the beads and reports the results.[10]

  • Data Analysis: The instrument provides results in:

    • P2Y12 Reaction Units (PRU): A direct measure of P2Y12-mediated platelet aggregation. Lower PRU values indicate higher levels of inhibition.

    • Percent Inhibition: Calculated based on the PRU value relative to the baseline platelet function measured in the iso-TRAP channel. Higher percent inhibition indicates a greater effect of prasugrel.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Prasugrel Hydrochloride Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the inherent instability of prasugrel hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing rapid degradation upon dissolution in water. What is the primary cause?

A1: this compound is highly susceptible to hydrolysis in aqueous solutions. The ester moiety in the prasugrel molecule is readily cleaved, especially under neutral to basic conditions, forming diastereomeric thiolactone isomers (OXTP diastereomers)[1][2]. This hydrolysis is a rapid process and is often the initial and primary degradation pathway observed.

Q2: I observe multiple degradation peaks in my HPLC analysis even under acidic conditions. What are these additional impurities?

A2: While hydrolysis to OXTP diastereomers is dominant, prasugrel can also undergo oxidation[1][2][3]. Under acidic conditions, particularly at elevated temperatures, the OXTP compounds can further hydrolyze to form other degradation products[1]. Additionally, autoxidation and peroxide-mediated oxidation can lead to a variety of other degradation products[1][2][3].

Q3: How does pH affect the stability of my this compound solution?

A3: The stability of this compound is highly pH-dependent. It degrades moderately under acidic and neutral conditions but very rapidly under basic conditions[1]. Hydrolysis of the acetoxy group is the primary degradation mechanism across all pH levels[1].

Q4: I am conducting a forced degradation study. What conditions are known to degrade this compound?

A4: Forced degradation studies have shown that this compound is liable to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions[2][3][4][5]. It is particularly sensitive to basic conditions[3][6].

Q5: Can excipients in my formulation affect the stability of this compound?

A5: Yes, certain excipients can impact stability. For instance, the presence of magnesium stearate during neutral hydrolysis has been shown to lead to the formation of a specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c] pyridin-2(4H)-one[7][8]. It is crucial to assess the compatibility of all excipients with this compound during formulation development.

Q6: What are some strategies to improve the stability of this compound in a solution intended for experimental use?

A6: To enhance stability for experimental purposes:

  • Prepare solutions fresh and use them immediately.

  • If storage is necessary, keep solutions at a low temperature (2-8 °C) and protected from light.

  • Use an acidic buffer (pH 1-4) to slow down the rate of hydrolysis, as it is more stable under these conditions[9].

  • Minimize exposure to oxygen by using degassed solvents or purging with an inert gas like nitrogen.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Summary of this compound Degradation under Hydrolytic Conditions

ConditionTemperatureTime% DegradationMajor Degradation ProductsReference
0.1 M HCl70°C1 hrSignificantImpurity A, Impurity 1[7][8]
0.1N HCl/acetonitrile (70/30)Ambient (~23°C)20 hrNot specifiedOXTP diastereomers[1]
Water/acetonitrile (70/30) (pH ~4)40°C16 hr9.2%OXTP diastereomers, HYTP-S, endo-iminium, diketone, acylated TTPO[1]
25 mM pH 7 phosphate buffer/acetonitrile (70/30)Ambient (~23°C)5.5 hrSignificantExclusively OXTP diastereomers, low level of OXTP tautomer[1]
0.05 M NaOHRoom Temperature1 minSignificantImpurity A, Impurity 1[7][8]
0.1N NaOHNot specifiedNot specifiedRapidOXTP diastereomers[1]
Neutral Hydrolysis (Water)70°C1.5 hrSignificantImpurity A, Impurity 1[8]

Table 2: Summary of this compound Degradation under Oxidative Conditions

ConditionTemperatureTime% DegradationMajor Degradation ProductsReference
10% H₂O₂70°C1.5 hrSignificantOne significant degradant at RRT 0.43 and 0.45[8]
Dilute H₂O₂, peracetic acid, copper (II) ions, iron (III) ions, AIBNNot specifiedNot specifiedVariesMultiple oxidative products[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).

2. Acidic Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

  • Incubate the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour)[7][8].

  • After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

3. Basic Degradation:

  • To an aliquot of the stock solution, add an equal volume of 0.05 M NaOH.

  • Maintain the solution at room temperature for a short duration (e.g., 1-3 minutes) due to rapid degradation[7][8].

  • Neutralize the solution with an equivalent amount of 0.05 M HCl.

  • Dilute the final solution with the mobile phase for analysis.

4. Neutral Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of purified water.

  • Incubate the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 1.5 hours)[8].

  • Dilute the final solution with the mobile phase for analysis.

5. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 10% hydrogen peroxide (H₂O₂).

  • Incubate the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 1.5 hours)[8].

  • Dilute the final solution with the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for a defined period.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples.

7. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound powder in an oven at a high temperature (e.g., 90°C) for an extended period (e.g., 2 days)[8].

  • After exposure, dissolve the powder in a suitable solvent and dilute for analysis.

8. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • A suitable method might employ a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile[1][10]. Detection is typically performed using a UV detector at around 254 nm[10].

Visualizations

Hydrolytic_Degradation_Pathway cluster_conditions Conditions Prasugrel This compound OXTP OXTP Diastereomers (Thiolactone Isomers) Prasugrel->OXTP Hydrolysis (Acidic, Neutral, Basic) Carboxypiperidinone Carboxypiperidinone OXTP->Carboxypiperidinone Further Hydrolysis (e.g., 70°C, Acidic) Acid Acidic (e.g., 0.1N HCl) Neutral Neutral (e.g., Water) Base Basic (e.g., 0.1N NaOH) Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions start Start: Prasugrel HCl Stock Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base neutral Neutral Hydrolysis start->neutral oxidative Oxidative Stress start->oxidative photolytic Photolytic Stress start->photolytic thermal Thermal Stress (Solid) start->thermal analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis neutral->analysis oxidative->analysis photolytic->analysis thermal->analysis end End: Identify & Quantify Degradation Products analysis->end

References

Addressing matrix effects in the bioanalysis of prasugrel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of prasugrel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of prasugrel and its metabolites, with a particular focus on mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: Why is the bioanalysis of prasugrel challenging?

A1: Prasugrel is a prodrug that is rapidly converted to its active metabolite (R-138727) and several inactive metabolites.[1][2] The primary challenges in its bioanalysis include:

  • Instability of the Active Metabolite: The active metabolite, R-138727, contains a reactive thiol group that is prone to oxidation, requiring a stabilization step, typically through derivatization.[1][3]

  • Low Concentrations: The analytes are often present at low concentrations in biological samples, necessitating highly sensitive analytical methods.[4]

  • Matrix Effects: Like any bioanalytical method using LC-MS/MS, the analysis of prasugrel is susceptible to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma) can interfere with the ionization of the target analytes, leading to inaccurate quantification.

Q2: What is the most common analyte to measure in plasma for pharmacokinetic studies of prasugrel?

A2: The most common and pharmacologically relevant analyte to measure is the active metabolite, R-138727.[1][5] This is because prasugrel itself is rapidly hydrolyzed, and R-138727 is responsible for the drug's antiplatelet activity.[2]

Q3: How can I stabilize the active metabolite of prasugrel during sample collection and preparation?

A3: Due to the presence of a thiol group, the active metabolite R-138727 requires immediate derivatization after blood collection to ensure its stability.[1] A common derivatizing agent is N-ethyl maleimide (NEM) or 2-bromo-3'-methoxyacetophenone.[1][3] This step is critical to prevent the degradation of the analyte and ensure accurate and reproducible results.

Q4: What are matrix effects and how can they affect my results?

A4: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. These effects can manifest as:

  • Ion Suppression: Reduced signal intensity of the analyte, leading to underestimation of its concentration.

  • Ion Enhancement: Increased signal intensity of the analyte, leading to overestimation of its concentration. Matrix effects can compromise the accuracy, precision, and sensitivity of the assay.[6]

Q5: How can I assess for the presence of matrix effects in my prasugrel assay?

A5: The most common method to quantitatively assess matrix effects is the post-extraction spike method, which is used to calculate the Matrix Factor (MF). The MF is the ratio of the analyte's peak area in the presence of the matrix (spiked after extraction) to the peak area in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

Issue 1: Poor Recovery of Prasugrel's Active Metabolite

Potential Cause Troubleshooting Step
Incomplete Derivatization Ensure the derivatizing agent (e.g., NEM) is fresh and added in sufficient concentration immediately after sample collection. Optimize the reaction time and temperature for derivatization.
Inefficient Extraction Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), test different organic solvents. For Solid-Phase Extraction (SPE), evaluate different sorbents and elution solvents.[7][8]
Analyte Instability Ensure samples are processed and stored at appropriate low temperatures (e.g., -20°C or -70°C) to minimize degradation.[3]

Issue 2: High Variability in replicate injections (Poor Precision)

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Improve the sample cleanup procedure to remove more interfering matrix components. Consider using a more selective extraction technique like SPE.[7]
Inappropriate Internal Standard (IS) Select a stable, isotopically labeled internal standard of the analyte if available. If not, choose a structural analog that co-elutes and experiences similar matrix effects as the analyte.
LC-MS/MS System Instability Check for fluctuations in spray stability, temperature, and mobile phase composition. Ensure the system is properly calibrated and maintained.

Issue 3: Inaccurate quantification (Poor Accuracy)

Potential Cause Troubleshooting Step
Uncorrected Matrix Effects If significant matrix effects are observed, using a stable isotope-labeled internal standard is the most effective way to compensate for them.[8] Alternatively, matrix-matched calibration standards can be used.
Calibration Curve Issues Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible. The ICH M10 guideline recommends that at least 50% of the calibration standards tested per concentration level should meet the acceptance criteria.[9]
Interference from Metabolites Ensure the chromatographic method provides sufficient separation of the analyte of interest from its metabolites and other endogenous compounds.[10]

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalysis of prasugrel's active metabolite (R-138727) from published literature.

Table 1: LC-MS/MS Method Validation Parameters for R-138727

ParameterResultReference
Linearity Range1.0 - 500.12 ng/mL[3]
0.5 - 250 ng/mL[1]
0.2 - 120 ng/mL[4]
Correlation Coefficient (r²)> 0.99[3][11]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]
0.5 ng/mL[1]
0.2 ng/mL[4]

Table 2: Accuracy and Precision Data for R-138727 Quantification

AnalyteConcentration LevelAccuracy (% Bias)Precision (% RSD)Reference
R-138727LLOQWithin ±20%< 20%[1]
Other LevelsWithin ±15%< 15%[1]
R-138727 (Inter-batch)--7.00% to 5.98%0.98% to 3.39%[1]
Inactive Metabolites (Inter-day)--10.5% to 12.5%2.4% to 6.6%[1]

Table 3: Recovery Data for R-138727

Extraction MethodMean Recovery (%)Reference
Liquid-Liquid Extraction90.1 - 104.1%[3]
Solid-Phase ExtractionNot explicitly stated, but method was successfully validated[12]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by Singh et al.[3]

  • Sample Collection and Stabilization: Collect blood samples in tubes containing an appropriate anticoagulant. Immediately add a solution of N-ethyl maleimide to derivatize and stabilize the active metabolite, R-138727.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard Addition: Add the internal standard (e.g., Trandolapril) to an aliquot of the plasma sample.

  • Extraction: Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

The following are typical parameters, which should be optimized for your specific instrumentation.

  • LC Column: Hypurity C18, 5 µm (50 mm × 4.6 mm)[3]

  • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) in a 50:50 (v/v) ratio[3]

  • Flow Rate: Optimized for the column dimensions (e.g., 0.5 - 1.0 mL/min)

  • Injection Volume: 5-20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[1]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.

Visualizations

Prasugrel_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action Prasugrel Prasugrel (Prodrug) Hydrolysis Esterase Hydrolysis Prasugrel->Hydrolysis Rapid CYP450 CYP450 Oxidation Hydrolysis->CYP450 Active_Metabolite R-138727 (Active Metabolite) CYP450->Active_Metabolite Inactive_Metabolites Inactive Metabolites CYP450->Inactive_Metabolites P2Y12 P2Y12 Receptor on Platelets Active_Metabolite->P2Y12 Irreversible Binding Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Inhibition

Caption: Prasugrel metabolism and mechanism of action.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Blood_Collection 1. Blood Collection (with anticoagulant) Derivatization 2. Immediate Derivatization (e.g., with NEM) Blood_Collection->Derivatization Plasma_Separation 3. Plasma Separation (Centrifugation) Derivatization->Plasma_Separation IS_Addition 4. Internal Standard Spiking Plasma_Separation->IS_Addition Extraction 5. Extraction (LLE or SPE) IS_Addition->Extraction Evap_Recon 6. Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation 7. Chromatographic Separation Evap_Recon->LC_Separation MS_Detection 8. Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Matrix_Effect_Troubleshooting Start Inaccurate or Imprecise Results Observed Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Significant Matrix Effect Found? Assess_ME->ME_Significant Improve_Cleanup Improve Sample Cleanup (e.g., SPE) ME_Significant->Improve_Cleanup Yes Other_Issues Investigate Other Causes (e.g., Instability) ME_Significant->Other_Issues No Optimize_Chromo Optimize Chromatography Improve_Cleanup->Optimize_Chromo Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chromo->Use_IS Revalidate Re-evaluate Matrix Effect Use_IS->Revalidate Revalidate->ME_Significant End Acceptable Results Revalidate->End Not Significant

References

Technical Support Center: Enhancing the Dissolution Rate of Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the dissolution rate of the poorly soluble antiplatelet agent, prasugrel hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your formulation development experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the dissolution of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] Its solubility is pH-dependent, being slightly soluble in acidic conditions (pH 1-4) and practically insoluble in neutral to alkaline conditions (pH 6-7).[3] This poor aqueous solubility can lead to a slow dissolution rate, potentially causing variable and incomplete absorption from the gastrointestinal tract, which in turn can affect its bioavailability and therapeutic efficacy.[1][2][4][5]

Q2: What are the most common strategies to improve the dissolution rate of this compound?

Several techniques have been successfully employed to enhance the dissolution rate of this compound. The most common and effective methods include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[1][2][4][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[3][6][7]

  • Inclusion Complexes: Complexing this compound with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can increase its solubility by encapsulating the poorly soluble drug molecule within the cyclodextrin cavity.[4][8][9][10]

  • Use of Surfactants: Incorporating surfactants into the formulation can improve the wetting of the drug particles and promote dissolution.[3]

Q3: Which method offers the most significant improvement in dissolution rate for this compound?

Based on available research, nanosuspensions have demonstrated a superior ability to enhance the dissolution rate and oral bioavailability of this compound when compared to other techniques like inclusion complexes and the use of surfactants.[1][2][4][5][10] Studies have shown that nanosuspension formulations can lead to a nearly complete and rapid drug release in vitro.[1][2]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Observed with Nanosuspension Formulation

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inadequate particle size reduction. Optimize the parameters of your nanosuspension preparation method. For the evaporative precipitation method, adjust the solvent-to-antisolvent ratio and the concentration of the stabilizer.[1][11] For high-pressure homogenization, increase the number of homogenization cycles or the homogenization pressure.
Particle agglomeration. Ensure a sufficient concentration of a suitable stabilizer (e.g., Tween 80) is used to prevent the aggregation of nanoparticles.[1][2] The zeta potential of the nanosuspension should be sufficiently high (typically > |30| mV) to indicate good physical stability.[1]
Inappropriate dissolution medium. This compound's solubility is pH-dependent. Ensure the dissolution medium has a pH that is relevant to the in vivo conditions and allows for discrimination between different formulations. A commonly used medium is a citrate-phosphate buffer at pH 4.0.[1][2][11]
Issue 2: Inconsistent Drug Release from Solid Dispersion Formulations

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete amorphization of the drug. Verify the physical state of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD). The absence of a melting endotherm for the drug in the DSC thermogram or the absence of characteristic crystalline peaks in the PXRD pattern indicates successful amorphization. If the drug is not fully amorphous, consider increasing the polymer-to-drug ratio or optimizing the solvent evaporation/grinding process.[7]
Phase separation or drug recrystallization during storage. Conduct stability studies under accelerated conditions to assess the physical stability of the solid dispersion. The choice of polymer is critical; polymers like HPMC-AS are known to inhibit recrystallization.[7]
Inadequate polymer-to-drug ratio. Experiment with different drug-to-polymer ratios. Studies have shown that a 1:2 drug-to-polymer ratio with HPMC-AS can significantly increase the dissolution rate.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Evaporative Precipitation

This protocol is based on the methodology described in the literature.[1][2][11]

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound in a suitable organic solvent, such as ethanol.

  • Preparation of the Aqueous Phase: Dissolve a stabilizing agent (e.g., Tween 80) in purified water.

  • Precipitation: Inject the organic solution dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Apply a vacuum while stirring to evaporate the organic solvent, leading to the formation of the nanosuspension.

  • Separation and Washing: Filter and centrifuge the resulting nanosuspension at approximately 7000 rpm for 10 minutes to separate the nanoparticles.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of this compound Solid Dispersion via the Grinding Method

This protocol is adapted from established methods for preparing solid dispersions.[7]

  • Weighing: Accurately weigh this compound and the selected hydrophilic polymer (e.g., HPMC-AS) in the desired ratio (e.g., 1:1, 1:2, 1:3, 1:4).

  • Blending: Thoroughly mix the drug and polymer powders in a mortar.

  • Grinding: Co-grind the mixture for a specified period to ensure homogeneous dispersion of the drug within the polymer matrix.

  • Sieving: Pass the ground solid dispersion through a sieve of appropriate mesh size to obtain a uniform powder.

  • Characterization: Evaluate the prepared solid dispersion for its physical state (amorphous or crystalline), drug content, and in vitro dissolution profile.

Protocol 3: In Vitro Dissolution Testing

The following is a general protocol for in vitro dissolution testing of this compound formulations.[1][2][12]

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Utilize 900 mL of a suitable dissolution medium, such as 0.1 N HCl or citrate-phosphate buffer (pH 4.0). Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce a sample of the formulation (e.g., an amount equivalent to a specific dose of this compound) into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).

  • Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 254 nm.[2]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

The following tables summarize the dissolution performance of different this compound formulations as reported in the literature.

Table 1: In Vitro Dissolution of this compound Nanosuspension vs. Pure Drug

Time (minutes)Cumulative % Drug Release (Pure Drug)Cumulative % Drug Release (Nanosuspension)
1012.575.2
2018.988.4
3023.195.6
4527.899.1
6029.399.9

Data adapted from a study on this compound nanosuspensions, showing a significant increase in dissolution rate. At 60 minutes, the nanosuspension achieved nearly 100% release compared to less than 30% for the pure drug.[2]

Table 2: Dissolution of this compound Solid Dispersions (Grinding Method)

Formulation (Drug:Polymer Ratio)Polymer% Drug Release at 90 minutes (pH 6.8 Phosphate Buffer)
Pure Drug-< 20%
F1 (1:1)HPMC-AS~75%
F2 (1:2)HPMC-AS~91%
F3 (1:3)HPMC-AS~92%
F4 (1:4)HPMC-AS~93%

Data derived from a study on solid dispersions of this compound with HPMC-AS. The results indicate that the grinding method with a 1:2 drug-to-polymer ratio (F2) provides a substantial increase in drug release.[7]

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Dissolution Enhancement Techniques cluster_outcome Formulation Outcome start Prasugrel HCl (Poorly Soluble) nanosuspension Nanosuspension (Evaporative Precipitation) start->nanosuspension Particle Size Reduction solid_dispersion Solid Dispersion (Grinding Method) start->solid_dispersion Amorphous Dispersion inclusion_complex Inclusion Complex (Kneading Method) start->inclusion_complex Molecular Encapsulation outcome Improved Dissolution Rate nanosuspension->outcome solid_dispersion->outcome inclusion_complex->outcome troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Dissolution Rate Observed in Experiment cause1 Inadequate Particle Size Reduction issue->cause1 cause2 Particle Agglomeration issue->cause2 cause3 Suboptimal Formulation (e.g., Polymer Ratio) issue->cause3 cause4 Incorrect Dissolution Medium/Parameters issue->cause4 solution1 Optimize Preparation Method Parameters cause1->solution1 solution2 Adjust Stabilizer/ Excipient Concentration cause2->solution2 solution3 Vary Drug:Polymer Ratio cause3->solution3 solution4 Verify and Adjust Dissolution Test Conditions cause4->solution4

References

Identifying and characterizing unknown impurities in prasugrel samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of unknown impurities in prasugrel samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in prasugrel?

A1: Impurities in prasugrel can originate from the manufacturing process or from degradation. Common types include:

  • Process-related impurities: These include starting materials, intermediates, and by-products from the synthesis of prasugrel hydrochloride. Examples include positional isomers, desacetyl prasugrel, and various fluoro analogues.[1][2][3]

  • Degradation products: These form when prasugrel is exposed to stress conditions such as hydrolysis, oxidation, and photolysis.[4][5][6] Prasugrel is particularly susceptible to degradation in basic and oxidative environments.[4][5]

Q2: Which analytical technique is most suitable for separating prasugrel from its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for separating prasugrel from its process-related and degradation impurities.[4][7][8][9] Ultra-performance liquid chromatography (UPLC) can also be used for faster and more efficient separations.[2][5]

Q3: How can I identify the structure of an unknown impurity?

A3: A combination of spectroscopic techniques is typically used for structural elucidation of unknown impurities. The most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the complete chemical structure.[7][8][10][11]

Q4: What are forced degradation studies and why are they important for prasugrel?

A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, and oxidizing agents) to accelerate its decomposition.[5][6][12] These studies are crucial for:

  • Identifying potential degradation products that could form during storage and handling.

  • Establishing the degradation pathways of the drug.

  • Developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[5]

Troubleshooting Guides

Issue 1: Poor separation of impurity peaks in HPLC.
Possible Cause Troubleshooting Step
Inappropriate column chemistry.Ensure you are using a suitable reversed-phase column, such as a C18 or C8.[4][5] Consider a phenyl column for separating positional isomers.[2]
Suboptimal mobile phase composition.Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve all impurities.[2][8]
Incorrect mobile phase pH.The pH of the buffer can significantly impact the retention and peak shape of ionizable compounds. Optimize the pH to achieve the best separation.
Inadequate method parameters.Optimize the flow rate and column temperature. A lower flow rate or a different temperature can sometimes improve resolution.
Issue 2: An unknown peak is detected in the chromatogram.

Logical Workflow for Identification:

G start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mol_weight Determine Molecular Weight and Fragmentation Pattern lcms->mol_weight database Search Literature and Impurity Databases mol_weight->database known Known Impurity? database->known confirm Confirm by Co-injection with Reference Standard known->confirm Yes isolate Isolate Impurity using Preparative HPLC known->isolate No end Structure Identified confirm->end nmr Perform NMR Spectroscopy (1H, 13C, COSY, etc.) isolate->nmr elucidate Elucidate Structure nmr->elucidate elucidate->end

Caption: Workflow for the identification of an unknown impurity.

Issue 3: Difficulty in achieving required sensitivity (LOD/LOQ).
Possible Cause Troubleshooting Step
Suboptimal detector wavelength.Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for the impurity of interest.[9]
Low concentration of the impurity.Concentrate the sample if possible. For isolation of low-level impurities, semi-preparative or preparative HPLC may be necessary.[7][8]
Detector noise or drift.Ensure the detector lamp is in good condition and allow the system to equilibrate properly.
Inappropriate injection volume.Increase the injection volume, but be cautious of potential peak distortion.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Prasugrel and its Impurities

This protocol is a general guideline and may require optimization for specific samples and impurities.

  • Chromatographic System:

    • HPLC system with a UV or PDA detector.

    • Column: Gemini C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.05M Potassium dihydrogen orthophosphate buffer.[4]

    • Mobile Phase B: Acetonitrile (with 10% v/v water).[4]

  • Chromatographic Conditions:

    • Mode: Isocratic or Gradient (depending on the complexity of the sample). An example of an isocratic method is a 30:70 ratio of Mobile Phase A to Mobile Phase B.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[13]

    • Detection Wavelength: 254 nm.[13]

    • Injection Volume: 20 µL.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the prasugrel sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the prasugrel sample in 1N HCl and keep at room temperature or heat gently.[4]

  • Base Hydrolysis: Dissolve the prasugrel sample in 1N NaOH and keep at room temperature. Prasugrel is highly sensitive to basic conditions, so the reaction may be rapid.[2][4]

  • Oxidative Degradation: Treat the prasugrel sample with a solution of hydrogen peroxide (e.g., 3-50% H₂O₂).[4][5]

  • Thermal Degradation: Expose the solid prasugrel sample to dry heat (e.g., 105°C for 7 days).[2]

  • Photolytic Degradation: Expose a solution of prasugrel to UV light (e.g., 254 nm).[2]

  • Analysis: After a specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by a stability-indicating HPLC method to observe the degradation products.

Workflow for Forced Degradation Studies:

G start Prasugrel Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 1N HCl) stress->acid base Base Hydrolysis (e.g., 1N NaOH) stress->base oxidation Oxidation (e.g., H2O2) stress->oxidation thermal Thermal Stress (e.g., 105°C) stress->thermal photo Photolytic Stress (e.g., UV light) stress->photo hplc Analyze by Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc profile Generate Impurity Profile hplc->profile

Caption: General workflow for conducting forced degradation studies.

Data Presentation

Table 1: Common Impurities of Prasugrel
Impurity NameTypeMethod of IdentificationReference
Desacetyl PrasugrelProcess-related / DegradationHPLC, LC-MS[1][5]
Impurity 1 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one)Degradation (Hydrolysis)LC-MS[10][14]
Impurity 2 (5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one)Degradation (with Mg Stearate)LC-MS, NMR[10][14]
Positional Isomers (3-fluoro, 4-fluoro)Process-relatedHPLC, LC-MS[1][2]
Chloro PrasugrelProcess-relatedHPLC, LC-MS[1]
Di-N-oxideDegradation (Oxidative)UPLC[5]
Table 2: Example HPLC Method Parameters for Prasugrel Impurity Profiling
ParameterCondition 1Condition 2
Column Gemini C18 (250 x 4.6 mm, 5 µm)[4]Zorbax XDB C8 (150 x 4.6 mm, 3.5 µm)[5]
Mobile Phase A: 0.05M KH₂PO₄B: ACN:H₂O (90:10)[4]A: 0.05M Ammonium Acetate (pH 4.5)B: Acetonitrile[5]
Mode Isocratic (30:70, A:B)[4]Isocratic (40:60, A:B)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[13]
Detection 254 nm[13]254 nm[13]
LOD -0.25 µg/mL[5]
LOQ -0.75 µg/mL[5]

References

Technical Support Center: Enhancing the Oral Bioavailability of Prasugrel in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of prasugrel. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the formulation and evaluation of prasugrel to improve its oral bioavailability.

Formulation Development

Question: My prasugrel nanosuspension, prepared by the evaporative precipitation method, shows poor stability and particle aggregation. What are the possible causes and solutions?

Answer:

Particle aggregation in nanosuspensions is a common issue often stemming from inadequate stabilization. Here are the primary causes and troubleshooting steps:

  • Inadequate Surfactant Concentration: The concentration of the stabilizer (surfactant) is critical. Insufficient surfactant will not provide enough steric or electrostatic stabilization to prevent particle aggregation.

    • Solution: Optimize the surfactant concentration. Systematically vary the drug-to-surfactant ratio to find the optimal concentration that yields the smallest and most stable nanoparticles.[1]

  • Inappropriate Surfactant Selection: The choice of surfactant is crucial for stabilizing the nanosuspension.

    • Solution: Screen different pharmaceutically acceptable surfactants. For prasugrel nanosuspensions, Tween 80 has been used successfully as a stabilizer.[1]

  • High Ostwald Ripening Rate: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability.

    • Solution: The addition of a second stabilizer or a polymer can sometimes inhibit Ostwald ripening.

  • Residual Organic Solvent: Incomplete removal of the organic solvent can affect the stability of the nanosuspension.

    • Solution: Ensure complete evaporation of the organic solvent by optimizing the evaporation time and temperature, or by using a rotary evaporator.

Question: I am preparing a prasugrel-cyclodextrin inclusion complex using the kneading method, but the complexation efficiency is low. How can I improve it?

Answer:

Low complexation efficiency in the kneading method can be due to several factors:

  • Insufficient Kneading Time: The duration of kneading directly impacts the extent of interaction between prasugrel and the cyclodextrin.

    • Solution: Increase the kneading time to ensure thorough mixing and complex formation.

  • Inappropriate Water/Solvent Amount: The amount of liquid added to form the paste is critical. Too little may result in a dry mixture with poor interaction, while too much can dissolve the components instead of facilitating complexation.

    • Solution: Optimize the amount of water or water-ethanol mixture to achieve a paste-like consistency that is not too wet or too dry.

  • Choice of Cyclodextrin: The type of cyclodextrin and its cavity size should be appropriate for the prasugrel molecule.

    • Solution: While β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used, consider screening other cyclodextrins to find the best fit for prasugrel.

Question: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation for prasugrel does not form a stable nanoemulsion upon dilution with an aqueous medium. What could be the problem?

Answer:

The instability of the nanoemulsion formed from a SNEDDS formulation is often related to the composition of the oil, surfactant, and cosurfactant.

  • Improper Surfactant-Cosurfactant Ratio: The ratio of surfactant to cosurfactant is critical for the spontaneous formation of a stable nanoemulsion.

    • Solution: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and cosurfactant that results in a large nanoemulsion region. This systematic approach helps in identifying robust formulations.

  • Poor Solubility of Prasugrel in the Oil Phase: If the drug precipitates out from the oil phase, it will not be effectively encapsulated in the nanoemulsion.

    • Solution: Screen various oils to find one with the highest solubilizing capacity for prasugrel.

  • Incompatible Excipients: The chosen oil, surfactant, and cosurfactant may not be compatible, leading to phase separation.

    • Solution: Evaluate the miscibility of the selected excipients before incorporating the drug.

In Vitro & In Vivo Evaluation

Question: I am observing high variability in the in vivo oral bioavailability of my prasugrel formulation in rats. What are the potential sources of this variability?

Answer:

High variability in preclinical oral bioavailability studies is a frequent challenge, especially for poorly soluble drugs like prasugrel.[2]

  • Inconsistent Dosing: Inaccurate or inconsistent administration of the formulation can lead to significant variability.

    • Solution: Ensure accurate and consistent oral gavage technique. The volume administered should be precise for each animal based on its body weight.

  • Physiological State of the Animals: Factors such as fed vs. fasted state can significantly impact drug absorption.

    • Solution: Standardize the experimental conditions. Fast the animals overnight (with free access to water) before dosing to minimize variability in gastrointestinal conditions.[1]

  • Formulation Instability: If the formulation is not stable, the drug may precipitate in the dosing vehicle before administration.

    • Solution: Prepare the dosing formulation fresh just before administration and ensure its homogeneity.

  • Inter-animal Physiological Differences: Natural variations in gastric pH, gastrointestinal motility, and enzyme activity among animals can contribute to variability.

    • Solution: While this is an inherent challenge, using a sufficient number of animals per group can help to statistically mitigate the impact of individual variations.

Question: The in vitro dissolution rate of my enhanced prasugrel formulation does not correlate well with the in vivo bioavailability data. Why might this be the case?

Answer:

A lack of in vitro-in vivo correlation (IVIVC) can arise from several factors:

  • Biorelevant Dissolution Media: The dissolution medium used may not accurately reflect the conditions in the gastrointestinal tract.

    • Solution: Use biorelevant dissolution media that mimic the pH, osmolarity, and presence of bile salts in the fed or fasted state of the small intestine.

  • Permeability-Limited Absorption: Prasugrel is a BCS Class II drug, meaning it has high permeability.[1] However, if the formulation alters the permeability (e.g., through excipients that affect the intestinal membrane), dissolution may no longer be the rate-limiting step.

    • Solution: Conduct permeability studies, such as the Caco-2 cell assay, to assess if your formulation has any impact on prasugrel's permeability.

  • First-Pass Metabolism: Prasugrel is a prodrug that undergoes extensive first-pass metabolism.[2] In vitro dissolution does not account for this.

    • Solution: While challenging to model in vitro, be aware that differences in first-pass metabolism between formulations (due to altered absorption rate or site) can lead to a disconnect between dissolution and bioavailability.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on enhancing the oral bioavailability of prasugrel.

Table 1: In Vitro Dissolution Enhancement of Prasugrel Formulations

FormulationDissolution MediumTime (min)Cumulative Drug Release (%)Reference
Pure Prasugrel HClpH 4.0 Citro-phosphate buffer6029.34[1]
Prasugrel NanosuspensionpH 4.0 Citro-phosphate buffer6099.88[1]
Unprocessed Prasugrel HClpH 4.015~25[3][4]
Prasugrel SNEDDSpH 4.015~84[3][4]

Table 2: Pharmacokinetic Parameters of Prasugrel Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Reference
Prasugrel HCl Oral Suspension185.2 ± 21.40.5456.8 ± 54.7100[1]
Prasugrel Nanosuspension735.6 ± 82.10.251827.2 ± 201.3400[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of prasugrel formulations.

Preparation of Prasugrel Nanosuspension by Evaporative Precipitation

Objective: To prepare a stable nanosuspension of prasugrel to enhance its dissolution rate and oral bioavailability.

Materials:

  • Prasugrel Hydrochloride

  • Ethanol (Solvent)

  • Purified Water (Anti-solvent)

  • Tween 80 (Surfactant/Stabilizer)

  • Magnetic stirrer

  • Syringe with a fine needle

  • Vacuum source (e.g., rotary evaporator)

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound in ethanol.

  • Preparation of the Aqueous Phase: Dissolve a predetermined concentration of Tween 80 in purified water.

  • Precipitation:

    • Place the aqueous phase on a magnetic stirrer and maintain constant stirring.

    • Fill a syringe with the organic phase (prasugrel solution).

    • Inject the organic phase drop-wise into the aqueous phase through a fine needle.

  • Solvent Evaporation:

    • Apply a vacuum to the resulting suspension while continuing to stir. This will facilitate the evaporation of ethanol.

    • Continue evaporation until the organic solvent is completely removed, resulting in the formation of the nanosuspension.

  • Separation and Washing:

    • Filter the nanosuspension.

    • Centrifuge the filtrate at a high speed (e.g., 7000 rpm) for a specified time (e.g., 10 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in a fresh aqueous solution of the stabilizer to wash away any unentrapped drug or excess surfactant.

    • Repeat the centrifugation and resuspension step as needed.

  • Final Formulation: Resuspend the final pellet in a suitable aqueous vehicle for characterization and in vivo studies.

In Vitro Dissolution Study

Objective: To evaluate and compare the dissolution rate of different prasugrel formulations.

Apparatus and Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution vessels

  • Paddles

  • Water bath

  • Syringes with filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

  • Dissolution Medium: pH 4.0 Citro-phosphate buffer (or other relevant media)

Procedure:

  • Preparation of Dissolution Medium: Prepare the desired dissolution medium and deaerate it.

  • Apparatus Setup:

    • Set up the dissolution apparatus and maintain the temperature of the water bath at 37 ± 0.5°C.

    • Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to the set temperature.

  • Sample Introduction:

    • Place a precisely weighed amount of the prasugrel formulation (equivalent to a specific dose of prasugrel) into each vessel.

    • Start the paddles at a specified rotation speed (e.g., 75 rpm).

  • Sampling:

    • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter to remove any undissolved particles.

  • Analysis:

    • Analyze the concentration of prasugrel in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine and compare the pharmacokinetic parameters and relative bioavailability of different prasugrel formulations after oral administration to rats.

Animals and Housing:

  • Male Wistar or Sprague-Dawley rats (body weight 180-220 g).

  • House the animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Provide standard pellet diet and water ad libitum.

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Grouping and Dosing:

    • Divide the rats into groups (e.g., control group receiving pure drug suspension, test groups receiving different formulations). A typical group size is 6 rats.

    • Administer the respective formulations orally via gavage at a dose equivalent to a specific amount of prasugrel per kg of body weight.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Analyze the concentration of prasugrel's active metabolite in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Calculate the relative bioavailability of the test formulations compared to the control formulation using the formula: (AUC_test / AUC_control) * 100.

Visualizations

Prasugrel Metabolism and Activation Pathway

Prasugrel_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism cluster_action Pharmacological Action Prasugrel Prasugrel (Prodrug) Oral Administration Intestinal_Lumen Intestinal Lumen R95913_Intestine Thiolactone Intermediate (R-95913) Prasugrel->R95913_Intestine Rapid Absorption & Hydrolysis Enterocytes Enterocytes Liver Liver R138727 Active Metabolite (R-138727) Systemic_Circulation Systemic Circulation Platelet_Inhibition P2Y12 Receptor Inhibition on Platelets R95913_Intestine->R138727 Oxidation Esterases Intestinal Carboxylesterases (hCE2) Esterases->R95913_Intestine R138727->Platelet_Inhibition Irreversible Binding CYP450 CYP3A4 & CYP2B6 (Liver & Intestine) CYP450->R138727 Experimental_Workflow cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (Nanosuspension, SNEDDS, etc.) Excipient_Screening Excipient Screening & Compatibility Formulation_Strategy->Excipient_Screening Formulation_Optimization Formulation Optimization (e.g., Phase Diagrams) Excipient_Screening->Formulation_Optimization Physicochemical_Char Physicochemical Characterization (Particle Size, Zeta Potential, etc.) Formulation_Optimization->Physicochemical_Char Dissolution_Testing In Vitro Dissolution Testing Physicochemical_Char->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay Animal_Model Select Animal Model (e.g., Rat) Permeability_Assay->Animal_Model PK_Study Pharmacokinetic (PK) Study Animal_Model->PK_Study Data_Analysis Data Analysis & Bioavailability Calculation PK_Study->Data_Analysis Troubleshooting_Bioavailability Start Poor In Vivo Bioavailability of Prasugrel Formulation Check_Dissolution Is In Vitro Dissolution Rapid & Complete? Start->Check_Dissolution Check_Permeability Is Permeability High (Caco-2 Assay)? Check_Dissolution->Check_Permeability Yes Reformulate Reformulate to Improve Dissolution Check_Dissolution->Reformulate No Check_Stability Is the Formulation Stable in GI Fluids? Check_Permeability->Check_Stability Yes Investigate_Metabolism Investigate First-Pass Metabolism & Efflux Transporters Check_Permeability->Investigate_Metabolism No Improve_Stability Improve Formulation Stability (e.g., protective coating) Check_Stability->Improve_Stability No Final_Assessment Final Assessment of Optimized Formulation Check_Stability->Final_Assessment Yes Reformulate->Check_Dissolution Investigate_Metabolism->Final_Assessment Improve_Stability->Check_Stability

References

Technical Support Center: Investigating Mechanisms of Prasugrel Resistance in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the mechanisms of prasugrel resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of prasugrel resistance that can be investigated in cell culture models?

A1: Prasugrel resistance is multifactorial. In cell culture, investigations typically focus on three key areas:

  • Impaired Metabolic Activation: Prasugrel is a prodrug that requires conversion to its active metabolite (R-138727) by cytochrome P450 (CYP) enzymes in the liver. While less dependent on CYP2C19 than clopidogrel, reduced function of other CYP enzymes like CYP2B6 and CYP3A4 could theoretically impair activation.[1][2]

  • Alterations in the Drug Target (P2Y12 Receptor): The active metabolite of prasugrel irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation. Genetic polymorphisms or mutations in the P2RY12 gene could alter the receptor's structure and function, potentially reducing the binding affinity or efficacy of the active metabolite.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), in cells involved in drug absorption and distribution could potentially reduce the intracellular concentration of prasugrel or its metabolites, limiting its effectiveness.[3]

Q2: Which cell lines are suitable for studying different aspects of prasugrel resistance?

A2: The choice of cell line depends on the specific mechanism being investigated:

MechanismRecommended Cell LinesKey Considerations
Metabolic Activation HepaRGExpresses a broad range of drug-metabolizing enzymes, including CYP2B6 and CYP3A4.[4][5]
Human induced Pluripotent Stem Cells (hiPSCs)Can be differentiated into hepatocyte-like cells with specific CYP polymorphisms.
P2Y12 Receptor Function CHO-K1, HEK293, 1321N1 astrocytoma cellsThese cell lines have low endogenous P2Y12 expression and are suitable for transient or stable transfection with wild-type or mutant P2Y12 receptor constructs.
THP-1 (monocytic cell line)Endogenously expresses the P2Y12 receptor and can be used to study its signaling pathways.[6]
Drug Efflux Caco-2, MDCKForm polarized monolayers and are used to study drug transport and absorption.
KB-V1A cell line that overexpresses ABCB1, making it a good model for studying P-glycoprotein-mediated efflux.[7]

Q3: Prasugrel is a prodrug. How can I obtain its active metabolite for in vitro assays?

A3: Since prasugrel itself is inactive in vitro, you must use its active metabolite, R-138727. There are two main approaches:

  • Chemical or Biocatalytic Synthesis: You can synthesize the active metabolite from the prasugrel prodrug. A biocatalytic method using fungal peroxygenases has been described and may be more straightforward than multi-step chemical synthesis.[8]

  • Purchase from a Commercial Supplier: The active metabolite, R-138727, may be available for purchase from specialized chemical suppliers. Ensure you obtain a certificate of analysis to confirm its purity and identity.

Troubleshooting Guides

Section 1: Issues with In Vitro Metabolism of Prasugrel

Q: My HepaRG cells are not metabolizing the prasugrel prodrug to its active metabolite. What could be the problem?

A: This could be due to several factors:

  • Cell Differentiation Status: Ensure your HepaRG cells are fully differentiated, as the expression of CYP enzymes is dependent on their differentiation state.

  • Low CYP Activity: The basal activity of CYP2B6 and CYP3A4 in HepaRG cells might be low. Consider pre-treating the cells with known inducers of these enzymes (e.g., phenobarbital for CYP2B6, rifampicin for CYP3A4) to enhance their metabolic activity.

  • Incorrect Assay Conditions: Optimize the incubation time and concentration of the prasugrel prodrug. Ensure the cell culture medium and supplements are not interfering with CYP activity.

  • Analytical Sensitivity: The concentration of the active metabolite may be below the detection limit of your analytical method. Use a highly sensitive method like LC-MS/MS for quantification.[6][9][10][11]

Section 2: Problems with P2Y12 Receptor Function Assays

Q: I have transfected my HEK293 cells with a P2Y12 receptor construct, but I don't see any inhibition of cAMP production after applying the prasugrel active metabolite.

A: Here are some potential causes and solutions:

  • Low Transfection Efficiency: Verify the transfection efficiency using a reporter gene (e.g., GFP) or by assessing receptor expression via Western blot or flow cytometry. Optimize your transfection protocol if necessary.

  • Inactive Metabolite: Ensure the prasugrel active metabolite you are using is active and has been stored correctly to prevent degradation.

  • Incorrect Assay Conditions:

    • Agonist Concentration: Use an appropriate concentration of a P2Y12 agonist (e.g., 2-MeSADP) to stimulate the receptor.

    • Forskolin Concentration: When measuring cAMP inhibition, ensure the concentration of forskolin used to stimulate adenylyl cyclase is optimal for your cell line.

    • Incubation Time: The prasugrel active metabolite binds irreversibly. Ensure a sufficient pre-incubation time with the cells before adding the agonist.

  • Cell Line Issues: Confirm that your parental HEK293 cell line does not have high endogenous P2Y receptor expression that could interfere with your results.

Section 3: Difficulties with ABCB1-Mediated Efflux Assays

Q: In my Calcein AM efflux assay with KB-V1 cells, I am seeing high background fluorescence in my control (uninhibited) cells.

A: This can obscure the effect of inhibitors. Consider the following:

  • Calcein AM Concentration: Use the lowest concentration of Calcein AM that gives a detectable signal in inhibited cells to minimize background in uninhibited cells.

  • Incubation Time: Optimize the incubation time with Calcein AM. A shorter incubation may reduce background fluorescence.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect membrane integrity and dye uptake.

  • Incomplete Efflux: The high background may indicate that even in the absence of inhibitors, not all the Calcein AM is being effluxed. This could be a characteristic of the cell line. Ensure you have a positive control with a potent ABCB1 inhibitor (e.g., verapamil or tariquidar) to confirm the assay is working.

  • Instrument Settings: Optimize the gain and sensitivity settings on your fluorescence plate reader or flow cytometer.

Experimental Protocols

Protocol 1: In Vitro Activation of Prasugrel Prodrug

This protocol is adapted from a biocatalytic synthesis method and should be performed by personnel with experience in biochemical reactions.[8]

  • Reaction Setup:

    • In a suitable reaction vessel, suspend the prasugrel prodrug in a mixture of acetone, deionized water, and a phosphate buffer (pH 7.0).

    • Add porcine liver esterase (PLE) to initiate the first metabolic step.

  • Second Metabolic Step:

    • After a 30-minute incubation, add ascorbate and a fungal unspecific peroxygenase (UPO), such as one from Marasmius rotula (MroUPO).

    • Continuously add a low concentration of hydrogen peroxide using a syringe pump to drive the UPO-mediated reaction.

  • Monitoring and Extraction:

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.

    • Once the reaction is complete, extract the active metabolite from the aqueous phase using an organic solvent like dichloromethane.

  • Purification and Quantification:

    • Purify the extracted metabolite using appropriate chromatographic techniques.

    • Confirm the identity and purity of the active metabolite (R-138727) by mass spectrometry and NMR. Quantify the concentration for use in cell-based assays.

Protocol 2: VASP Phosphorylation Assay in P2Y12-Transfected HEK293 Cells

This protocol is a cell-based adaptation of the widely used VASP assay for platelet reactivity.

  • Cell Preparation:

    • Seed P2Y12-transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of the prasugrel active metabolite (or vehicle control) for 30 minutes.

    • Treat the cells with Prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, or a combination of PGE1 and a P2Y12 agonist (e.g., ADP) to assess the inhibitory effect of the active metabolite.

  • Cell Lysis and Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated VASP (at Ser239) and total VASP.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total VASP.

    • Calculate the ratio of phosphorylated VASP to total VASP for each treatment condition. A higher ratio in the presence of the prasugrel active metabolite indicates P2Y12 receptor inhibition.

Protocol 3: Light Transmission Aggregometry (LTA) Adaptation for Suspension Cells

This protocol is designed for suspension cells like THP-1 or for assessing the pro-aggregatory potential of cell culture supernatants.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Obtain fresh whole blood from healthy donors in citrate-containing tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP.

  • Cell Treatment and Supernatant Collection (if applicable):

    • Incubate your cell line of interest (e.g., HepaRG cells) with the prasugrel prodrug.

    • Collect the cell culture supernatant, which will contain the active metabolite.

  • LTA Assay:

    • Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

    • Add the cell culture supernatant (containing the active metabolite) or directly add synthesized active metabolite to the PRP and incubate for a few minutes.

    • Add a platelet agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission. A decrease in aggregation in the presence of the active metabolite indicates its inhibitory effect.

Data Presentation

ParameterPrasugrel Active Metabolite (R-138727)TicagrelorAR-C124910XX (Ticagrelor's Active Metabolite)
In Vitro IC50 for ADP-induced Platelet Aggregation < 1 µM (in CHO cells expressing P2Y12)[12]Varies by agonist concentrationVaries by agonist concentration

Note: Specific IC50 values can vary depending on the cell line, agonist concentration, and assay conditions.

Signaling Pathways and Experimental Workflows

Prasugrel_Activation_and_Action cluster_metabolism Metabolic Activation cluster_action Mechanism of Action Prasugrel Prasugrel (Prodrug) Intermediate Intermediate Metabolite Prasugrel->Intermediate Esterases ActiveMetabolite Active Metabolite (R-138727) Intermediate->ActiveMetabolite CYP2B6, CYP3A4, etc. P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition AC Adenylyl Cyclase P2Y12->AC Inhibition cAMP cAMP AC->cAMP Conversion VASP_P VASP-P cAMP->VASP_P Phosphorylation VASP VASP VASP->VASP_P Aggregation Platelet Aggregation VASP_P->Aggregation Inhibition

Caption: Metabolic activation of prasugrel and its inhibitory effect on the P2Y12 signaling pathway.

Experimental_Workflow cluster_prodrug Step 1: Prodrug Activation cluster_assay Step 2: Cell-Based Assay Prodrug Prasugrel Prodrug Activation In Vitro Metabolism (e.g., using HepaRG cells or enzymatic synthesis) Prodrug->Activation ActiveMetabolite Active Metabolite Activation->ActiveMetabolite Quantification LC-MS/MS Quantification ActiveMetabolite->Quantification Treatment Treat cells with Active Metabolite Quantification->Treatment Apply known concentration CellModel Select Cell Model (e.g., P2Y12-HEK293) CellModel->Treatment Assay Perform Functional Assay (e.g., VASP Phosphorylation) Treatment->Assay Analysis Data Analysis Assay->Analysis

Caption: General experimental workflow for investigating prasugrel resistance in cell culture models.

References

Validation & Comparative

Validation of bioanalytical methods for prasugrel and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the bioanalytical methods for the quantitative determination of prasugrel's active and inactive metabolites in human plasma is presented below. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of various validated LC-MS/MS methods.

Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that undergoes rapid metabolism to form its pharmacologically active metabolite, R-138727. This active metabolite is subsequently converted to several inactive metabolites. The metabolic cascade is crucial for the drug's efficacy and clearance.

Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Metabolite_Intermediate Thiolactone (R-95913) (Inactive) Prasugrel->Metabolite_Intermediate Hydrolysis (Esterases) Active_Metabolite Active Metabolite (R-138727) Metabolite_Intermediate->Active_Metabolite Oxidation (CYP450s) Inactive_Metabolite_1 Inactive Metabolite (R-106583) (S-methylated) Active_Metabolite->Inactive_Metabolite_1 S-methylation Inactive_Metabolite_2 Other Inactive Metabolites Active_Metabolite->Inactive_Metabolite_2 Conjugation, etc.

Caption: Metabolic pathway of prasugrel.

Comparative Analysis of Bioanalytical Methods

Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of prasugrel's metabolites. A key challenge in the bioanalysis of the active metabolite (R-138727) is its instability due to the presence of a thiol group, necessitating a stabilization step, typically through derivatization.

The following tables summarize the key parameters of various validated methods, providing a clear comparison for researchers to select the most suitable approach for their needs.

Method Comparison for Active Metabolite (R-138727)
ParameterMethod 1Method 2Method 3
Reference Farid et al. (2007)[1]Lukram et al. (2012)[2]Kakarla et al. (2016)[3][4]
Sample Preparation Derivatization with 2-bromo-3'-methoxyacetophenone, followed by protein precipitation.Derivatization with N-ethyl maleimide, followed by liquid-liquid extraction.Solid-phase extraction.
LC Column Not SpecifiedHypurity C18, 5 µm (50 mm × 4.6 mm)[2]Reverse phase C18 column[3]
Mobile Phase Not SpecifiedAcetonitrile and 10 mM ammonium formate (pH 3.0, 50:50 V/V)[5]Isocratic elution[3]
Detection Positive Electrospray Ionization (ESI+) MS/MS[1]Mass spectrometry[2]LC-MS/MS in multiple reaction monitoring (MRM) mode[3]
Linearity Range 0.5 - 250 ng/mL[1]1.0 - 500.12 ng/mL[5]0.2 - 120 ng/mL[3][4]
LLOQ 0.5 ng/mL[1]1 ng/mL[5]0.2 ng/mL[3][4]
Accuracy -7.00% to 5.98%[1]Not explicitly stated, but within acceptance criteria.95.2% to 102.2%[3][4]
Precision 0.98% to 3.39%[1]Not explicitly stated, but within acceptance criteria.3.9% to 9.6%[3][4]
Recovery Not Specified90.1% to 104.1%[5]Not Specified
Method Comparison for Inactive Metabolites
ParameterMethod by Farid et al. (2007)[1]
Analytes Three inactive metabolites
Sample Preparation Extraction
Detection Positive Electrospray Ionization (ESI+) MS/MS[1]
Linearity Range 1 - 500 ng/mL[1]
Accuracy -10.5% to 12.5%[1]
Precision 2.4% to 6.6%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these bioanalytical assays.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of prasugrel metabolites in plasma.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Blood_Collection Blood Collection Derivatization Stabilization (Derivatization) (for Active Metabolite) Blood_Collection->Derivatization Sample_Prep Sample Preparation (SPE or LLE) Derivatization->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General bioanalytical workflow.

Protocol for Active Metabolite (R-138727) Analysis (Based on Lukram et al., 2012)[3]
  • Stabilization: Immediately after blood collection, the active metabolite is stabilized by derivatization with N-ethyl maleimide to prevent degradation of the thiol group.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To an aliquot of plasma, add an internal standard (e.g., trandolapril).

    • Perform liquid-liquid extraction to isolate the derivatized analyte and internal standard.[2]

  • Chromatographic Separation:

    • Column: Hypurity C18, 5 µm (50 mm × 4.6 mm).[2]

    • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in a 50:50 (v/v) ratio.[5]

    • Flow Rate: Not explicitly detailed but optimized for good separation.

    • Run Time: Approximately 3.7 minutes.[2]

  • Mass Spectrometric Detection:

    • Detection is performed using a mass spectrometer, likely with positive electrospray ionization, monitoring specific precursor-to-product ion transitions for the derivatized R-138727 and the internal standard.

Protocol for Inactive Metabolites Analysis (Based on Farid et al., 2007)[1][2]
  • Sample Preparation:

    • A straightforward extraction procedure is employed to isolate the inactive metabolites from the plasma matrix.

  • Chromatographic Separation:

    • Specific column and mobile phase details are not provided in the abstract but would involve reverse-phase chromatography optimized for the separation of the three inactive metabolites.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer with positive electrospray ionization is used for detection and quantification.[1]

Conclusion

The choice of a bioanalytical method for prasugrel and its metabolites depends on the specific research needs, including the required sensitivity, throughput, and available instrumentation. For the unstable active metabolite, R-138727, derivatization is an essential step to ensure accurate quantification. The methods presented here, all based on the robust and sensitive LC-MS/MS technique, provide reliable and validated options for pharmacokinetic and other drug development studies. Researchers should carefully consider the validation parameters of each method to select the one that best fits their application.

References

Comparative analysis of prasugrel versus clopidogrel in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two widely used thienopyridine antiplatelet agents: prasugrel and clopidogrel. By examining key differences in their metabolic activation, pharmacokinetics, and pharmacodynamics, this document aims to provide a comprehensive resource supported by experimental data for researchers in the field of thrombosis and hemostasis.

Introduction

Prasugrel and clopidogrel are both orally administered prodrugs that, once metabolized into their active forms, irreversibly inhibit the P2Y12 receptor on platelets.[1] This inhibition prevents ADP-mediated platelet activation and aggregation, a critical step in the formation of arterial thrombi.[1][2] Despite their similar mechanism of action, preclinical studies have consistently demonstrated that prasugrel is a more potent and consistently acting antiplatelet agent than clopidogrel.[3][4] This difference is primarily attributed to the more efficient generation of its active metabolite.[5][6]

Metabolic Activation and Pharmacokinetics

The superior preclinical profile of prasugrel is largely explained by the distinct metabolic pathways leading to the formation of its active metabolite compared to clopidogrel.

Clopidogrel undergoes a two-step metabolic process that is highly dependent on cytochrome P450 (CYP) enzymes.[7] A significant portion of the absorbed clopidogrel (approximately 85%) is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative, leaving only a small fraction available for bioactivation.[7] The remaining portion is converted to an intermediate metabolite and then to the active metabolite by various CYP enzymes, including CYP2C19, CYP3A4, CYP1A2, and CYP2C9.[7][8] This reliance on multiple CYP enzymes, particularly the genetically polymorphic CYP2C19, contributes to the high inter-individual variability in response to clopidogrel.[6]

Prasugrel , in contrast, is rapidly and almost completely hydrolyzed by intestinal carboxylesterase 2 (hCE2) to an inactive thiolactone intermediate.[8] This intermediate is then efficiently converted in a single CYP-dependent step, primarily by CYP3A4 and CYP2B6, to its active metabolite, R-138727.[7][8] This metabolic pathway is more direct and less reliant on the polymorphic CYP2C19, leading to a more predictable and potent antiplatelet effect.[6]

The greater efficiency of prasugrel's metabolic activation is evident in preclinical pharmacokinetic studies. In rats and dogs, the area under the plasma concentration-time curve (AUC) of the thiolactone intermediate and the active metabolite is substantially higher for prasugrel compared to clopidogrel, even at lower doses.[9]

Table 1: Comparative Pharmacokinetics in Animal Models
ParameterPrasugrelClopidogrelAnimal ModelReference
Thiolactone Intermediate AUC (ng·h/mL) 15.8 ± 15.9 (portal vein)0.113 ± 0.226 (portal vein)Rats[9]
454 ± 104 (portal vein)23.3 ± 4.3 (portal vein)Dogs[9]
Active Metabolite Relative Bioavailability 25%7%Rats[9]
25%10%Dogs[9]

Pharmacodynamics: Platelet Inhibition

Preclinical studies consistently demonstrate that prasugrel is approximately 10-fold more potent than clopidogrel in inhibiting platelet aggregation.[3][5] This enhanced potency translates to a more rapid onset of action and a greater maximal antiplatelet effect.

In a study on rats, oral administration of prasugrel resulted in a dose- and time-dependent inhibition of ex vivo platelet aggregation that was significantly more potent than that of clopidogrel.[5] Interestingly, the active metabolites of both prasugrel and clopidogrel exhibited similar in vitro antiplatelet activity, with IC50 values of 1.8 µM and 2.4 µM, respectively, for inhibiting ADP-induced platelet aggregation in rat platelets.[5] This finding underscores that the superior in vivo efficacy of prasugrel is a direct consequence of its more efficient generation of the active metabolite.[5]

Table 2: In Vitro and Ex Vivo Antiplatelet Activity
ParameterPrasugrelClopidogrelExperimental ModelReference
In Vivo Potency (relative to clopidogrel) ~10-fold higher-Rats[3][5]
Active Metabolite IC50 (ADP-induced aggregation) 1.8 µM2.4 µMRat Platelets (in vitro)[5]
Ex Vivo Platelet Inhibition (30 min post-loading dose) 52.1% (60 mg)1.3% (300 mg)Healthy Humans[10]
Ex Vivo Platelet Inhibition (4 hours post-loading dose) 89.7% (60 mg)42.4% (300 mg)Healthy Humans[10]

Experimental Protocols

In Vivo Platelet Aggregation (Ex Vivo) in Rats

Objective: To assess the inhibitory effect of orally administered prasugrel and clopidogrel on platelet aggregation.

Methodology:

  • Male Sprague-Dawley rats are fasted overnight prior to drug administration.

  • Prasugrel or clopidogrel is administered orally via gavage at various doses.

  • At predetermined time points post-administration, blood is collected via cardiac puncture into tubes containing 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

  • Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).

  • Platelet aggregation is measured using a light transmission aggregometer.

  • PRP is stimulated with an agonist, typically adenosine diphosphate (ADP), at a final concentration of 10 µM.

  • The change in light transmission, representing the extent of platelet aggregation, is recorded for a set duration (e.g., 5 minutes).

  • The percentage of platelet aggregation is calculated, with 0% aggregation set by PRP and 100% by PPP.

  • The inhibition of platelet aggregation (IPA) is calculated relative to a vehicle-treated control group.

In Vitro Platelet Aggregation

Objective: To compare the intrinsic inhibitory activity of the active metabolites of prasugrel and clopidogrel.

Methodology:

  • Blood is collected from drug-naive rats and PRP is prepared as described above.

  • The active metabolite of prasugrel (R-138727) or clopidogrel is incubated with PRP at various concentrations for a short period (e.g., 2 minutes) at 37°C.

  • Platelet aggregation is induced by adding ADP (10 µM).

  • The aggregation response is monitored using a light transmission aggregometer.

  • The concentration of the active metabolite that inhibits 50% of the maximal aggregation (IC50) is determined from the concentration-response curve.

Visualizing the Mechanisms

Metabolic_Activation_Pathway cluster_Clopidogrel Clopidogrel Pathway cluster_Prasugrel Prasugrel Pathway Clopidogrel Clopidogrel Inactive_Metabolite_C Inactive Carboxylic Acid Derivative (~85%) Clopidogrel->Inactive_Metabolite_C Carboxylesterases Intermediate_C 2-oxo-clopidogrel Clopidogrel->Intermediate_C CYP450s (e.g., CYP2C19) Active_Metabolite_C Clopidogrel Active Metabolite Intermediate_C->Active_Metabolite_C CYP450s P2Y12_C P2Y12 Receptor Inhibition Active_Metabolite_C->P2Y12_C Prasugrel Prasugrel Intermediate_P Thiolactone (R-95913) Prasugrel->Intermediate_P Intestinal Carboxylesterases (hCE2) Active_Metabolite_P Prasugrel Active Metabolite (R-138727) Intermediate_P->Active_Metabolite_P CYP450s (e.g., CYP3A4, CYP2B6) P2Y12_P P2Y12 Receptor Inhibition Active_Metabolite_P->P2Y12_P

Caption: Metabolic activation pathways of clopidogrel and prasugrel.

Experimental_Workflow Start Animal Model (e.g., Rats) Dosing Oral Administration (Prasugrel vs. Clopidogrel) Start->Dosing Blood_Collection Blood Collection (Time Points) Dosing->Blood_Collection PRP_Preparation Platelet-Rich Plasma (PRP) Preparation Blood_Collection->PRP_Preparation Aggregation_Assay Ex Vivo Platelet Aggregation Assay (ADP-induced) PRP_Preparation->Aggregation_Assay Data_Analysis Data Analysis (% Inhibition) Aggregation_Assay->Data_Analysis Endpoint Comparative Efficacy Determination Data_Analysis->Endpoint

Caption: Workflow for preclinical comparison of antiplatelet agents.

Conclusion

Preclinical evidence strongly indicates that prasugrel is a more potent and reliable P2Y12 inhibitor than clopidogrel. This superiority is primarily due to its more efficient and consistent metabolic activation pathway, which leads to higher plasma concentrations of its active metabolite. While the active metabolites of both drugs have comparable intrinsic antiplatelet activity, the greater bioavailability of prasugrel's active form results in a faster onset of action, greater inhibition of platelet aggregation, and a more predictable response in preclinical models. These findings have been foundational to the clinical development and use of prasugrel as a key antiplatelet therapy.

References

A Head-to-Head Comparison of Prasugrel and Ticagrelor in In Vitro Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the P2Y12 inhibitors prasugrel and ticagrelor, focusing on their performance in in vitro assays. This document synthesizes experimental data to illuminate the distinct pharmacological profiles of these two critical antiplatelet agents.

Executive Summary

Prasugrel, a third-generation thienopyridine, is a prodrug that is metabolized into its active form, R-138727, which irreversibly binds to the P2Y12 receptor. In contrast, ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. These fundamental differences in their mechanism of action are reflected in their in vitro performance. This guide will delve into the quantitative data from key in vitro assays, detail the experimental protocols used to obtain this data, and provide visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Prasugrel and Ticagrelor

The following tables summarize the key quantitative data from in vitro and ex vivo studies comparing the antiplatelet effects of prasugrel and ticagrelor.

ParameterPrasugrel (Active Metabolite R-138727)TicagrelorTicagrelor (Active Metabolite AR-C124910XX)Source
IC50 (ADP-induced Platelet Aggregation)
5 µmol·L−1 ADP2.0 µmol·L−10.28 µmol·L−10.14 µmol·L−1[1]
20 µmol·L−1 ADP8.2 µmol·L−10.90 µmol·L−10.49 µmol·L−1[1]

Note: In vitro studies demonstrate that the active metabolite of prasugrel is less potent than ticagrelor and its active metabolite in inhibiting platelet aggregation[1].

AssayParameterPrasugrelTicagrelorKey FindingsSource
VerifyNow P2Y12 Platelet Reactivity Units (PRU)Higher PRU (less inhibition) during maintenance dosing.Lower PRU (more inhibition) during maintenance dosing.Ticagrelor generally shows stronger platelet inhibition than prasugrel after the maintenance dose.[2]
VASP Phosphorylation Platelet Reactivity Index (PRI)Higher PRI (less inhibition).Lower PRI (more inhibition).Ticagrelor demonstrates a stronger platelet inhibition effect as measured by the VASP assay.[3]
Multiple Electrode Aggregometry (MEA) Aggregation Units (AU)Inconsistent results compared to VerifyNow and VASP assays.Inconsistent results compared to VerifyNow and VASP assays.The MEA test results sometimes differ from those of the VerifyNow and VASP assays in direct comparisons.[3]

Mechanism of Action and Signaling Pathways

Prasugrel and ticagrelor both target the P2Y12 receptor on platelets, but through different mechanisms. Prasugrel's active metabolite forms an irreversible covalent bond with the receptor, while ticagrelor binds reversibly to a different site on the receptor.

cluster_prasugrel Prasugrel (Prodrug) cluster_ticagrelor Ticagrelor (Direct-Acting) Prasugrel Prasugrel Metabolism Hepatic Metabolism (CYP450) Prasugrel->Metabolism R138727 Active Metabolite (R-138727) Metabolism->R138727 P2Y12 P2Y12 Receptor R138727->P2Y12 Irreversible Binding Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversible Binding Platelet Platelet

Figure 1: Mechanism of Action of Prasugrel and Ticagrelor.

The binding of these drugs to the P2Y12 receptor inhibits the downstream signaling cascade that leads to platelet activation and aggregation.

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Inhibitors Prasugrel (active) Ticagrelor Inhibitors->P2Y12 AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP VASP VASP-P → VASP cAMP->VASP PlateletActivation ↓ Platelet Activation & Aggregation VASP->PlateletActivation PI3K->PlateletActivation

Figure 2: P2Y12 Receptor Signaling Pathway Inhibition.

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for in vitro assessment of platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

cluster_workflow LTA Experimental Workflow Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Centrifugation (Low Speed) Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. Further Centrifugation (High Speed) PRP->Centrifuge2 Incubate 6. Incubate PRP with Prasugrel (active) or Ticagrelor PRP->Incubate PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregometer 7. LTA Measurement Incubate->Aggregometer Result 8. Record Light Transmission (Aggregation %) Aggregometer->Result Agonist Add Agonist (e.g., ADP) Agonist->Aggregometer

Figure 3: Light Transmission Aggregometry Workflow.

Detailed Protocol:

  • Blood Collection: Whole blood is drawn from healthy donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

  • PPP Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

  • Incubation: The PRP is incubated with either the active metabolite of prasugrel (R-138727) or ticagrelor at various concentrations for a specified period (e.g., 30 minutes) at 37°C[1].

  • Aggregation Measurement: The PRP is placed in the aggregometer, and a baseline light transmission is established. An agonist, such as adenosine diphosphate (ADP), is added to induce platelet aggregation.

  • Data Analysis: The change in light transmission is recorded over time, and the maximal aggregation percentage is determined. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then calculated.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor. In resting platelets, VASP is phosphorylated. ADP binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors prevent this dephosphorylation.

Key Steps:

  • Sample Preparation: Whole blood is incubated with a mixture of prostaglandin E1 (PGE1) alone and PGE1 plus ADP, in the presence of the test compound (prasugrel's active metabolite or ticagrelor).

  • Cell Permeabilization and Staining: The platelets are then permeabilized and stained with a fluorescently labeled antibody specific for phosphorylated VASP.

  • Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.

  • Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the samples with and without ADP. A lower PRI indicates greater P2Y12 inhibition.

Conclusion

In vitro assays provide a controlled environment to dissect the specific pharmacological properties of antiplatelet agents. The data consistently demonstrates that ticagrelor is a more potent inhibitor of ADP-induced platelet aggregation in vitro compared to the active metabolite of prasugrel[1]. This is reflected in its lower IC50 values. While both drugs are effective P2Y12 inhibitors, their different mechanisms of action—irreversible for prasugrel and reversible for ticagrelor—have important implications for their clinical use, particularly in scenarios requiring reversal of their antiplatelet effects. This guide provides a foundational understanding of their in vitro characteristics to aid researchers in their drug development and discovery efforts.

References

Cross-validation of different analytical methods for prasugrel quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Prasugrel Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of prasugrel and its metabolites. Prasugrel, a potent antiplatelet agent, requires robust and reliable analytical methods for its determination in pharmaceutical formulations and biological matrices. This document outlines and compares high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting their performance characteristics and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an analytical method for prasugrel quantification depends on the specific requirements of the study, such as the nature of the sample (bulk drug, pharmaceutical formulation, or biological fluid), the required sensitivity, and the available instrumentation. This section compares the key performance parameters of different validated HPLC-UV and LC-MS/MS methods.

Table 1: Performance Characteristics of HPLC-UV Methods for Prasugrel Quantification
ParameterMethod 1 (Prasugrel HCl in Tablets)[1]Method 2 (Prasugrel in Bulk & Tablets)[2][3]Method 3 (Prasugrel and Aspirin in Combination)[4]
Linearity Range 10–300 µg/mL100–600 µg/mL2-20 µg/mL
Correlation Coefficient (r²) 0.9990.999Not Reported
Limit of Detection (LOD) 0.110 µg/mL0.25 µg/mLNot Reported
Limit of Quantification (LOQ) 0.364 µg/mL0.75 µg/mLNot Reported
Accuracy (% Recovery) 98.88–100.59%99.8–101.2%98.92–102.09%
Precision (% RSD) < 2%< 2%Not Reported
Retention Time Not Specified10.597 min6.61 min
Table 2: Performance Characteristics of LC-MS/MS Methods for Prasugrel Metabolite Quantification in Human Plasma
ParameterMethod 4 (Active & Inactive Metabolites)[5][6]Method 5 (Active Metabolite R-138727)[7]
Analyte(s) Active and three inactive metabolitesActive metabolite (R-138727)
Linearity Range Active: 0.5–250 ng/mL; Inactive: 1–500 ng/mL1.0–500.12 ng/mL
Correlation Coefficient (r²) Not Reported0.9958
Lower Limit of Quantification (LLOQ) Active: 0.5 ng/mL; Inactive: 1 ng/mL1 ng/mL
Accuracy (% Bias) Active: -7.00% to 5.98%; Inactive: -10.5% to 12.5%Not Reported
Precision (% RSD) Active: 0.98% to 3.39%; Inactive: 2.4% to 6.6%Not Reported
Recovery Not Reported90.1% to 104.1%
Run Time Not Specified3.7 min

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. This section provides the experimental protocols for the compared methods.

Method 1: Stability-Indicating HPLC Method for Prasugrel Hydrochloride in Pharmaceutical Dosage Form[1]
  • Instrumentation : Agilent-1100 series HPLC with a photodiode array detector.

  • Column : Zorbax XDB C8, 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase : 0.05 M ammonium acetate (pH 4.5 with acetic acid) and acetonitrile (40:60 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Powdered tablets equivalent to 20 mg of prasugrel were dissolved in diluent, sonicated, and diluted to a final concentration of 200 µg/mL.

Method 2: RP-HPLC Method for Prasugrel in Bulk and Pharmaceutical Formulation[2][3]
  • Instrumentation : Shimadzu HPLC system with a UV-Vis detector.

  • Column : Inertsil ODS-3V, 250 × 4.6 mm, 5 µm.

  • Mobile Phase : 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate in water and acetonitrile (30:70 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 210 nm.

  • Sample Preparation : 500 mg of prasugrel was dissolved in 100 mL of diluent to prepare a stock solution. Subsequent dilutions were made to achieve concentrations within the linearity range.

Method 3: Stability-Indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel[4]
  • Instrumentation : Not specified.

  • Column : Kromasil 100 C18, 150 × 4.6 mm, 5 µm.

  • Mobile Phase : Acetonitrile, methanol, and water (30:10:60, v/v), with pH adjusted to 3.0 with o-phosphoric acid.

  • Flow Rate : Not specified.

  • Detection Wavelength : Not specified.

  • Sample Preparation : Not detailed.

Method 4: LC-MS/MS for Active and Inactive Metabolites of Prasugrel in Human Plasma[5][6]
  • Instrumentation : Triple quadrupole mass spectrometer with positive electrospray ionization.

  • Sample Preparation : Derivatization of the active metabolite in blood with 2-bromo-3'-methoxyacetophenone immediately after collection to ensure stability.

  • Extraction : Not detailed.

  • Chromatographic Conditions : Not detailed.

Method 5: LC-MS/MS for the Active Metabolite (R-138727) of Prasugrel in Human Plasma[7]
  • Instrumentation : Not specified.

  • Column : Hypurity C18, 50 × 4.6 mm, 5 µm.

  • Mobile Phase : Acetonitrile and 10 mM ammonium formate (pH 3.0) (50:50 v/v).

  • Detection : Mass spectrometry.

  • Internal Standard : Trandolapril.

  • Sample Preparation : The active metabolite (R-138727) was stabilized by derivatizing with N-ethyl maleimide.

  • Extraction : Liquid-liquid extraction.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Start: Pharmaceutical Formulation dissolve Dissolve in Diluent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute inject Inject Sample (10 µL) dilute->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection (210-254 nm) separate->detect quantify Quantification detect->quantify

Caption: General workflow for HPLC-UV analysis of prasugrel.

LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Start: Blood Sample Collection stabilize Stabilization/ Derivatization start->stabilize extract Liquid-Liquid or Solid-Phase Extraction stabilize->extract inject Inject Extract extract->inject Processed Sample separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect quantify Quantification detect->quantify Prasugrel_Metabolism Prasugrel Prasugrel (Prodrug) Hydrolysis Rapid Hydrolysis (Esterases) Prasugrel->Hydrolysis Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites CYP450 CYP450-dependent Oxidation Hydrolysis->CYP450 Active_Metabolite Active Metabolite (R-138727) CYP450->Active_Metabolite

References

Comparative Potency of Prasugrel's Stereoisomers on Platelet Inhibition: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet potency of the stereoisomers of prasugrel's active metabolite, R-138727. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers in pharmacology and drug development.

Prasugrel, a third-generation thienopyridine, is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effects.[1] The active metabolite, R-138727, is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[2] This covalent binding prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation.[3][4] R-138727 has two chiral centers, resulting in four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R).[5][6] Experimental evidence has demonstrated significant differences in the pharmacological activity of these isomers.

Stereoisomer Potency in Platelet Inhibition

In vitro studies have established a clear rank order of potency among the four stereoisomers of R-138727 in inhibiting ADP-induced platelet aggregation.[5][6] The (R,S)-isomer is the most potent, followed by the (R,R)-isomer. The (S,S) and (S,R)-isomers exhibit substantially lower activity.[6] This stereoselective inhibition highlights the critical role of the stereochemistry at both the sulfur-bearing and benzylic chiral centers for effective P2Y12 receptor antagonism.[5]

Quantitative Comparison of Antiplatelet Activity

The following table summarizes the relative potency of the R-138727 stereoisomers based on data from in vitro platelet aggregation assays.

StereoisomerRelative Potency RankingKey Findings
(R,S)-isomer 1 (Most Potent)Largely responsible for the antiplatelet activity of R-138727.[5]
(R,R)-isomer 2Demonstrates significant, though lesser, potency compared to the (R,S)-isomer.[5]
(S,S)-isomer 3Exhibits minimal inhibitory activity on platelet aggregation.[6]
(S,R)-isomer 4 (Least Potent)Shows negligible potency in inhibiting platelet function.[6]

Experimental Protocols

The determination of the antiplatelet potency of prasugrel's stereoisomers relies on well-established in vitro assays. The primary methods cited in the literature are Light Transmission Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assays.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.[7] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Methodology:

  • Blood Collection and PRP Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8] Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to pellet red and white blood cells.[8] Platelet-poor plasma (PPP), used as a reference, is obtained by a second, high-speed centrifugation step.[9]

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.[8]

    • A baseline light transmission is established.

    • The stereoisomer of R-138727 at a specific concentration is added to the PRP and incubated.

    • A platelet agonist, typically ADP (e.g., 20 µM), is added to induce aggregation.[10]

    • The change in light transmission is recorded over time as platelets aggregate, causing the plasma to become more transparent.[9]

  • Data Analysis: The extent of platelet inhibition is calculated by comparing the aggregation response in the presence of the inhibitor to the response with a vehicle control.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP phosphorylation assay is a specific method to assess the functional status of the P2Y12 receptor.[11] VASP is an intracellular protein that is phosphorylated when the P2Y12 receptor is inhibited. This phosphorylation can be quantified using flow cytometry.

Methodology:

  • Sample Preparation: Whole blood samples are incubated with prostaglandin E1 (PGE1) alone or with PGE1 and ADP in the presence of the test compound (a stereoisomer of R-138727).[12]

  • Cell Permeabilization and Staining: The platelets are then permeabilized, and the phosphorylated VASP is labeled using a specific fluorescently-tagged monoclonal antibody.[12]

  • Flow Cytometry Analysis: The fluorescence intensity of the platelets is measured using a flow cytometer. The level of VASP phosphorylation is directly proportional to the degree of P2Y12 receptor inhibition.[13]

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of platelets treated with PGE1 alone versus those treated with PGE1 and ADP.[12] A lower PRI indicates greater P2Y12 inhibition.

Signaling Pathway of Prasugrel's Active Metabolite

The active metabolite of prasugrel, R-138727, exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor. This action blocks the downstream signaling cascade initiated by ADP, ultimately leading to the inhibition of platelet aggregation.

Prasugrel_Pathway cluster_Metabolism Metabolic Activation cluster_Platelet Platelet Prasugrel Prasugrel (Prodrug) R138727 R-138727 (Active Metabolite) [(R,S)-isomer is most potent] Prasugrel->R138727 Hepatic CYP450 P2Y12 P2Y12 Receptor R138727->P2Y12 Irreversible Inhibition ADP ADP ADP->P2Y12 Activation Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC GPIIbIIIa GPIIb/IIIa Activation Gi->GPIIbIIIa Activation Pathway cAMP cAMP AC->cAMP VASP_P VASP Phosphorylation cAMP->VASP_P Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: Metabolic activation of prasugrel and subsequent inhibition of the P2Y12 signaling pathway.

Experimental Workflow

The general workflow for comparing the potency of prasugrel's stereoisomers is a multi-step process that involves the synthesis of the individual isomers and their evaluation in functional platelet assays.

Experimental_Workflow start Start synthesis Synthesis & Purification of R-138727 Stereoisomers ((R,S), (R,R), (S,S), (S,R)) start->synthesis blood Human Blood Collection (Sodium Citrate Anticoagulant) start->blood lta Light Transmission Aggregometry (LTA) synthesis->lta vasp VASP Phosphorylation Assay (Flow Cytometry) synthesis->vasp prp Preparation of Platelet-Rich Plasma (PRP) blood->prp blood->vasp prp->lta data Data Analysis: Determine IC50 / Potency Rank lta->data vasp->data conclusion Conclusion on Stereoselective Potency data->conclusion end End conclusion->end

Caption: Workflow for assessing the antiplatelet potency of prasugrel stereoisomers.

References

A Comparative Analysis of Off-Target Effects of P2Y12 Inhibitors: Prasugrel vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the differential off-target effects of prasugrel, clopidogrel, and ticagrelor, supported by experimental data and detailed methodologies.

Introduction

P2Y12 receptor antagonists are a cornerstone in the management of acute coronary syndromes and the prevention of thrombotic events. While their primary, on-target effect is the inhibition of platelet aggregation, a growing body of evidence indicates that these drugs exert various "off-target" effects, influencing other cell types and signaling pathways. These pleiotropic effects can have significant clinical implications, ranging from modulation of inflammation to unforeseen side effects. This guide provides a detailed comparison of the off-target effects of prasugrel with two other major P2Y12 inhibitors: clopidogrel and ticagrelor.

Key Off-Target Mechanisms: A Comparative Overview

The off-target effects of P2Y12 inhibitors are distinct and largely dictated by their unique molecular structures and metabolic pathways.

  • Prasugrel : The active metabolite of prasugrel has been demonstrated to exert anti-inflammatory effects by directly inhibiting neutrophil functions. This includes reducing neutrophil transmigration, surface expression of activation markers, and neutrophil-platelet aggregation.[1][2] Importantly, these effects are not mediated by the P2Y12 or P2Y13 receptors, indicating a true off-target mechanism.[1][2] The downstream signaling appears to involve the inhibition of ERK phosphorylation and calcium mobilization.[1]

  • Ticagrelor : Ticagrelor's primary off-target effect is attributed to its ability to inhibit the equilibrative nucleoside transporter 1 (ENT1).[3] This blockade prevents the reuptake of adenosine into red blood cells and other cell types, leading to increased extracellular adenosine concentrations. Elevated adenosine levels can then activate various adenosine receptors (A1, A2A, A2B, A3), resulting in a range of effects including vasodilation, cardioprotection, and modulation of inflammation.[3]

  • Clopidogrel : The off-target effects of clopidogrel are less clearly defined and appear to be context-dependent. Some studies suggest that clopidogrel can reduce levels of inflammatory markers like TNF-α and C-reactive protein.[3] However, other reports indicate potential pro-inflammatory effects in specific settings. These effects may be mediated through both P2Y12-dependent and independent pathways on various immune and endothelial cells.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies on the on-target and off-target effects of prasugrel, ticagrelor, and clopidogrel.

Table 1: On-Target Platelet Inhibition

ParameterAssayPrasugrelTicagrelorClopidogrelReference
Platelet Reactivity Units (PRU) VerifyNow P2Y12101.332.9≥ 235 (High Reactivity)[4]
High On-Treatment Platelet Reactivity (HTPR) VerifyNow P2Y122.4%0%31.7%[4]
Low On-Treatment Platelet Reactivity (LTPR) VerifyNow P2Y12Lower IncidenceHigher Incidence (RR: 6.54 vs Prasugrel)N/A[5]
Platelet Reactivity Index (PRI) VASP PhosphorylationHigher than TicagrelorLower than PrasugrelHighest[5]

Table 2: Off-Target Effects on Inflammatory Markers and Neutrophil Function

ParameterAssayPrasugrelTicagrelorClopidogrelReference
Interleukin-6 (IL-6) Change (pg/ml) ELISA-0.05 ± 0.24-0.58 ± 0.43Variable[6]
Tumor Necrosis Factor-alpha (TNF-α) Change (pg/ml) ELISA-0.42 ± 2.64-5.62 ± 4.40Reduced in some studies[3][6]
Neutrophil Transmigration In vitro assayInhibitedNot reportedNot reported[1]
Neutrophil CD16 Surface Expression Flow CytometryInhibitedNot reportedNot reported[1]
Platelet-Leukocyte Aggregates Flow CytometryDecreasedN/AReduced[3]

Signaling Pathways and Experimental Workflows

On-Target: P2Y12 Signaling Pathway

The primary target of these inhibitors is the P2Y12 receptor on platelets. Its activation by ADP leads to a signaling cascade that results in platelet aggregation and thrombus formation.

P2Y12_Signaling ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa GPIIb/IIIa Activation Gi->GPIIb_IIIa Promotes cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Reduces Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Inhibitors Prasugrel (active met.) Ticagrelor Clopidogrel (active met.) Inhibitors->P2Y12 Blocks

Caption: On-target P2Y12 signaling pathway and points of inhibition.

Off-Target: Ticagrelor's Adenosine-Mediated Pathway

Ticagrelor's inhibition of ENT1 increases extracellular adenosine, which then activates adenosine receptors, leading to various downstream effects.

Ticagrelor_Off_Target Ticagrelor Ticagrelor ENT1 ENT1 Transporter Ticagrelor->ENT1 Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Adeno_R Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_out->Adeno_R Activates Downstream Downstream Effects (Vasodilation, Anti-inflammatory) Adeno_R->Downstream

Caption: Ticagrelor's off-target mechanism via ENT1 inhibition.

Off-Target: Prasugrel's Neutrophil Inhibition Pathway

The active metabolite of prasugrel directly inhibits neutrophil activation through a P2Y12-independent mechanism.

Prasugrel_Off_Target cluster_neutrophil Inside Neutrophil Prasugrel_AM Prasugrel Active Metabolite Unknown_R Unknown Target Prasugrel_AM->Unknown_R Binds to Neutrophil Neutrophil ERK ERK Phosphorylation Unknown_R->ERK Inhibits Ca_Mobilization Ca²⁺ Mobilization Unknown_R->Ca_Mobilization Inhibits Activation Neutrophil Activation (Transmigration, CD16 expression) ERK->Activation Ca_Mobilization->Activation

Caption: Prasugrel's off-target inhibitory effect on neutrophils.

Experimental Workflow: Evaluating Neutrophil Activation

This diagram outlines a typical workflow for assessing the impact of P2Y12 inhibitors on neutrophil activation markers using flow cytometry.

Experimental_Workflow start Whole Blood Collection (Healthy Donor) incubation Incubate with: - Vehicle Control - Prasugrel Active Met. - Ticagrelor - Clopidogrel Active Met. start->incubation stimulation Stimulate with fMLP or PAF incubation->stimulation staining Stain with Fluorescent Antibodies (e.g., anti-CD16, anti-CD66b) stimulation->staining lysis Red Blood Cell Lysis staining->lysis acquisition Data Acquisition (Flow Cytometer) lysis->acquisition analysis Data Analysis (Quantify Marker Expression) acquisition->analysis

Caption: Workflow for assessing neutrophil activation via flow cytometry.

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to an agonist.

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15-20 minutes.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is calculated relative to the PPP control.

VerifyNow P2Y12 Assay

Objective: A point-of-care test to measure P2Y12-mediated platelet aggregation.

Methodology:

  • Sample Collection:

    • Collect whole blood into a Greiner 3.2% sodium citrate tube.[7][8]

  • Assay Procedure:

    • The assay cartridge contains fibrinogen-coated beads and ADP as an agonist.

    • The instrument measures the change in light transmission as platelets aggregate on the beads.

  • Data Analysis:

    • Results are reported in P2Y12 Reaction Units (PRU).[9] A higher PRU value indicates higher platelet reactivity.

VASP Phosphorylation Assay

Objective: To specifically assess the inhibition of the P2Y12 receptor signaling pathway.

Methodology:

  • Sample Preparation:

    • Collect whole blood into citrate tubes.

  • Assay Procedure (Flow Cytometry):

    • Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone or with PGE1 and ADP.

    • PGE1 stimulates VASP phosphorylation, while ADP (acting through P2Y12) inhibits it.

    • Cells are then fixed, permeabilized, and stained with a fluorescent antibody specific for phosphorylated VASP (P-VASP).[10][11][12]

  • Data Analysis:

    • The fluorescence intensity of P-VASP is measured by flow cytometry.

    • A Platelet Reactivity Index (PRI) is calculated based on the fluorescence in the presence and absence of ADP. A higher PRI indicates less P2Y12 inhibition.

Flow Cytometry for Neutrophil Activation Markers

Objective: To quantify the expression of surface markers on neutrophils as an indicator of activation.

Methodology:

  • Sample Preparation and Treatment:

    • Isolate neutrophils from whole blood using density gradient centrifugation or use whole blood.

    • Incubate cells with the P2Y12 inhibitor (or its active metabolite) or a vehicle control for a specified time.

    • Stimulate the cells with an agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLP) or platelet-activating factor (PAF).

  • Staining:

    • Incubate the cells with fluorescently-labeled monoclonal antibodies against neutrophil surface markers (e.g., CD16, CD66b, CD11b) on ice, protected from light.[13][14][15]

  • Data Acquisition and Analysis:

    • If using whole blood, lyse red blood cells.

    • Acquire data on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter characteristics and specific markers (e.g., CD66b).

    • Quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for the activation markers.[13]

Conclusion

The choice of a P2Y12 inhibitor may have consequences beyond platelet inhibition. Prasugrel demonstrates a distinct off-target anti-inflammatory profile through its direct effects on neutrophils, a mechanism not prominently associated with other P2Y12 inhibitors. In contrast, ticagrelor's off-target effects are primarily driven by increased adenosine levels, which can influence a broader range of physiological processes. Clopidogrel's pleiotropic effects are less consistent and may vary depending on the clinical context. For researchers and drug development professionals, understanding these differential off-target effects is crucial for designing targeted therapies, interpreting clinical outcomes, and anticipating potential adverse events. The experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of these important therapeutic agents.

References

Comparative Stability of Prasugrel Hydrochloride Polymorphs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of different polymorphic forms of an active pharmaceutical ingredient (API) is critical for ensuring drug product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of known polymorphs of prasugrel hydrochloride, a potent antiplatelet agent.

This compound, the salt form of the prodrug prasugrel, is known to exhibit polymorphism, meaning it can exist in different crystalline structures known as polymorphs.[1] These different forms can have distinct physicochemical properties, including solubility, melting point, and, most importantly, stability.[2] The most commonly referenced polymorphs in scientific literature and patents are Form A and Form B.

Comparative Stability Analysis

While comprehensive, direct quantitative comparative stability studies between all known polymorphs of this compound are not extensively available in peer-reviewed literature, a key patent in the field asserts the superior stability of Form B.

According to patent literature, Form B of this compound demonstrates the highest stability under thermal and photolytic degradation conditions and exhibits the lowest hygroscopicity when compared to Form A .[3] This suggests that Form B is a more robust crystalline form, making it potentially more suitable for pharmaceutical development and manufacturing of solid oral dosage forms.[3]

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation pathways. While most published studies do not specify the exact polymorphic form of this compound tested, they provide valuable insights into its general degradation profile under various stress conditions. These studies consistently show that this compound is susceptible to degradation primarily through hydrolysis and oxidation.[4][5]

The following tables summarize quantitative data from forced degradation studies on this compound (polymorphic form not specified). This data helps to illustrate the conditions under which the molecule is labile.

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1 M HCl at 80°CSignificant degradation[5]
Base Hydrolysis 0.1 M NaOH at 80°CSignificant degradation (more sensitive than to acid)[5]
Neutral Hydrolysis Water at 80°CSignificant degradation[5]
Oxidation 30% H₂O₂ at room temperatureSignificant degradation[5]
Thermal Degradation Dry heatStable[5]
Photolytic Degradation Exposure to sunlightStable[5]

Note: The term "significant degradation" indicates that a substantial loss of the parent drug was observed under the specified conditions. The original studies should be consulted for precise quantitative values.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols are based on International Council for Harmonisation (ICH) guidelines and typical procedures found in the literature for forced degradation studies of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways of this compound polymorphs and to develop and validate a stability-indicating analytical method.

Procedure:

  • Sample Preparation: Prepare solutions of each this compound polymorph (e.g., Form A and Form B) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid (HCl) and heat at 60-80°C for a specified period (e.g., 2-8 hours).

  • Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide (NaOH) at room temperature for a shorter duration (e.g., 30 minutes to 2 hours) due to higher sensitivity.

  • Neutral Hydrolysis: Reflux the sample solution in water at 60-80°C for a specified period (e.g., 6-12 hours).

  • Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 2-24 hours).

  • Thermal Degradation (Solid State): Expose the solid powder of each polymorph to dry heat (e.g., 60-80°C) for an extended period (e.g., up to 28 days).[6]

  • Photostability (Solid State): Expose the solid powder of each polymorph to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

  • Sample Analysis: After the specified exposure time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify the amount of undegraded this compound and to separate it from its degradation products.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Data Analysis: The peak area of this compound is used to calculate the percentage of degradation. Peak purity analysis is performed to ensure that the prasugrel peak is free from co-eluting degradation products.

Visualizations

Prasugrel's Mechanism of Action: P2Y12 Signaling Pathway

Prasugrel is a prodrug that is metabolized to an active metabolite which irreversibly inhibits the P2Y12 receptor on platelets. This inhibition blocks ADP-mediated platelet activation and aggregation. The following diagram illustrates the key steps in this signaling pathway.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi Gi Protein P2Y12_Receptor->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP (reduces production) Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates Platelet_Activation ↓ Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibits Prasugrel_Metabolite Prasugrel Active Metabolite Prasugrel_Metabolite->P2Y12_Receptor Irreversibly Inhibits

Caption: P2Y12 receptor signaling pathway and its inhibition by the active metabolite of prasugrel.

Experimental Workflow for Comparative Polymorphic Stability

The logical flow of an experiment designed to compare the stability of different polymorphs is outlined below. This workflow ensures a systematic and comprehensive evaluation.

Polymorph_Stability_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_conclusion 4. Conclusion Start Start: Procure Polymorphs (e.g., Form A, Form B) Char Characterize Initial Samples (PXRD, DSC, TGA) Start->Char Stress Expose Polymorphs to Stress Conditions (Hydrolytic, Oxidative, Thermal, Photolytic) Char->Stress Sampling Sample at Predetermined Time Intervals Stress->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Degradation Quantify Degradation & Identify Degradants HPLC->Degradation Compare Compare Stability Profiles of Polymorphs Degradation->Compare End End: Determine Most Stable Polymorph Compare->End

Caption: A typical experimental workflow for the comparative stability analysis of drug polymorphs.

References

Assessing the In Vitro Impact of Cytochrome P450 Polymorphisms on Prasugrel Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolism of prasugrel, focusing on the role of cytochrome P450 (CYP) enzymes and the influence of their genetic polymorphisms. While extensive in vivo data suggests that CYP polymorphisms do not significantly alter prasugrel's clinical efficacy—a stark contrast to the related thienopyridine, clopidogrel—this guide synthesizes the available in vitro experimental data to provide a deeper understanding of the underlying metabolic pathways. This information is crucial for researchers in drug metabolism, pharmacokinetics, and pharmacogenomics.

Prasugrel Bioactivation Pathway

Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. The first step involves hydrolysis by carboxylesterases, primarily in the intestine, to form an inactive intermediate metabolite, R-95913. This intermediate is then oxidized by various CYP enzymes in the liver to produce the active metabolite, R-138727, which irreversibly inhibits the P2Y12 receptor on platelets.

Prasugrel_Metabolism cluster_step1 Step 1: Hydrolysis (Intestine) cluster_step2 Step 2: Oxidation (Liver) cluster_action Pharmacological Action Prasugrel Prasugrel (Prodrug) R95913 R-95913 (Inactive Intermediate) Prasugrel->R95913 Carboxylesterases (e.g., hCE2) R138727 R-138727 (Active Metabolite) R95913_liver->R138727 CYP3A4 & CYP2B6 (Major) CYP2C9 & CYP2C19 (Minor) P2Y12 P2Y12 Receptor on Platelets Platelet_Inhibition Inhibition of Platelet Aggregation P2Y12->Platelet_Inhibition R138727_action->P2Y12 Irreversible Binding

Prasugrel's two-step metabolic activation pathway.

In Vitro Metabolism of Prasugrel by Cytochrome P450 Isoforms

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying the key enzymes responsible for the conversion of the inactive intermediate, R-95913, to the active metabolite, R-138727.

Quantitative Data from In Vitro Studies

The following table summarizes the findings on the relative contribution of different CYP isoforms to the formation of prasugrel's active metabolite.

Enzyme SystemKey FindingsReference
Human Liver Microsomes The formation of R-138727 follows Michaelis-Menten kinetics with a Km value in the range of 21-30 µM.[1]
Recombinant Human CYPs The rank order of the rate of R-138727 formation is: CYP3A4 > CYP2B6 > CYP2C19 ≈ CYP2C9 > CYP2D6 .[1]
Chemical/Antibody Inhibition Formation of R-138727 is substantially inhibited by ketoconazole (a CYP3A inhibitor) and a monoclonal antibody against CYP2B6. Inhibitors of CYP2C9 and CYP2C19 did not significantly reduce its formation.[1]

Note on Polymorphisms: Extensive searches of the published literature did not yield specific in vitro studies with quantitative kinetic data (e.g., Vmax, Km) comparing the metabolic capacity of different polymorphic variants of CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5 in the formation of prasugrel's active metabolite. This is likely because in vivo studies have consistently shown a lack of a significant pharmacogenetic effect, reducing the impetus for such in vitro investigations.

Comparison with In Vivo Findings on CYP Polymorphisms

For a comprehensive understanding, it is essential to compare the in vitro findings with the extensive in vivo and clinical data available. The following table summarizes the impact of common CYP polymorphisms on prasugrel's pharmacokinetics and pharmacodynamics in humans.

Gene (Polymorphism)In Vivo/Clinical Impact on Prasugrel Metabolism and EfficacyReference
CYP2B6 No clinically relevant effect of genetic variations on the pharmacokinetics of prasugrel's active metabolite or its inhibition of platelet aggregation.[2][3]
CYP2C9 No clinically relevant effect of genetic variations on the pharmacokinetics of prasugrel's active metabolite or its inhibition of platelet aggregation.[2][3]
CYP2C19 In contrast to clopidogrel, genetic variations in CYP2C19 (including loss-of-function alleles like *2) do not significantly affect the formation of prasugrel's active metabolite or its antiplatelet effect.[2][4]
CYP3A5 No clinically relevant effect of genetic variations on the pharmacokinetics of prasugrel's active metabolite or its inhibition of platelet aggregation.[2][3]

The consensus from clinical data is that the multiple, redundant pathways for prasugrel's activation, primarily through the highly expressed CYP3A4 and CYP2B6 enzymes, provide a compensatory mechanism. This redundancy means that if the function of one enzyme is reduced due to a genetic polymorphism, other enzymes can still effectively generate the active metabolite.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro experiments in the study of prasugrel metabolism.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This experiment aims to determine the relative contribution of individual CYP isoforms to the metabolism of prasugrel's intermediate, R-95913.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Recombinant_CYPs Recombinant Human CYP Isoforms (e.g., CYP3A4, CYP2B6, CYP2C9, CYP2C19) Incubation_mix Incubation Mixture: - Recombinant CYP - R-95913 - Buffer - Cofactors Recombinant_CYPs->Incubation_mix R95913_sol Substrate Solution (R-95913 in solvent) R95913_sol->Incubation_mix Cofactor_sol Cofactor Solution (NADPH, Glutathione) Cofactor_sol->Incubation_mix Incubation_step Incubate at 37°C Incubation_mix->Incubation_step Quenching Stop Reaction (e.g., with acetonitrile) Incubation_step->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantify R-138727 Formation LCMS->Quantification

Workflow for in vitro prasugrel metabolism assay.
  • Materials:

    • Recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells).

    • Prasugrel intermediate metabolite, R-95913.

    • NADPH regenerating system.

    • Reduced glutathione (GSH).

    • Phosphate buffer (pH 7.4).

    • Acetonitrile or other quenching solvent.

  • Procedure:

    • Prepare incubation mixtures containing the recombinant CYP enzyme, R-95913, and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and GSH.

    • Incubate for a specified time at 37°C with shaking.

    • Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the active metabolite, R-138727, using a validated LC-MS/MS method.

Quantification of Prasugrel Active Metabolite (R-138727) by LC-MS/MS

Accurate quantification of the active metabolite is critical for determining reaction kinetics.

  • Sample Preparation:

    • The thiol group in R-138727 is reactive and requires stabilization. This is often achieved by derivatization with an alkylating agent immediately after the reaction is stopped.

  • Chromatography:

    • A reverse-phase C18 column is typically used.

    • The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometry:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • The transition of the protonated molecule [M+H]+ to a specific product ion is monitored for both R-138727 and an internal standard.

Conclusion

The in vitro data clearly demonstrates that the bioactivation of prasugrel is mediated by multiple CYP enzymes, with CYP3A4 and CYP2B6 playing the dominant roles. This multi-enzyme pathway provides a robust mechanism for the generation of the active metabolite, which explains the consistent clinical observations that common genetic polymorphisms in these CYP enzymes do not significantly impact prasugrel's pharmacokinetic profile or its antiplatelet efficacy. This is a key differentiator from clopidogrel, whose activation is heavily reliant on the highly polymorphic CYP2C19 enzyme. For drug development professionals, prasugrel serves as an example of a prodrug where designing for redundant metabolic activation pathways can mitigate the risks associated with pharmacogenetic variability. Future in vitro research could explore the metabolism of prasugrel by a wider range of less common CYP variants to further confirm the breadth of this metabolic redundancy.

References

Safety Operating Guide

Proper Disposal Procedures for Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Date of Compilation: 11/07/2025

This document provides essential safety and logistical information for the proper disposal of Prasugrel Hydrochloride in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate care. Intact tablets are not typically considered hazardous under normal handling, but manufacturing, research, or situations where the pure substance (Active Pharmaceutical Ingredient - API) is handled require specific precautions.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[2] If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[3]

  • Ventilation: Handle the compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, use a fume hood or a ventilated enclosure.[1][5]

  • Avoid Contact: Prevent direct contact with the skin and eyes, and avoid inhalation of any dust or aerosols.[4][6] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7][8]

Waste Characterization and Segregation

Proper disposal begins with correctly identifying and segregating the waste. This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[8][9] Therefore, it must not be disposed of in regular trash or flushed down the drain.[10][11][12]

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source for determining the hazardous nature of the waste material.[2]

  • Identify Waste Type: Determine the category of waste. This includes:

    • Unused or expired pure this compound (API).

    • Contaminated materials (e.g., PPE, spill cleanup debris, glassware).

    • Solutions containing this compound.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. It should be segregated from non-hazardous waste.[13]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all prevailing country, federal, state, and local regulations.[4][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Containment:

    • Place all solid waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] Hazardous pharmaceutical waste is often collected in black containers.[12]

    • The container must be chemically compatible with this compound and kept securely closed.[14]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and identify the contents (i.e., "this compound Waste").[13] Include hazard class symbols as appropriate.[13]

  • Storage:

    • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[5][8]

    • Do not accumulate chemical waste; ensure regular disposal.[2] Laboratory waste should typically be moved for disposal at least once a week.[2]

  • Accidental Spills:

    • In the event of a spill, avoid the generation of dust.[6][8]

    • Wear full PPE and evacuate unnecessary personnel.[4][7]

    • Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[6][8]

    • Clean the surface thoroughly to remove any residual contamination.[6][8]

  • Final Disposal:

    • Arrange for the collection of the waste by a licensed hazardous material disposal company.[6]

    • The required method of destruction for hazardous pharmaceutical waste is typically high-temperature incineration at a RCRA-permitted facility.[6][12][13]

    • Maintain all documentation, including manifests and certificates of destruction, for a minimum of three years.[15]

Quantitative Safety Data

The following table summarizes key toxicological and ecotoxicological data for this compound.

Data PointSpeciesValueReference
Acute Oral Toxicity (LD50) Rat1000 - 2000 mg/kg[1][8]
Acute Dermal Toxicity (LD50) Rabbit> 1000 mg/kg[1]
Aquatic Toxicity (LC50) Rainbow Trout2.1 mg/L (96 hours)[8]

Experimental Protocols Cited

While no experimental protocols for disposal are provided in the literature, the disposal procedures are dictated by regulatory frameworks such as the EPA's RCRA. The key principle is that chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] The determination of the hazardous nature of the waste is a critical step, guided by the SDS and other manufacturer information.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposal start Waste Generation (Prasugrel HCl or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 sds Consult Safety Data Sheet (SDS) for Hazard Information ppe->sds Step 2 spill Accidental Spill Occurs ppe->spill characterize Characterize Waste: Hazardous Pharmaceutical sds->characterize Step 3 segregate Segregate from Non-Hazardous Waste characterize->segregate Step 4 container Place in Black, Labeled, RCRA-Approved Hazardous Waste Container segregate->container Step 5 seal Securely Seal Container container->seal Step 6 storage Store in Designated Secure Area seal->storage Step 7 vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor Step 8 transport Manifested Transport to Permitted Facility vendor->transport Step 9 end Final Disposal via High-Temperature Incineration transport->end Step 10 spill_cleanup Contain Spill & Clean Up with Appropriate Materials spill->spill_cleanup spill_cleanup->container Dispose of cleanup materials as hazardous waste

Caption: Logical workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Prasugrel Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety is paramount. This guide provides essential, immediate safety and logistical information for handling Prasugrel Hydrochloride, a potent antiplatelet agent. By adhering to these procedural steps, researchers can minimize exposure risks and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in a research setting, particularly in its powdered form, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side shieldsProtects against splashes and airborne particles that could cause serious eye irritation.[1][2][3]
Hand Protection Protective gloves (PVC, neoprene, nitrile, vinyl, or PVC/NBR)Prevents skin contact, which can cause irritation.[1][3]
Skin and Body Protection Suitable protective clothing (e.g., lab coat)Minimizes the risk of skin contact with the chemical.[1][3]
Respiratory Protection Appropriate respiratory protection (e.g., NIOSH-approved respirator)Necessary when there is a potential for inhalation of dust, especially when handling the powder form.[1][2][3] Use in a well-ventilated area or with local exhaust ventilation is also recommended.[1][3][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly sealed, dry, and well-ventilated place.[1]

  • The storage temperature should not exceed 25°C.[1]

  • Store the substance locked up and out of reach of unauthorized personnel.[2][3]

2. Handling and Preparation:

  • Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

  • Ensure adequate ventilation in the handling area.[1][3] Process enclosures or local exhaust ventilation should be used to control airborne levels.[1]

  • Avoid the formation of dust and aerosols.[3][4]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[2][3]

3. Disposal:

  • Dispose of waste in accordance with all applicable local, regional, national, and international regulations.[1][2][3]

  • Do not flush the substance into surface water or the sanitary sewer system.[1]

  • Waste pharmaceuticals should be securely packaged and handled by a licensed medical waste contractor for proper disposal.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary to minimize harm.

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If symptoms occur, get medical attention immediately.[1]

  • Ingestion: Rinse the mouth thoroughly with water.[1][2] Do not induce vomiting.[1] Seek medical attention if symptoms occur.[1]

Spill Response Workflow:

The following diagram illustrates the logical steps for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate_Area Evacuate Personnel to Safe Area Ensure_Ventilation Ensure Adequate Ventilation Wear_PPE Wear Appropriate PPE Ensure_Ventilation->Wear_PPE Prevent_Further_Spillage Prevent Further Leakage or Spillage Wear_PPE->Prevent_Further_Spillage Collect_Material Carefully Shovel or Sweep Up Spilled Material Prevent_Further_Spillage->Collect_Material Place_in_Container Place in a Suitable, Labeled Container Collect_Material->Place_in_Container Clean_Area Clean Contaminated Surfaces Place_in_Container->Clean_Area Dispose_Waste Dispose of Waste According to Regulations Clean_Area->Dispose_Waste

Caption: Logical workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasugrel Hydrochloride
Reactant of Route 2
Reactant of Route 2
Prasugrel Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.